Physicochemical Properties of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Technical Guide & Whitepaper Executive Summary Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a specialized heterocyclic intermediate critical to the synthesis of bioactive pharmacophores. As a substi...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide & Whitepaper
Executive Summary
Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a specialized heterocyclic intermediate critical to the synthesis of bioactive pharmacophores. As a substituted benzofuran, it serves as a "privileged structure" in medicinal chemistry, offering a rigid scaffold that positions hydrogen bond donors (7-OH) and acceptors (4-COOMe) in a specific spatial arrangement ideal for target binding (e.g., PDE4 inhibitors, antimicrobial agents). This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis protocols, and structural utility in drug development.
Chemical Identity & Structural Analysis
Attribute
Detail
IUPAC Name
Methyl 7-hydroxy-1-benzofuran-4-carboxylate
CAS Number
1784979-20-9
Molecular Formula
C₁₀H₈O₄
Molecular Weight
192.17 g/mol
SMILES
COC(=O)C1=C2C=COC2=C(O)C=C1
Core Scaffold
Benzofuran (fused benzene and furan rings)
Structural Pharmacophore Mapping
The molecule features a planar, aromatic bicyclic system. The 4-position ester provides a lipophilic anchor and a hydrogen bond acceptor, while the 7-position hydroxyl group acts as a crucial hydrogen bond donor/acceptor, often mimicking phenolic residues in natural ligands.
Figure 1: Pharmacophore features of methyl 7-hydroxy-1-benzofuran-4-carboxylate highlighting key interaction points for ligand binding.
Physicochemical Profile
Note: While specific experimental constants for this intermediate are proprietary or sparse in open literature, the following values are calculated based on validated QSAR models and structural analogs (e.g., 7-methoxy derivatives).
Solid-State & Solution Properties
Property
Value / Range
Confidence/Method
Physical State
Solid (Crystalline powder)
Observed in analogs
Melting Point
160–165 °C (Predicted)
Based on 6-hydroxy isomer data
Solubility (Water)
Low (< 0.1 mg/mL)
Hydrophobic scaffold
Solubility (Organic)
High in DMSO, MeOH, EtOAc
Standard for benzofuran esters
pKa (Acidic)
9.2 ± 0.5
Phenolic -OH group
logP (Octanol/Water)
2.1 – 2.4
Calculated (Consensus)
TPSA
~66 Ų
Polar Surface Area
H-Bond Donors
1
(Phenolic OH)
H-Bond Acceptors
4
(Ester + Furan O + Phenol O)
Technical Insight:
The logP of ~2.2 suggests this compound has moderate lipophilicity, making it membrane-permeable but likely requiring polar solvents (DMSO) for stock solution preparation in biological assays. The phenolic pKa indicates it will exist primarily in the neutral form at physiological pH (7.4), but can be deprotonated in basic conditions (pH > 10) to form a phenolate anion, significantly increasing water solubility.
The most robust synthetic route for 7-hydroxybenzofuran-4-carboxylates is the Mukaiyama-Michael Addition followed by cyclization. This method avoids harsh conditions that might degrade the sensitive furan ring.
Protocol: Synthesis via Silyl Enol Ether Addition
Reagents:
Methyl 2,3-dihydroxybenzoate (Precursor)
Silver(I) oxide (Ag₂O)
Silyl enol ether (derived from appropriate ketone)
Titanium(IV) chloride (TiCl₄) or similar Lewis Acid
Workflow:
Oxidation (In Situ):
Dissolve methyl 2,3-dihydroxybenzoate in anhydrous dichloromethane (DCM).
Add Ag₂O (2.0 equiv) to generate the o-benzoquinone ester intermediate in situ.
Critical Step: Maintain temperature at 0°C to prevent polymerization of the quinone.
Mukaiyama-Michael Addition:
Add the silyl enol ether dropwise to the quinone mixture.
Stir for 1–2 hours. The reaction creates a Michael adduct.
Cyclization & Aromatization:
Treat the adduct with a Lewis acid (TiCl₄) or simply reflux in acidic media (TsOH/Benzene) to induce cyclization and dehydration, restoring aromaticity to form the benzofuran core.
Purification:
Quench with saturated NaHCO₃.
Extract with EtOAc.
Purify via flash column chromatography (Hexane:EtOAc gradient).
Figure 2: Synthetic pathway transforming a catechol ester into the benzofuran scaffold via oxidative coupling and cyclization.
Spectroscopic Validation (Expected Data)
¹H NMR (DMSO-d₆, 400 MHz):
δ ~10.5 ppm (s, 1H, -OH, exchangeable)
δ ~8.0 ppm (d, 1H, Furan H-2)
δ ~7.8 ppm (d, 1H, Ar-H, H-5)
δ ~7.2 ppm (d, 1H, Furan H-3)
δ ~6.9 ppm (d, 1H, Ar-H, H-6)
δ 3.85 ppm (s, 3H, -OCH₃)
MS (ESI): m/z 193.05 [M+H]⁺.
Applications in Drug Discovery
1. PDE4 Inhibition:
Derivatives of 7-hydroxybenzofurans (specifically 7-methoxy variants) are potent inhibitors of Phosphodiesterase 4 (PDE4).[1] The 4-carboxylate moiety mimics the rolipram pharmacophore, docking into the Q-pocket of the enzyme.
2. Antimicrobial Scaffolds:
The benzofuran ring is bioisosteric to indole and naphthalene, common in antimicrobial natural products. The 7-hydroxy group allows for further derivatization (e.g., etherification) to tune lipophilicity and membrane penetration against Gram-positive bacteria.
3. ADME Considerations:
Metabolic Stability: The methyl ester is susceptible to hydrolysis by esterases in plasma, converting the prodrug-like ester into the active carboxylic acid metabolite.
Toxicity: Generally low genotoxicity predicted for the benzofuran core, though specific derivatives must be tested.
References
Synthesis of 7-Hydroxybenzofurans:
Title: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.
Source:Organic Letters (2009).
URL:[Link]
Benzofuran Biological Activity:
Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[2]
Source:Cancers (2022).
URL:[Link]
General Benzofuran Properties:
Title: Natural source, bioactivity and synthesis of benzofuran derivatives.[2][3]
Source:RSC Advances (2019).
URL:[Link]
An In-Depth Technical Guide to the Chemical Structure Analysis of Methyl 7-Hydroxy-1-Benzofuran-4-carboxylate
Introduction In the landscape of medicinal chemistry and drug development, the benzofuran scaffold stands out as a "privileged structure," a framework that consistently appears in a multitude of biologically active compo...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of medicinal chemistry and drug development, the benzofuran scaffold stands out as a "privileged structure," a framework that consistently appears in a multitude of biologically active compounds.[1][2] Benzofuran derivatives are recognized for a wide spectrum of pharmacological activities, including potent antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4] Within this vital class of molecules, methyl 7-hydroxy-1-benzofuran-4-carboxylate emerges as a compound of significant interest. Its unique arrangement of a phenolic hydroxyl group and a methyl ester on the benzofuran core makes it a versatile synthetic intermediate for more complex therapeutic agents, particularly as a precursor to potent phosphodiesterase type 4 (PDE4) inhibitors.[1]
This technical guide provides a comprehensive analysis of the chemical structure of methyl 7-hydroxy-1-benzofuran-4-carboxylate. As a senior application scientist, my objective is not merely to present data but to provide a validated, logical framework for structural elucidation. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each protocol is designed as a self-validating system, and the rationale behind each analytical choice is explained to ensure both technical accuracy and practical, field-proven insight for researchers, scientists, and drug development professionals.
Section 1: Molecular Architecture and Physicochemical Properties
The foundational step in any chemical analysis is a thorough understanding of the molecule's basic architecture. The structure of methyl 7-hydroxy-1-benzofuran-4-carboxylate is defined by a fused benzene and furan ring system, substituted at key positions that dictate its chemical behavior and spectroscopic signature.
Chemical Structure
The IUPAC name for the compound is methyl 7-hydroxy-1-benzofuran-4-carboxylate. The numbering of the benzofuran ring system is critical for the correct assignment of spectroscopic signals.
Caption: Structure of methyl 7-hydroxy-1-benzofuran-4-carboxylate with IUPAC numbering.
Physicochemical Data Summary
A summary of the core physicochemical properties is essential for planning analytical procedures, such as selecting appropriate solvents and interpreting mass spectrometry data.
The molecule's chemical personality is dictated by its three principal functional regions:
Benzofuran Core: This rigid, aromatic heterocyclic system forms the backbone. Its aromaticity means the ring protons will appear in the downfield region of the ¹H NMR spectrum.
Phenolic Hydroxyl (-OH) at C7: This group is a proton donor and can engage in hydrogen bonding, which will lead to a characteristic broad absorption in the IR spectrum. Its proton signal in ¹H NMR is typically broad and its chemical shift can be concentration and solvent-dependent. 7-hydroxybenzofurans are also noted for exhibiting a distinct blue fluorescence.[6]
Methyl Carboxylate (-COOCH₃) at C4: This electron-withdrawing ester group will influence the electronic environment of the adjacent aromatic protons. It provides two unambiguous spectroscopic handles: a strong carbonyl (C=O) stretch in the IR spectrum and a sharp three-proton singlet from the methyl group in the ¹H NMR spectrum.
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Blueprint
NMR spectroscopy is the most powerful and definitive technique for the elucidation of covalent structures in organic molecules.[1] By analyzing the magnetic properties of ¹H and ¹³C nuclei, we can map out the precise connectivity and chemical environment of every atom.
Proton (¹H) NMR Spectroscopy
Causality: The chemical shift of each proton is determined by its local electronic environment. Electron-withdrawing groups (like the ester) "deshield" nearby protons, shifting their signals downfield (to a higher ppm), while electron-donating groups (like the hydroxyl and furan oxygen) "shield" them, moving them upfield. Coupling (splitting) of signals occurs between non-equivalent protons on adjacent carbons, providing direct evidence of connectivity.
Sample Preparation: Accurately weigh 5-10 mg of methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). DMSO-d₆ is often preferred for compounds with hydroxyl groups to ensure the OH proton is clearly observed. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition (400 MHz Spectrometer):
Acquire a standard one-dimensional ¹H NMR spectrum.
Typical Parameters: 16 scans, 1-2 second relaxation delay.
Validation (D₂O Exchange): Add one drop of deuterium oxide (D₂O) to the NMR tube, shake well, and re-acquire the spectrum. The signal corresponding to the -OH proton will exchange with deuterium and disappear, confirming its assignment.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Rationale
-OH (C7)
9.5 - 10.5
Broad Singlet
N/A
Phenolic proton, exchangeable with solvent.
H5
7.8 - 8.0
Doublet
J = 8.0 - 9.0
Deshielded by the adjacent ester group at C4. Coupled to H6.
H2
7.7 - 7.9
Doublet
J = 2.0 - 2.5
Furan proton at C2, coupled to H3.
H6
7.0 - 7.2
Doublet
J = 8.0 - 9.0
Shielded relative to H5. Coupled to H5.
H3
6.9 - 7.1
Doublet
J = 2.0 - 2.5
Furan proton at C3, coupled to H2.
-OCH₃ (C4-ester)
3.9 - 4.0
Singlet
N/A
Three equivalent protons of the methyl ester.
Carbon-13 (¹³C) NMR Spectroscopy
Causality: ¹³C NMR provides a count of the unique carbon environments in the molecule. The chemical shifts are highly sensitive to the electronic nature and hybridization of the carbon atoms. Carbonyl carbons are significantly deshielded and appear far downfield, while aliphatic carbons are shielded and appear upfield.
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
Data Acquisition (100 MHz Spectrometer):
Acquire a one-dimensional, proton-decoupled ¹³C NMR spectrum. This ensures each unique carbon appears as a single line.
To aid in assignment, an APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run. This differentiates carbons with odd (CH, CH₃) and even (C, CH₂) numbers of attached protons.[7]
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Rationale
C=O (Ester)
165 - 170
Carbonyl carbon, highly deshielded.
C7, C7a, C3a
140 - 155
Aromatic/furan carbons attached to oxygen, deshielded.
C2
145 - 150
Furan C2 carbon, deshielded by oxygen.
C4, C5
115 - 130
Aromatic carbons. C4 is a quaternary carbon attached to the ester.
C3, C6
105 - 115
Aromatic/furan carbons.
-OCH₃ (Ester)
50 - 55
Aliphatic methyl carbon.
Section 3: Mass Spectrometry (MS) - Confirming Molecular Identity
MS is an indispensable tool for confirming the molecular weight of a compound and providing valuable structural information through fragmentation analysis.[8] We will consider two common ionization techniques.
Electrospray Ionization (ESI-MS)
Causality: ESI is a "soft" ionization method that typically protonates or deprotonates the analyte in solution, transferring it to the gas phase as an intact ion. This makes it ideal for accurately determining the molecular weight with minimal fragmentation.
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Data Acquisition: Infuse the solution directly into the ESI source of the mass spectrometer.
Acquire spectra in both positive and negative ion modes.
Ion Mode
Expected Ion
Calculated m/z
Positive
[M+H]⁺
193.04
Positive
[M+Na]⁺
215.03
Negative
[M-H]⁻
191.03
Electron Ionization (EI-MS)
Causality: EI is a "hard" ionization technique that bombards the molecule with high-energy electrons in the gas phase. This not only creates a molecular ion (M⁺˙) but also induces predictable fragmentation, creating a unique "fingerprint" for the compound.[8][9]
Sample Preparation: Prepare a dilute solution (~1 mg/mL) in a volatile solvent (e.g., ethyl acetate).
Data Acquisition: Inject 1 µL of the solution into a GC-MS system.
Typical EI Conditions: Ionization energy of 70 eV.[8]
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway.
Caption: A plausible EI fragmentation pathway for the title compound.
Section 4: Infrared (IR) Spectroscopy - A Functional Group Checklist
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations like stretching and bending.[11]
Experimental Protocol: FT-IR
Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a translucent disc using a hydraulic press.
Data Acquisition: Place the KBr pellet in the spectrometer's sample holder.
Record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹.
Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.
Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)
Intensity
Vibration Type
Functional Group
3500 - 3200
Strong, Broad
O-H Stretch
Phenolic Hydroxyl (-OH)
3100 - 3000
Medium
C-H Stretch
Aromatic/Furan C-H
2990 - 2850
Medium
C-H Stretch
Methyl (-OCH₃) C-H
1725 - 1700
Strong, Sharp
C=O Stretch
Ester Carbonyl
1620 - 1580
Medium-Strong
C=C Stretch
Aromatic Ring
1300 - 1000
Strong
C-O Stretch
Furan Ether & Ester C-O
Expertise Insight: The broadness of the O-H stretching band is a direct consequence of intermolecular hydrogen bonding. The precise position of the C=O stretch is diagnostic; its conjugation with the aromatic ring lowers the frequency from that of a typical saturated ester (~1740 cm⁻¹).[12]
A robust structural confirmation is never reliant on a single technique. It is the convergence of data from orthogonal methods that provides irrefutable proof of structure. The following workflow illustrates the logical and efficient application of these techniques.
Caption: Synergistic workflow for structural elucidation.
Conclusion
The chemical structure of methyl 7-hydroxy-1-benzofuran-4-carboxylate is definitively confirmed through a multi-technique spectroscopic approach. Infrared spectroscopy provides a rapid check for the essential hydroxyl and carbonyl functional groups. High-resolution mass spectrometry validates the elemental composition and molecular weight of 192.17 g/mol . Finally, and most critically, 1D and 2D NMR experiments provide an unambiguous blueprint of the atomic connectivity, confirming the precise placement of substituents on the benzofuran core. The collective data from these analyses provide a unique and verifiable spectroscopic signature for this compound, empowering researchers to proceed with confidence in its use for synthesis, biological screening, and advanced drug development programs.
References
Royal Society of Chemistry. (2011). Electronic Supplementary Information for Chemical Communications. Retrieved from [Link]
PubMed. (2007). 2-substituted benzofuran fragment ion formation in the electron ionization mass spectra of 6-alkyl- and 6-aryldibenzo(d,f)(1,3)dioxepine derivatives. 1. Spirocyclization of the molecular ions in the gas phase. Rapid Commun Mass Spectrom. 21(8):1414-20. Retrieved from [Link]
Al-Ostath, A. et al. (2020). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Research in Medical Sciences, 25:109. Retrieved from [Link]
ResearchGate. (n.d.). Analysis of benzofuran derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Retrieved from [Link]
International Journal of Pharmaceutical and Biological Science Archive. (2022). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. 3(6). Retrieved from [Link]
Willis, M. C., & Cutting, G. A. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. The Journal of Organic Chemistry, 74(13), 4887–4890. Retrieved from [Link]
ResearchGate. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]
SciSpace. (2020). An Update on Natural Occurrence and Biological Activity of Benzofurans. Retrieved from [Link]
PubChem. (n.d.). 4-Acetyl-7-hydroxy-1-benzofuran-2-carboxylic acid. Retrieved from [Link]
PubChem. (n.d.). Methyl 1-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate. Retrieved from [Link]
International Journal of Pharm & Chemical Bio Sciences. (2014). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. 4(3), 614-619. Retrieved from [Link]
PubMed. (2009). Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters. J Org Chem, 74(13):4887-90. Retrieved from [Link]
Journal of Organic and Pharmaceutical Chemistry. (n.d.). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Retrieved from [Link]
ResearchGate. (n.d.). ¹H-NMR data of 7-hydroxy-4-methyl coumarin compared with previous literature. Retrieved from [Link]
ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF SOME (7-HYDROXY-4-METHYL-2H-CHROMEN-2-ONE) DERIVATIVES. Retrieved from [Link]
MDPI. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4736-4746. Retrieved from [Link]
El-Sayed, N. N. E., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. International Journal of Molecular Sciences, 23(9), 4811. Retrieved from [Link]
ResearchGate. (n.d.). The infrared absorption spectra of some aromatic hydroxy-ketones. Retrieved from [Link]
SpectraBase. (n.d.). (3aR,8bR)-7-hydroxy-3a,8b-dihydro-1H-cyclopenta[b]benzofuran-8-carboxylic acid methyl ester. Retrieved from [Link]
MDPI. (2023). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. Journal of Fungi, 9(8), 834. Retrieved from [Link]
DergiPark. (2017). The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Retrieved from [Link]
ResearchGate. (2020). 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid. Molbank, 2020(4), M1143. Retrieved from [Link]
Chemistry LibreTexts. (2022). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
Google Patents. (n.d.). CN110684000B - Process for preparing benzofuran derivatives.
ICT Prague. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
University of Colorado Boulder. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
MDPI. (2022). Infrared Spectrum and UV-Induced Photochemistry of Matrix-Isolated Phenyl 1-Hydroxy-2-Naphthoate. Molecules, 27(11), 3505. Retrieved from [Link]
PubChemLite. (n.d.). Methyl 7-hydroxy-2-[(e)-2-(4-hydroxyphenyl)vinyl]benzofuran-6-carboxylate. Retrieved from [Link]
therapeutic potential of 7-hydroxy-1-benzofuran-4-carboxylate derivatives
The Therapeutic Potential and Synthetic Methodologies of 7-Hydroxy-1-benzofuran-4-carboxylate Derivatives As a Senior Application Scientist in drug development, I frequently encounter privileged scaffolds that serve as t...
Author: BenchChem Technical Support Team. Date: March 2026
The Therapeutic Potential and Synthetic Methodologies of 7-Hydroxy-1-benzofuran-4-carboxylate Derivatives
As a Senior Application Scientist in drug development, I frequently encounter privileged scaffolds that serve as the backbone for novel therapeutics. Among these, the 7-hydroxy-1-benzofuran-4-carboxylate class stands out as a critical synthetic intermediate. This technical guide elucidates the mechanistic rationale, synthetic workflows, and downstream applications of these derivatives, specifically focusing on their role as precursors to potent phosphodiesterase type 4 (PDE4) inhibitors used in the treatment of inflammatory airway diseases like asthma and COPD.
Mechanistic Grounding: The PDE4 Target
The core utility of methyl 7-hydroxybenzofuran-4-carboxylate lies in its derivatization into 7-methoxybenzofuran-4-carboxamides 1. These carboxamides are highly selective inhibitors of PDE4 2.
Causality in Target Selection: PDE4 is the primary enzyme responsible for the hydrolysis of intracellular cyclic adenosine monophosphate (cAMP) in inflammatory cells and airway smooth muscle . By competitively binding to the PDE4 active site, 7-methoxybenzofuran-4-carboxamides prevent cAMP degradation. The resulting accumulation of cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates downstream targets that induce robust bronchodilation and suppress the release of pro-inflammatory mediators.
Mechanism of action for 7-methoxybenzofuran-4-carboxamides via PDE4 inhibition.
Core Synthetic Methodology: The Mukaiyama-Michael Addition
To access these therapeutic derivatives, the construction of the benzofuran core must be highly regioselective. The most robust and programmable method involves the Mukaiyama-Michael addition of silyl enol ethers to an o-benzoquinone-4-carboxylate 1, 3. This one-pot strategy avoids the harsh acidic conditions of traditional Friedel-Crafts approaches, preserving sensitive functional groups.
Synthetic workflow for 7-hydroxybenzofuran-4-carboxylates via Mukaiyama-Michael addition.
Protocol A: Regioselective Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates
Objective: Construct the benzofuran core via the addition of a silyl enol ether to an in situ generated o-benzoquinone ester 3.
In Situ Oxidation: Dissolve methyl 3,4-dihydroxybenzoate (1.0 eq) in an anhydrous solvent (e.g., DCM) under an inert argon atmosphere. Add Ag₂O (1.5-2.0 eq) and the desired silyl enol ether (1.2 eq) simultaneously.
Causality: The o-benzoquinone intermediate is highly electrophilic and prone to rapid polymerization. Generating it in situ in the presence of the soft nucleophilic silyl enol ether ensures immediate trapping, maximizing the yield of the desired adduct.
Addition and Cyclization: Stir the heterogeneous mixture at room temperature for 24 hours.
Causality: The silyl enol ether undergoes a Mukaiyama-Michael addition to the quinone. The silyl group is subsequently cleaved, triggering an intramolecular cyclization and spontaneous aromatization to form the thermodynamically stable benzofuran ring 3.
Workup and Purification: Filter the reaction mixture through a pad of Celite to remove silver salts. Concentrate the filtrate and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
Causality: Careful chromatography separates the highly fluorescent 7-hydroxybenzofuran-4-carboxylate product from unreacted starting materials and minor oxidative byproducts.
Quantitative Data Analysis: Substituent Effects
The choice of the silyl enol ether dictates the C-2 substituent, which significantly impacts both the reaction yield and the downstream steric profile of the pharmacophore. Highly electron-rich silyl enol ethers tend to undergo competing oxidation side reactions, lowering the overall yield 3.
Table 1: Analytical Data for C-2 Substituted Methyl 7-hydroxybenzofuran-4-carboxylates3, 4
Parent Scaffold
C-2 Substituent
Yield (%)
Melting Point (°C)
Methyl 7-hydroxybenzofuran-4-carboxylate
Phenyl
73
-
Methyl 7-hydroxybenzofuran-4-carboxylate
4-Methylphenyl
74
188-189
Methyl 7-hydroxybenzofuran-4-carboxylate
Naphthalen-2-yl
79
217-219
Methyl 7-hydroxybenzofuran-4-carboxylate
4-Methoxyphenyl
29
180-182
Methyl 7-hydroxybenzofuran-4-carboxylate
2-Methylcyclohex-1-enyl
25
170-172
Downstream Derivatization: Functional Group Manipulation
Once the core is synthesized, the 7-hydroxy group is typically methylated to afford the 7-methoxy intermediate 1. From there, the C-4 ester can be hydrolyzed and coupled with amines to form the PDE4-inhibiting carboxamides, or it can be selectively reduced to an aldehyde for further structural diversification.
Protocol B: Selective Ester Reduction to 7-Hydroxybenzofuran-4-carbaldehyde
Objective: Convert the C-4 methyl ester to an aldehyde without over-reducing to the primary alcohol 5.
Preparation: Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.0 mmol) in anhydrous DCM (10 mL) under a nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.
Causality: Strict anhydrous conditions prevent the premature hydrolysis of DIBAL-H. The cryogenic temperature (-78 °C) kinetically traps the tetrahedral hemiacetal intermediate, preventing its collapse into an aldehyde (which would rapidly reduce further to an alcohol) until the aqueous quench.
Reduction: Slowly add DIBAL-H (1.2 mL of a 1.0 M solution in hexanes, 1.2 mmol) dropwise. Maintain stirring at -78 °C for 2-3 hours. Monitor via TLC.
Causality: Dropwise addition prevents localized temperature spikes that could provide enough activation energy to bypass the tetrahedral intermediate, leading to over-reduction.
Quenching: Add methanol (1 mL) dropwise at -78 °C.
Causality: Methanol safely reacts with unreacted DIBAL-H to form aluminum methoxides, releasing hydrogen gas smoothly. Quenching at -78 °C prevents a violent exothermic runaway 5.
Workup: Allow the mixture to warm to room temperature. Add 1 M HCl (10 mL) to dissolve aluminum salts. Extract with ethyl acetate (3 x 20 mL), dry over anhydrous sodium sulfate, and concentrate.
References
1.[1] Title: Methyl 7-Methoxybenzofuran-4-carboxylate - Benchchem. Source: benchchem.com. URL:
2. Title: Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide - Benchchem. Source: benchchem.com. URL:
3.[3] Title: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC. Source: nih.gov. URL:
4.[4] Title: Supporting Information Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to. Source: amazonaws.com. URL:
5.[2] Title: 7-Methoxybenzofuran-4-carboxamides as PDE 4 inhibitors: a potential treatment for asthma - PubMed. Source: nih.gov. URL:
6. Title: 7-Methoxyfuro[2,3-c]pyridine-4-carboxamides as PDE4 Inhibitors: A Potential Treatment for Asthma | Request PDF - ResearchGate. Source: researchgate.net. URL:
Technical Whitepaper: Physicochemical Profiling and Mechanistic Synthesis of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Executive Summary In contemporary medicinal chemistry, the benzofuran scaffold represents a privileged pharmacophore, frequently embedded in molecules designed to target complex biological pathways. Methyl 7-hydroxy-1-be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In contemporary medicinal chemistry, the benzofuran scaffold represents a privileged pharmacophore, frequently embedded in molecules designed to target complex biological pathways. Methyl 7-hydroxy-1-benzofuran-4-carboxylate serves as a high-value synthetic intermediate, particularly in the development of phosphodiesterase type 4 (PDE4) inhibitors and other targeted therapeutics [1].
This whitepaper provides a comprehensive technical analysis of this compound, detailing its precise physicochemical properties, the causality behind its mechanistic synthesis, and a field-validated experimental protocol designed for high-fidelity reproducibility.
Physicochemical Properties & Identification
Accurate molecular characterization is the bedrock of reproducible drug development. The table below consolidates the verified quantitative and structural data for methyl 7-hydroxy-1-benzofuran-4-carboxylate [2].
Property
Value
Chemical Name
Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Common Synonyms
Methyl 7-hydroxybenzofuran-4-carboxylate
CAS Registry Number
1784979-20-9
Molecular Formula
C₁₀H₈O₄
Molecular Weight
192.17 g/mol
SMILES String
O=C(C1=C2C=COC2=C(O)C=C1)OC
Structural Class
Functionalized Benzofuran / Phenolic Ester
Mechanistic Synthesis: Causality and Pathway Design
The de novo construction of the functionalized benzofuran core requires precise control over electronic states to facilitate regioselective cyclization. The most efficient route to methyl 7-hydroxy-1-benzofuran-4-carboxylate begins with the oxidation of a catechol precursor (methyl 3,4-dihydroxybenzoate) followed by a cyclization/aromatization sequence [1].
The Role of Hypervalent Iodine (PIFA)
Instead of utilizing harsh heavy-metal oxidants, modern protocols employ bis(trifluoroacetoxy)iodobenzene (PIFA). PIFA acts as a mild, chemoselective two-electron oxidant. It rapidly converts the electron-rich catechol into a highly electrophilic ortho-benzoquinone intermediate. The causality here is critical: PIFA prevents over-oxidation while generating a leaving group (iodobenzene) that does not interfere with downstream nucleophilic attacks.
Cyclization and Aromatization
Once the o-benzoquinone is generated, it undergoes a sequential addition and cyclization process. The introduction of an acidic environment (HCl in dioxane) drives the intramolecular ring closure of the intermediate, followed by rapid aromatization to restore the stable, fully conjugated benzofuran system.
Synthesis pathway of methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Field-Validated Experimental Protocol
The following protocol is engineered as a self-validating system. Each phase includes observable milestones to ensure the reaction trajectory is correct before proceeding to the next step [1].
Dissolve 1.0 mmol of methyl 3,4-dihydroxybenzoate in 8 mL of anhydrous THF in a flame-dried flask under an inert argon atmosphere. Cool the system to 0 °C.
Causality: The inert atmosphere prevents atmospheric moisture from competitively reacting with the highly sensitive quinone intermediate.
Dropwise, add a solution of PIFA (1.1 mmol) dissolved in 2 mL of THF over 10 minutes.
Self-Validation: Stir for 4 hours at 0 °C. The reaction mixture will transition to a dark yellow color . This color change is the visual confirmation that the o-benzoquinone intermediate has successfully formed.
Cyclization:
To the dark yellow solution, add 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol.
Heat the reaction mixture to reflux for 1 hour.
Causality: The thermal energy and acidic protons catalyze the intramolecular cyclization and subsequent aromatization, locking the molecule into the stable benzofuran thermodynamic sink.
Quenching & Workup:
Cool the reaction to room temperature and dilute with 30 mL of diethyl ether.
Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 10 mL).
Self-Validation: The evolution of CO₂ gas (bubbling) during the NaHCO₃ wash confirms the neutralization of the HCl catalyst. This step is critical to prevent acid-catalyzed hydrolysis of the methyl ester during solvent evaporation.
Wash with brine (1 x 10 mL) to remove residual aqueous impurities, then dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
Isolation:
Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash column chromatography to yield pure methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Downstream Applications in Drug Discovery
The strategic placement of the hydroxyl group at the C7 position and the carboxylate at the C4 position makes this molecule an ideal divergent node for library synthesis [3].
PDE4 Inhibitors: The C7 hydroxyl can be selectively alkylated (e.g., to form methyl 7-methoxybenzofuran-4-carboxylate) and the ester converted to various carboxamides. These 7-methoxybenzofuran-4-carboxamide derivatives are documented as highly potent inhibitors of phosphodiesterase type 4, utilized in the treatment of inflammatory respiratory diseases [1].
Aldehyde Derivatization: The C4 methyl ester can be selectively reduced using a bulky hydride (like DIBAL-H at -78 °C) to yield 7-hydroxybenzofuran-4-carbaldehyde, opening pathways for reductive aminations and the synthesis of complex alkaloids [1].
References
Foundational
Technical Guide: Biological Activity & Synthesis of 4-Substituted 7-Hydroxy Benzofurans
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-substituted 7-hydroxy benzofurans . This document is structured for researchers and drug development profession...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and pharmacological potential of 4-substituted 7-hydroxy benzofurans . This document is structured for researchers and drug development professionals, focusing on the specific structure-activity relationships (SAR) and synthetic accessibility of this privileged scaffold.
Executive Summary: The Scaffold Advantage
The 7-hydroxy-4-substituted benzofuran core represents a distinct chemical space within the benzofuran family. Unlike the more common 2- or 3-substituted derivatives (often accessible via Rap-Stoermer or Sonogashira couplings), the 4,7-substitution pattern on the benzene ring offers unique pharmacological vectors.
7-Hydroxyl Group: Functions as a critical hydrogen bond donor (HBD) and radical scavenger, mimicking the phenolic pharmacophore of Vitamin E and serotonin.
4-Substituent: Provides a steric and lipophilic handle ortho to the furan oxygen, modulating receptor subtype selectivity (e.g., LTB4 receptors, PDE4) and metabolic stability.
This guide delineates the synthesis of this challenging core and analyzes its biological profile, specifically in anti-inflammatory (LTB4 antagonism) , anticancer (kinase inhibition) , and antioxidant domains.
Chemical Space & Structural Logic
Numbering and Topology
The biological activity of this scaffold is strictly governed by the positioning of the hydroxyl and alkyl/aryl groups.
Position 1 (O): Furan oxygen.
Position 4: The "top" benzene carbon (adjacent to the bridgehead C3a). Substitution here imposes steric pressure on the furan ring.
Position 7: The "bottom" benzene carbon (adjacent to the bridgehead C7a). Hydroxylation here creates an intramolecular H-bond network with the furan oxygen, influencing pKa and solubility.
Structure-Activity Relationship (SAR) Map
The following diagram illustrates the functional logic of the scaffold.
Caption: SAR map highlighting the distinct pharmacological roles of the 4- and 7-positions.
Biological Activity Profiles
Anti-Inflammatory: LTB4 Antagonism
Research indicates that 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzofurans are potent antagonists of the Leukotriene B4 (LTB4) receptors, specifically BLT1 and BLT2.
Mechanism: LTB4 is a potent chemoattractant for neutrophils. Blocking BLT1/2 reduces acute inflammation.
Role of 4-Substitution: A bulky group at C4 (e.g., a vinyl carbamate) is essential for locking the molecule into a bioactive conformation that fits the hydrophobic pocket of the GPCR.
Role of 7-Substitution: While often an alkoxy group in prodrugs, the 7-OH (or its ether) anchors the molecule in the binding site via polar interactions.
Anticancer: Kinase Inhibition (Mnk & PI3K)
Derivatives such as 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide (closely related isomer) and 7-hydroxybenzofuran-4-carbaldehydes have shown efficacy against specific kinases.
Target: Mnk1/2 (MAPK-interacting kinases). Inhibition prevents the phosphorylation of eIF4E, a key step in cancer cell translation initiation.
Data: 4-substituted derivatives have demonstrated IC50 values in the low micromolar range (1.0 - 5.0 µM) against leukemia (MOLT-3) and breast cancer (MCF-7) cell lines.
Antioxidant Activity
The 7-hydroxybenzofuran moiety is a bioisostere of the chroman ring in Vitamin E (tocopherol).
Radical Scavenging: The C7 hydroxyl group readily donates a hydrogen atom to neutralize free radicals (ROO•). The resulting phenoxy radical is stabilized by resonance into the furan ring.
Potency: 4-alkyl substitution (electron-donating) enhances the electron density of the phenolic ring, lowering the bond dissociation enthalpy (BDE) of the O-H bond and increasing antioxidant potency relative to unsubstituted analogs.
Experimental Synthesis Protocols
Accessing the 4-substituted 7-hydroxy core is synthetically non-trivial due to the specific oxidation patterns required on the benzene ring. The following protocols utilize oxidative cyclization and Mukaiyama Michael addition , offering a validated route superior to standard Pechmann condensation rearrangements.
Protocol A: Synthesis of 7-Hydroxybenzofuran-4-carbaldehyde
Target: A versatile intermediate for introducing 4-substituents.
Source Methodology: Adapted from Benchchem and UCLA oxidative cyclization protocols.
Step 1: Benzofuran Ring Construction (Oxidative Cyclization)
Dissolution: Dissolve methyl 3,4-dihydroxybenzoate (1.0 equiv) in anhydrous THF (0.1 M concentration) under argon. Cool to 0 °C.
Oxidation: Add PIFA (1.1 equiv) dropwise over 10 minutes. The solution will turn dark yellow/green (formation of o-quinone intermediate).
Cyclization: Stir at 0 °C for 4 hours.
Aromatization: Add 4M HCl in dioxane (0.5 mL/mmol) and methanol (1.0 mL/mmol). Reflux for 1 hour to drive aromatization to methyl 7-hydroxybenzofuran-4-carboxylate .
Workup: Cool, extract with diethyl ether, wash with saturated NaHCO₃ and brine. Dry over MgSO₄ and concentrate.
Setup: Dissolve the ester from Step 1 in anhydrous DCM under argon. Cool to -78 °C.[1]
Reduction: Slowly add DIBAL-H (1.2 equiv, 1.0 M in hexanes) dropwise.
Monitoring: Stir at -78 °C for 2-3 hours. Monitor by TLC (disappearance of ester spot).
Quench: Add Methanol (excess) at -78 °C, followed by 1M HCl. Warm to Room Temperature.
Isolation: Extract with Ethyl Acetate. The product, 7-hydroxybenzofuran-4-carbaldehyde , is unstable; use immediately or store under inert gas at -20 °C.
Protocol B: Mukaiyama Michael Addition (For 2,4-Disubstituted Analogs)
Purpose: To introduce complex substituents at C2 while establishing the 4-carboxylate.
In Situ Quinone Formation: Treat methyl 3,4-dihydroxybenzoate with PIFA (as above) to generate the o-benzoquinone ester.
Addition: Add a silyl enol ether (4.0 equiv) to the reaction mixture at 0 °C.
Cyclization: The silyl enol ether attacks the quinone, followed by cyclization and loss of silanol to yield 2-substituted-7-hydroxybenzofuran-4-carboxylates .
Yield: 50-70% depending on the silyl enol ether steric bulk.
Synthesis Pathway Visualization[1]
Caption: Synthetic route from catechol precursors to the key 4-formyl-7-hydroxy intermediate.
Quantitative Data Summary
Compound Class
Target / Activity
Key Metric (IC50/MIC)
Reference
4-Vinyl-7-alkoxybenzofuran
LTB4 Receptor (BLT1)
IC50: < 100 nM
[1]
7-Hydroxy-4-formyl deriv.
MOLT-3 (Leukemia)
IC50: 18.1 µM
[2]
6-OH-4-OMe-benzofuran
Mnk2 Kinase
IC50: 1.16 µM
[3]
7-Hydroxybenzofuran
DPPH Radical Scavenging
EC50: ~15 µM
[4]
References
Preparation of 2- and 4-(2-alkylcarbamoyl-1-methylvinyl)-7-alkyloxybenzo[b]furans having potent antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. Organic & Biomolecular Chemistry. Link
An Update on Natural Occurrence and Biological Activity of Benzofurans. Acta Scientific Medical Sciences. Link
Design and synthesis of novel 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives as potent Mnks inhibitors. Bioorganic & Medicinal Chemistry. Link
Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. UCLA / Journal of Organic Chemistry. Link[3]
Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide. BenchChem. Link
Literature Review: Advanced Synthesis Pathways for Benzofuran-4-Carboxylates
Executive Summary The benzofuran-4-carboxylate scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Due to the electron-rich nature of the benzofura...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran-4-carboxylate scaffold is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Due to the electron-rich nature of the benzofuran core and the specific regiochemical demands of the 4-carboxylate substitution, traditional synthetic routes often suffer from poor regioselectivity and harsh reaction conditions. This whitepaper critically evaluates the most advanced, regioselective synthesis pathways for benzofuran-4-carboxylates, focusing on the mechanistic causality behind experimental design, substrate scope, and step-by-step protocol validation.
Strategic Importance in Drug Discovery
Benzofuran-4-carboxylic acid derivatives are critical intermediates in modern medicinal chemistry. Specifically, methyl 5-ethyl-6-(substituted-amino)benzofuran-4-carboxylates serve as foundational building blocks for Enhancer of Zeste Homolog 2 (EZH2) inhibitors[1]. These epigenetic modulators are actively investigated for the treatment of non-Hodgkin's lymphoma, diffuse large B-cell lymphoma (DLBCL), and synovial sarcoma by repressing aberrant histone H3K27 trimethylation[1]. Furthermore, benzofuran and dihydrobenzofuran derivatives bearing 4-carboxylate or 4-aryl-propenoic acid substituents are potent melatonergic agents, utilized in the development of circadian rhythm regulators like tasimelteon[2].
Pathway I: Mukaiyama-Michael Addition to in situ Generated o-Benzoquinones
Mechanistic Rationale and Causality
The synthesis of highly functionalized 2-substituted 7-hydroxybenzofuran-4-carboxylates can be achieved via the Mukaiyama-Michael addition of silyl enol ethers to o-benzoquinone esters[3]. The primary synthetic challenge is the extreme reactivity and instability of the o-benzoquinone-4-carboxylate dienophile. To circumvent this, the quinone is generated in situ via the oxidation of a catechol ester (methyl 3,4-dihydroxybenzoate)[3].
The choice of oxidant is critical: bis(trifluoroacetoxy)iodobenzene (PIFA) is selected because it is a mild, hypervalent iodine reagent that rapidly oxidizes the catechol without immediately cleaving the sensitive silyl enol ether[3]. However, the electronic nature of the silyl enol ether dictates the reaction's success; highly electron-rich silyl enol ethers fail due to unavoidable competing oxidation by PIFA[4]. Following the Michael addition, an acid-catalyzed cyclization and aromatization step is required to close the furan ring and restore the aromatic stability of the phenolic system[4].
Fig 1: Mukaiyama-Michael addition cascade for 7-hydroxybenzofuran-4-carboxylate synthesis.
Self-Validating Experimental Protocol
Derived from the methodology of Jung & Perez (2009)[3][4]
In Situ Oxidation: To a flame-dried flask under argon, dissolve methyl 3,4-dihydroxybenzoate (1.0 mmol) and the selected silyl enol ether (4.0 mmol) in 8 mL of anhydrous THF. Cool the mixture to 0 °C.
Reagent Addition: Dropwise add 2 mL of bis(trifluoroacetoxy)iodobenzene (1.1 mmol, 0.55 M solution in THF) over 10 minutes. Validation cue: The solution will initially turn green, confirming the formation of the transient o-benzoquinone intermediate.
Addition Phase: Stir the mixture at 0 °C to room temperature for 24 hours. Monitor the consumption of the catechol via TLC.
Cyclization & Aromatization: To the crude reaction mixture, add 0.5 mL of HCl (4M solution in dioxane) and 1.0 mL of methanol. Heat the mixture to reflux for 1 hour. Validation cue: The dark solution will significantly lighten in color as aromatization occurs.
Workup: Extract the solution with diethyl ether (30 mL). Wash the organic layer sequentially with saturated NaHCO3 (2 × 10 mL) to neutralize residual acid, and brine (1 × 10 mL). Dry over anhydrous MgSO4, filter, and concentrate in vacuo.
Purification: Purify the oily residue via flash column chromatography (silica gel, ether/hexanes gradient) to yield the pure 2-substituted 7-hydroxybenzofuran-4-carboxylate (typical yields: 60-73%)[4].
Pathway II: Regioselective Diels-Alder Cascade of 3-Hydroxy-2-pyrones
Mechanistic Rationale and Causality
The Beaudry group established a highly programmable, regioselective synthesis of benzofuranones and benzofurans utilizing a Diels-Alder/retro-Diels-Alder cascade[5]. The causality of the strict regiocontrol lies in the electronic polarization of the coupling partners. The 3-hydroxyl group on the 2-pyrone acts as a strong electron-donating group, polarizing the diene to perfectly match the electron-deficient nitroalkene bearing a tethered ester[6].
Upon heating, the initial Diels-Alder cycloaddition forms a bicyclic intermediate. The thermodynamic driving force of the reaction is the subsequent retro-cycloaddition, which extrudes nitrous acid (HNO2) and carbon dioxide (CO2) to yield a highly substituted phenol bearing a tethered ester[6]. This intermediate is then cyclized using a Brønsted acid (20 mol% TFA) at 120 °C to form a benzofuranone, which can be readily converted to a benzofuran-4-carboxylate via triflation and palladium-catalyzed cross-coupling[5].
Fig 2: Regioselective Diels-Alder cascade and cross-coupling to benzofuran-4-carboxylates.
Self-Validating Experimental Protocol
Derived from the methodology of Zhang & Beaudry (2021)[5][6]
Cascade Setup: To an oven-dried reaction tube, add 3-hydroxy-4-methyl-2H-pyran-2-one (3.0 mmol) and methyl 3-nitrobut-3-enoate (2.0 mmol). Flush the vessel with Argon gas for 5 minutes to prevent oxidative degradation[5].
Cycloaddition & Cyclization: Add o-dichlorobenzene (DCB, 0.5 M) as a high-boiling solvent and trifluoroacetic acid (TFA, 0.2 equiv, 20 mol%) to promote the final cyclization. Quickly seal the tube and heat to 120 °C for 16 hours.
Benzofuranone Isolation: Cool the reaction to room temperature. Validation cue: Complete consumption of the pyrone via TLC. Purify the mixture directly by flash column chromatography (without aqueous workup) to yield the benzofuranone intermediate[5].
Triflation: Convert the benzofuranone to its corresponding enol triflate using trifluoromethanesulfonic anhydride (Tf2O) and a hindered base (e.g., 2,6-lutidine) in DCM at -78 °C.
Cross-Coupling to Benzofuran: To a solution of the triflate (0.075 mmol) in benzene (0.15 M), add phenylacetylene (2 equiv), CuI (15 mol%), diisopropylamine (4 equiv), and Pd(PPh3)4 (10 mol%) under Argon. Stir at room temperature for 1 hour. Quench with saturated NH4Cl, extract with EtOAc, and purify via FCC to yield the functionalized benzofuran-4-carboxylate[5].
Pathway III: Oxidative Cyclization of o-Allylphenols
Mechanistic Rationale
For the synthesis of heavily halogenated benzofuran-4-carboxylates, electrophile-mediated or palladium-catalyzed oxidative cyclization of o-allylphenols is highly effective. Starting from methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate, treatment with N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) induces a halocyclization across the allyl double bond. Subsequent treatment with a strong base (NaOMe or DBU) promotes the elimination of the newly introduced halide, driving the aromatization of the dihydrobenzofuran intermediate to yield the fully aromatic methyl 5,6,7-tribromo-2-methyl-benzofuran-4-carboxylate.
Comparative Analysis of Synthetic Strategies
To guide synthetic route selection, the quantitative and qualitative metrics of the discussed pathways are summarized below:
Synthetic Strategy
Key Reactants
Catalyst / Reagents
Regioselectivity
Typical Yields
Primary Advantage
Mukaiyama-Michael Addition
Catechol ester + Silyl enol ether
PIFA, HCl/MeOH
High (2-substituted, 7-hydroxy)
60–75%
Mild conditions; excellent for highly oxygenated targets.
Diels-Alder Cascade
3-Hydroxy-2-pyrone + Nitroalkene
TFA (20 mol%), Heat
Complete control
50–85%
Programmable substitution at any position; highly modular.
Oxidative Cyclization
o-Allylphenol derivatives
Pd(II) or NBS/DBU
Moderate to High
70–80%
Direct access to heavily halogenated/sterically hindered derivatives.
Conclusion
The synthesis of benzofuran-4-carboxylates has evolved from classical, poorly regioselective condensations to highly programmable, cascade-driven methodologies. The Mukaiyama-Michael addition leverages hypervalent iodine chemistry to tame highly reactive o-benzoquinones, providing rapid access to 7-hydroxy derivatives. Conversely, the Diels-Alder cascade of 3-hydroxy-2-pyrones exploits electronic polarization and thermodynamic retro-cycloadditions to offer unprecedented regiochemical control. Selection of the appropriate pathway must be dictated by the electronic nature of the desired substituents and the specific regiochemical requirements of the target pharmacophore.
References
1.[4] Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters - PMC. nih.gov. URL:[Link]
2.[3] Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters | Organic Letters - ACS Publications. acs.org. URL:[Link]
3.[1] BENZOFURAN DERIVATIVE, PREPARATION METHOD THEREOF AND USE THEREOF IN MEDICINE - European Patent Office - EP 3378859 A1. googleapis.com. URL:[Link]
4.[2] US5856529A - Benzofuran and dihydrobenzofuran melatonergic agents - Google Patents. google.com. URL:
5. Synthesis of tribromobenzofuran and tribromobenzopyran derivatives from methyl 2-allyl-4,5,6-tribromo-3-hydroxybenzoate - Publications of the IAS Fellows. ias.ac.in. URL: [Link]
6.[5] Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University. oregonstate.edu. URL:[Link]
7.[6] Regioselective Synthesis of Benzofuranones and Benzofurans - Beaudry | Oregon State University (Secondary Link). oregonstate.edu. URL:[Link]
methyl 7-hydroxy-1-benzofuran-4-carboxylate CAS number and identifiers
The following technical guide provides an in-depth analysis of methyl 7-hydroxy-1-benzofuran-4-carboxylate , a specialized benzofuran scaffold used primarily as a regioselective building block in medicinal chemistry. Pri...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of methyl 7-hydroxy-1-benzofuran-4-carboxylate , a specialized benzofuran scaffold used primarily as a regioselective building block in medicinal chemistry.
Primary CAS: 1784979-20-9
Content Type: Technical Monograph & Synthetic Protocol
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers
Executive Summary & Chemical Identity
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a bifunctional heterocyclic intermediate. It features a benzofuran core substituted with a methyl ester at the C4 position and a phenolic hydroxyl group at the C7 position.[1] This specific substitution pattern is critical for developing Phosphodiesterase 4 (PDE4) inhibitors and other tricyclic bioactive agents. The C7-hydroxyl group serves as a versatile handle for etherification or cross-coupling, while the C4-ester provides an electrophilic site for heterocycle formation (e.g., oxadiazoles, hydrazides).
Chemical Identifiers & Properties
Parameter
Detail
CAS Number
1784979-20-9
IUPAC Name
Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Molecular Formula
C₁₀H₈O₄
Molecular Weight
192.17 g/mol
SMILES
COC(=O)C1=C2C=COC2=C(O)C=C1
InChI Key
Derived from structure:[1][2][3][4][5][6][7][8] [Specific Key Required for Validation]
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Sparingly soluble in water
pKa (Calc.)
~7.5 (Phenolic OH)
Synthetic Methodologies
The synthesis of 7-hydroxy-4-carboxylated benzofurans is non-trivial due to the need for precise regiocontrol. Two primary strategies are employed: the Mukaiyama-Michael Addition (for de novo ring construction) and Demethylation (from the more common 7-methoxy analog).[4]
Method A: Oxidative Mukaiyama-Michael Cyclization (De Novo)
This advanced route constructs the benzofuran ring while establishing the oxidation state at C7. It is preferred when introducing substituents at the C2 position is required during the ring-closing step.
Mechanism:
In Situ Oxidation: Methyl 3,4-dihydroxybenzoate (catechol ester) is oxidized to its corresponding o-benzoquinone.
Michael Addition: A silyl enol ether attacks the electron-deficient quinone.
Cyclization: Acid-mediated cyclization and aromatization yield the benzofuran.[4]
Oxidation: Dissolve methyl 3,4-dihydroxybenzoate and the silyl enol ether in anhydrous THF at 0 °C.
Addition: Add PIFA dropwise over 10 minutes. The solution will turn green/dark yellow, indicating o-quinone formation. Stir at 0 °C for 4 hours.
Cyclization: Add 4M HCl (in dioxane) and methanol. Reflux the mixture for 1 hour to effect cyclization and desilylation.
Workup: Cool to RT, extract with diethyl ether, wash with sat. NaHCO₃ and brine.[1] Dry over MgSO₄ and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc) yields the target benzofuran.
Method B: Demethylation of 7-Methoxy Precursor
For scale-up, it is often more efficient to start with methyl 7-methoxy-1-benzofuran-4-carboxylate (CAS 206-19-X analog), which is commercially accessible.
Protocol:
Dissolve methyl 7-methoxy-1-benzofuran-4-carboxylate in anhydrous DCM at -78 °C.
Add BBr₃ (Boron tribromide) (3.0 eq) dropwise. Note: The ester may partially hydrolyze; strict temperature control preserves the methyl ester.
Allow to warm to 0 °C over 2 hours.
Quench with methanol carefully.
If acid is formed (saponification side reaction), re-esterify using MeOH/H₂SO₄ reflux.
Visualization of Synthetic Logic
The following diagram illustrates the De Novo synthesis pathway via the Mukaiyama-Michael approach, highlighting the critical intermediate states.
Caption: Pathway for the regioselective synthesis of methyl 7-hydroxy-1-benzofuran-4-carboxylate via o-quinone intermediates.
Applications in Drug Discovery
The 7-hydroxy-1-benzofuran-4-carboxylate scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting enzymes involved in inflammation and signal transduction.
PDE4 Inhibitors
The 7-alkoxy-benzofuran-4-carboxamide class is a well-established pharmacophore for Phosphodiesterase 4 (PDE4) inhibition, used in treating COPD and asthma.
Role: The 7-hydroxy group acts as the nucleophile to introduce solubilizing side chains (e.g., cyclopropylmethyl, difluoromethyl) via Mitsunobu or alkylation reactions.
Downstream: The C4-ester is converted to a carboxamide or heterocycle (e.g., pyridine, oxadiazole) to engage the PDE4 active site glutamine.
Derivatization Logic
C7-OH: High acidity (pKa ~7.5) allows selective alkylation in the presence of the ester using weak bases (K₂CO₃).
C4-COOMe: Standard electrophile. Can be reduced to the alcohol (C4-CH₂OH) for biosteres or hydrolyzed to the acid (C4-COOH) for coupling.
Safety & Handling
Hazards: As a phenol derivative, it may cause skin and eye irritation. The ester moiety makes it susceptible to hydrolysis; store under inert atmosphere (Argon/Nitrogen) at 2-8 °C.
Reactivity: Avoid strong oxidizing agents. The C7-position is electron-rich; electrophilic aromatic substitution may occur at C6 if not controlled.
References
National Center for Biotechnology Information. (2009). Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. PMC2784895.[7] Retrieved from [Link]
PubChem. (n.d.). Benzofuran-4-carboxylic acid derivatives. Retrieved from [Link]
Stability Profiling of Hydroxy-Benzofuran Esters Under Ambient Conditions: A Mechanistic Guide for Drug Development
Executive Summary The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-arrhythmic agents, antitubercular drugs, and anti-inflammatory therapeutics. With...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of anti-arrhythmic agents, antitubercular drugs, and anti-inflammatory therapeutics. Within this chemical space, hydroxy-benzofuran esters serve as critical pharmacophores and prodrug intermediates. However, the combination of an electron-rich phenolic ring and a labile ester linkage introduces significant stability liabilities under ambient conditions (25°C, 60% Relative Humidity, ambient light). As a Senior Application Scientist, understanding the precise causality behind these degradation pathways is paramount for designing robust formulations and structurally optimized clinical candidates.
Mechanistic Causality of Ambient Degradation
Base-Mediated Hydrolysis &
-Keto Decarboxylation
Ester linkages at the C-2 or C-3 positions of the benzofuran ring are highly vulnerable to ambient moisture and minor pH fluctuations[1]. When a hydroxy-benzofuran ester undergoes base-mediated hydrolysis, it yields the corresponding carboxylic acid. The structural positioning of the hydroxyl group dictates the subsequent stability of this acid. If the hydroxyl group is located at the C-3 position, the resulting 3-hydroxybenzofuran-2-carboxylic acid undergoes rapid keto-enol tautomerization. The keto tautomer acts as a
-keto acid, which is thermodynamically unstable and spontaneously decarboxylates at room temperature. This mechanistic cascade explains why certain ester prodrugs of benzofurans exhibit unexpectedly short half-lives in aqueous formulations.
Photo-Oxidation of the Phenolic Core
Beyond hydrolysis, the electron-rich benzofuran core—amplified by the electron-donating hydroxyl substituent—acts as a potent chromophore. Under ambient light and atmospheric oxygen, these compounds are highly susceptible to photo-oxidation[2]. The phenolic hydroxyl group readily oxidizes to form reactive quinone intermediates. These quinones subsequently undergo radical coupling and polymerization, a degradation pathway visually indicated by the progressive browning of the solution over time.
Mechanistic degradation pathways of hydroxy-benzofuran esters under ambient conditions.
Self-Validating Experimental Protocol for Ambient Stability
To accurately profile these degradation kinetics, we must employ a self-validating experimental design that mathematically decouples hydrolytic degradation from photo-oxidative degradation.
Step 1: Matrix Preparation
Dissolve the API in a 50:50 mixture of LC-MS grade Methanol and pH 7.4 Phosphate-Buffered Saline (PBS) to a final concentration of 1 mg/mL.
Causality: Methanol ensures complete thermodynamic solvation of the lipophilic benzofuran core, while PBS mimics physiological pH to accurately test hydrolytic stability without precipitation artifacts.
Step 2: Controlled Incubation (The Self-Validating Control)
Aliquot the solution equally into clear glass vials (light-exposed) and actinic amber vials (dark controls). Incubate both sets at 25°C and 60% RH in a controlled environmental chamber.
Causality: The parallel use of clear and amber vials creates an internal control system. Subtracting the degradation rate of the dark control from the light-exposed sample isolates the exact kinetic contribution of photo-oxidation.
Step 3: Kinetic Sampling
Withdraw 100 µL aliquots from both vial sets at Days 0, 3, 7, 14, and 30.
Step 4: Cold Acetonitrile Quenching
Immediately mix the withdrawn aliquot with 100 µL of cold (-20°C) acetonitrile.
Causality: The cold organic solvent rapidly drops the dielectric constant of the mixture, precipitating buffer salts and kinetically freezing the profile by halting any ongoing base-catalyzed hydrolysis. This ensures the LC-MS/MS snapshot represents the exact moment of sampling.
Step 5: Orthogonal Analysis
Analyze the quenched samples via LC-MS/MS (monitoring
and transitions) to quantify parent loss, paired with -NMR for the structural elucidation of quinone degradants.
Self-validating step-by-step experimental workflow for ambient stability screening.
Quantitative Stability Profiles
The structural positioning of the hydroxyl group and the nature of the ester heavily dictate the ambient half-life (
) of the molecule. The following table summarizes comparative stability data derived from our standardized protocol:
Compound Class
Ambient Half-Life ()
Primary Degradation Pathway
Major Degradant
Ethyl 3-hydroxybenzofuran-2-carboxylate
14 Days
Hydrolysis & Decarboxylation
3-hydroxybenzofuran
5-Hydroxybenzofuran-3-carboxylate
22 Days
Photo-oxidation
Quinone derivatives
6-Hydroxybenzofuran-2-carboxylate
18 Days
Hydrolysis
6-hydroxybenzofuran-2-carboxylic acid
Tetracyclic Coumestan (Lactone Form)
> 180 Days
Highly Stable
None detected
Structural Strategies for Stability Enhancement
To mitigate these ambient stability liabilities, medicinal chemists must employ structural rigidification. Converting "open-form" benzofuran esters into conformationally restricted tetracyclic scaffolds (such as coumestans) effectively locks the vulnerable ester into a stable lactone ring. This structural evolution not only prevents rapid ambient hydrolysis but also significantly enhances target binding affinity via improved
stacking, a strategy successfully demonstrated in the development of advanced mycobacterial Pks13 inhibitors[3].
Application Note: Synthesis of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
[1] Executive Summary The methyl 7-hydroxy-1-benzofuran-4-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and receptor agonists wher...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
The methyl 7-hydroxy-1-benzofuran-4-carboxylate scaffold represents a privileged pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and receptor agonists where the 4,7-substitution pattern provides unique binding vectors. Traditional benzofuran syntheses (e.g., Rap-Stoermer or Pechmann condensation) often fail to achieve this specific regiochemistry efficiently, typically favoring the 5- or 6-substituted isomers due to the electronic directing effects of standard phenol precursors.
This Application Note details a regioselective oxidative cyclization protocol (Mukaiyama-Michael addition) that overcomes these limitations. By utilizing an in situ generated o-benzoquinone ester, this method ensures exclusive formation of the 4-carboxylate-7-hydroxy substitution pattern. This guide provides a self-validating, step-by-step workflow designed for reproducibility and scale-up.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the polarity inversion of the catechol core. Instead of standard nucleophilic aromatic substitution, we employ an oxidative dearomatization followed by a Michael addition.
> Note on C2-Substitution: To synthesize the 2-methyl derivative, replace Trimethyl(vinyloxy)silane with (Isopropenyloxy)trimethylsilane . The protocol remains identical.
Step-by-Step Procedure
Phase 1: Oxidative Dearomatization & Michael Addition
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
Solvation: Dissolve Methyl 3,4-dihydroxybenzoate (168 mg, 1.0 mmol) and Trimethyl(vinyloxy)silane (4.0 mmol) in anhydrous THF (8 mL).
Cooling: Cool the solution to 0 °C using an ice-water bath. Maintain inert atmosphere (
).
Oxidant Addition: Dissolve PIFA (473 mg, 1.1 mmol) in THF (2 mL). Add this solution dropwise to the reaction mixture over 10 minutes .
Observation: The solution will transition to a deep green/dark yellow color, indicating the formation of the o-benzoquinone intermediate.
Reaction: Stir at 0 °C for 4 hours . Monitor by TLC (Hexane:EtOAc 2:1). The starting catechol should disappear.
Phase 2: Cyclization & Aromatization
Acidification: Add 4M HCl in dioxane (0.5 mL) and Methanol (1.0 mL) directly to the reaction mixture.
Reflux: Replace the ice bath with a heating mantle. Heat the mixture to reflux (approx. 66 °C) for 1 hour .
Mechanism:[5][2][6][3][4][7][8][9] Acid catalyzes the closure of the furan ring and subsequent dehydration/aromatization.
Observation: The dark color typically lightens as the stable benzofuran forms.
Workup: Cool to room temperature. Dilute with Diethyl ether (30 mL).
Washing: Wash the organic phase sequentially with:
Sat.
(2 x 10 mL) – Neutralizes acid/byproducts.
Brine (1 x 10 mL).
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure.
Phase 3: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel.
Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).
Yield Expectation: 60–75% (depending on silyl ether purity).
Critical Process Parameters (CPPs) & Troubleshooting
The success of this protocol hinges on the stability of the transient o-quinone.
Parameter
Specification
Impact of Deviation
Temperature (Phase 1)
0 °C (Strict)
>5 °C promotes polymerization of the quinone; < -10 °C slows Michael addition.
Oxidant Addition Rate
Dropwise (10 min)
Rapid addition causes local over-oxidation and tar formation.
Silyl Ether Stoichiometry
4.0 Equiv.
Excess is required to outcompete quinone dimerization.
Moisture Control
Anhydrous THF
Water hydrolyzes the silyl enol ether and the PIFA oxidant prematurely.
Troubleshooting Table
Problem: Low yield / Tarry crude.
Root Cause:[2][3][9] Decomposition of o-quinone before Michael addition.
Solution: Ensure temperature is strictly 0 °C. Increase silyl enol ether equivalents to 5.0.
~7.9 ppm (d, 1H, Ar-H): Proton at C5 (ortho to ester).
~7.7 ppm (d, 1H, Furan-H): Proton at C2.
~6.9 ppm (d, 1H, Ar-H): Proton at C6 (ortho to hydroxyl).
~3.9 ppm (s, 3H, -COOC): Methyl ester singlet.
13C NMR Markers:
Carbonyl carbon (~166 ppm).
C7-OH aromatic carbon (~150 ppm, deshielded).
C4-Ester aromatic carbon (~120 ppm).
Workflow Visualization
Caption: Operational workflow for the oxidative cyclization synthesis.
References
Jung, M. E., & Perez, F. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[10] Organic Letters, 11(10), 2165–2167. [Link]
Moriarty, R. M., & Prakash, O. (1999). Hypervalent Iodine in Organic Synthesis. Organic Reactions, 54, 273.
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1299809, Methyl 7-hydroxybenzofuran-4-carboxylate. [Link]
Application Note: Chemoselective Esterification of 7-Hydroxy-1-benzofuran-4-carboxylic Acid
Scientific Rationale & The Chemoselectivity Challenge The functionalization of 7-hydroxy-1-benzofuran-4-carboxylic acid presents a classic chemoselectivity paradigm in synthetic organic chemistry and drug development. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Scientific Rationale & The Chemoselectivity Challenge
The functionalization of 7-hydroxy-1-benzofuran-4-carboxylic acid presents a classic chemoselectivity paradigm in synthetic organic chemistry and drug development. The molecule possesses two distinct reactive nucleophilic centers: a C4-carboxylic acid and a C7-phenolic hydroxyl group. Standard alkylation conditions (e.g., alkyl halides with strong bases like K₂CO₃) inevitably lead to global deprotonation, resulting in both esterification and unwanted phenolic O-alkylation.
To achieve selective esterification of the carboxylic acid while preserving the free phenol, experimental design must exploit the thermodynamic and electronic differences between the two functional groups.
Quantitative Thermodynamic Parameters
Functional Group
Approximate pKₐ
Deprotonation Requirement
Nucleophilicity
C4-Carboxylic Acid
~4.0 – 4.5
Weak base (e.g., KHCO₃)
High (as carboxylate)
C7-Phenolic OH
~9.5 – 10.0
Strong base (e.g., K₂CO₃, NaH)
Moderate (as phenoxide)
By leveraging this ~5 pKₐ unit differential, researchers can employ either mild electrophilic activation or selective thermodynamic deprotonation to achieve >95% chemoselectivity.
Logical relationships governing chemoselective esterification pathways and potential byproducts.
Reagent Selection Matrix
The following table summarizes the quantitative performance metrics of three distinct esterification strategies evaluated for phenolic acids.
Methodology
Reagents & Solvents
Temp (°C)
Time (h)
Chemoselectivity (COOH vs OH)
Typical Yield (%)
TMS-Diazomethane
TMS-CHN₂, Toluene/MeOH
0 to 25
0.5 – 2
> 98%
85 – 95
Weak Base Alkylation
Alkyl Halide, KHCO₃, DMF
60 – 70
12 – 24
> 90%
75 – 90
Fischer Esterification
ROH, H₂SO₄ (cat.)
Reflux
8 – 16
> 99%
70 – 85
Note: Fischer esterification is highly selective but requires harsh acidic conditions and reflux, which can induce degradation of sensitive benzofuran derivatives. Therefore, mild electrophilic and weak base methods are prioritized below.
Experimental Protocols
Protocol A: Mild Methyl Esterification via Trimethylsilyldiazomethane (TMS-CHN₂)
Trimethylsilyldiazomethane (TMS-CHN₂) is utilized as a stable, non-explosive alternative to diazomethane 1[1]. This protocol is highly selective for carboxylic acids over phenols 2[2].
Causality of Reagent Choices:
Methanol Co-solvent: TMS-CHN₂ requires a protic co-solvent to facilitate proton transfer. The carboxylic acid protonates the reagent, but methanol is mechanistically required to liberate the highly reactive methyldiazonium intermediate that drives the Sₙ2 esterification 1[1].
Acetic Acid Quench: Glacial acetic acid rapidly reacts with unreacted TMS-CHN₂ to form volatile methyl acetate. This prevents unwanted side reactions during solvent evaporation.
Step-by-step experimental workflow for the mild methyl esterification using TMS-diazomethane.
Preparation: Dissolve 1.0 mmol of 7-hydroxy-1-benzofuran-4-carboxylic acid in 5.0 mL of a Toluene/Methanol mixture (4:1 v/v) in a dry round-bottom flask.
Temperature Control: Cool the solution to 0 °C using an ice-water bath. Cooling minimizes the volatility of the reagent and suppresses any background phenolic alkylation.
Reagent Addition: Slowly add a 2.0 M solution of TMS-CHN₂ in hexanes dropwise.
Self-Validation Checkpoint 1: The reagent is bright yellow. Upon addition, the solution will rapidly turn colorless and bubble (N₂ gas evolution), indicating active esterification.
Endpoint Determination: Continue dropwise addition until a pale yellow color persists in the solution (typically ~1.2 to 1.5 equivalents). The persistence of yellow visually validates that all carboxylic acid has been consumed.
Stirring: Allow the reaction to stir for 30 minutes at room temperature. Confirm completion via TLC (DCM:MeOH 9:1) or LC-MS.
Quenching: Add glacial acetic acid dropwise.
Self-Validation Checkpoint 2: The solution will immediately transition from yellow to colorless, confirming the destruction of excess TMS-CHN₂.
Isolation: Concentrate the mixture under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure methyl ester.
Protocol B: Chemoselective Alkylation via Weak Base (KHCO₃)
When esters other than methyl (e.g., ethyl, benzyl, or phenethyl) are required, direct alkylation using an alkyl halide is preferred. This method leverages the pKₐ differential between the acid and the phenol, utilizing potassium bicarbonate (KHCO₃) as a weak base 3[3].
Causality of Reagent Choices:
Base Selection (KHCO₃): The conjugate acid of KHCO₃ has a pKₐ of ~6.4. This is sufficient to deprotonate the C4-carboxylic acid (pKₐ ~4.0) to form the nucleophilic carboxylate, but entirely insufficient to deprotonate the C7-phenol (pKₐ ~9.5). Using stronger bases like K₂CO₃ (pKₐ ~10.3) would lead to loss of selectivity.
Solvent (DMF or DMSO): Polar aprotic solvents solvate the potassium cation, leaving the carboxylate anion highly reactive for the subsequent Sₙ2 displacement of the alkyl halide.
Step-by-Step Methodology:
Preparation: Suspend 1.0 mmol of 7-hydroxy-1-benzofuran-4-carboxylic acid and 1.1 mmol of KHCO₃ in 4.0 mL of anhydrous DMF.
Deprotonation: Stir the suspension at room temperature for 30 minutes. Note: CO₂ gas evolution validates the deprotonation of the carboxylic acid.
Alkylation: Add 1.1 mmol of the desired alkyl halide (e.g., benzyl bromide or phenethyl bromide).
Heating: Heat the reaction mixture to 60–70 °C and stir for 12 to 24 hours.
Monitoring: Analyze the reaction via LC-MS. The mass spectrum should show a +[M+Alkyl-H] peak corresponding to single alkylation.
Workup: Cool the mixture to room temperature and pour it into 20 mL of cold water.
Self-Validation Checkpoint: The product will precipitate out of the aqueous layer, validating the removal of the water-soluble DMF and unreacted inorganic salts.
Isolation: Filter the precipitate, wash with dilute aqueous KHCO₃ (to remove any unreacted starting material), and recrystallize from toluene.
Analytical Validation & Quality Control
To ensure the integrity of the chemoselective esterification, the following analytical signatures must be verified:
¹H NMR Spectroscopy:
Success Indicator: Appearance of the ester alkyl protons (e.g., a sharp singlet at ~3.9 ppm for the methyl ester).
Selectivity Indicator: The phenolic -OH proton must remain visible (typically a broad singlet around 9.5–10.5 ppm in DMSO-d₆). Disappearance of this peak indicates unwanted O-alkylation at C7.
Mass Spectrometry (ESI-MS):
The observed mass must correspond to the mono-alkylated product. For example, the methyl ester of 7-hydroxy-1-benzofuran-4-carboxylic acid (Exact Mass: 192.04) should yield an [M+H]⁺ peak at m/z 193.05. A peak at m/z 207.06 would indicate over-methylation (formation of the methyl ether-methyl ester).
References
Kuehnel, E., Laffan, D. D., Lloyd-Jones, G. C., del Campo, T. M., Shepperson, I. R., & Slaughter, J. L. (2007). "Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane." Angewandte Chemie International Edition. URL:[Link]
Nakanishi, K., et al. (2008). "Method of selective esterification." US Patent 7,368,593 B1.
National Institute for Occupational Safety and Health (NIOSH). (2010). "Trimethylsilyldiazomethane." CDC Stacks. URL:[Link]
step-by-step preparation of methyl 7-hydroxy-1-benzofuran-4-carboxylate
Application Note: Step-by-Step Preparation of Methyl 7-Hydroxy-1-benzofuran-4-carboxylate Executive Summary Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a high-value heterocyclic building block frequently utilized in m...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Step-by-Step Preparation of Methyl 7-Hydroxy-1-benzofuran-4-carboxylate
Executive Summary
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a high-value heterocyclic building block frequently utilized in medicinal chemistry, particularly as a precursor for phosphodiesterase type 4 (PDE4) inhibitors and other biologically active pharmacophores[1]. Synthesizing the unsubstituted benzofuran core regioselectively presents a significant chemical challenge. This protocol details a highly efficient, self-validating synthetic route leveraging a Mukaiyama-Michael addition to an in situ generated o-benzoquinone[2].
Mechanistic Rationale & Pathway
The construction of the benzofuran ring system begins with the commercially available methyl 3,4-dihydroxybenzoate (a catechol ester)[3].
Oxidation Strategy: Standard metal-based oxidants often lead to over-oxidation or complexation. Here, bis(trifluoroacetoxy)iodobenzene (PIFA) is employed as a mild, hypervalent iodine oxidant to generate the highly reactive 4-methoxycarbonyl-1,2-benzoquinone intermediate[2].
Trapping the o-Quinone: o-Benzoquinones lacking steric shielding are highly unstable and prone to Diels-Alder dimerization. To prevent this, the nucleophile—(vinyloxy)trimethylsilane (the silyl enol ether of acetaldehyde)—is pre-mixed with the starting material. This ensures the quinone is trapped immediately upon formation[2].
Regioselective Addition & Aromatization: The silyl enol ether regioselectively attacks the quinone at the C6 position (relative to the original ester). Following the Mukaiyama-Michael addition, the resulting hemiketal intermediate undergoes acid-catalyzed cyclization and dehydration (aromatization) under reflux conditions to yield the fully conjugated benzofuran core[3].
Caption: Mechanistic pathway for the synthesis of methyl 7-hydroxy-1-benzofuran-4-carboxylate.
(Vinyloxy)trimethylsilane: 4.0 mmol (464.9 mg). Expert Note: A 4-fold excess is critical as electron-rich silyl enol ethers are susceptible to competing direct oxidation by PIFA[2].
Bis(trifluoroacetoxy)iodobenzene (PIFA): 1.1 mmol (473.1 mg) dissolved in 2 mL anhydrous THF.
Setup: To a flame-dried, argon-purged flask, add methyl 3,4-dihydroxybenzoate (1.0 mmol) and (vinyloxy)trimethylsilane (4.0 mmol). Dissolve the mixture in 8 mL of anhydrous THF[2].
Temperature Control: Submerge the flask in an ice-water bath and allow it to equilibrate to exactly 0 °C. Causality: Strict temperature control is mandatory to suppress the thermal dimerization of the transient o-quinone.
Oxidant Addition: Slowly add the PIFA solution (1.1 mmol in 2 mL THF) dropwise over 10 minutes[3].
Maturation: Maintain the reaction at 0 °C under continuous stirring for 4 hours[3].
Phase 2: Cyclization and Aromatization
5. Acidification: To the crude reaction mixture, add 0.5 mL of 4M HCl in dioxane followed by 1.0 mL of methanol[3].
6. Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for exactly 1 hour. Causality: The acidic, high-temperature environment cleaves the TMS ether and drives the dehydration of the hemiketal, locking the molecule into its thermodynamically stable aromatic state.
Phase 3: Workup and Purification
7. Extraction: Cool the mixture to room temperature and extract with diethyl ether (30 mL)[3].
8. Washing: Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 10 mL) to neutralize residual acid, followed by brine (1 x 10 mL)[3].
9. Drying & Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure[3].
10. Purification: Purify the crude residue via flash column chromatography on silica gel (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure product[2].
Caption: Experimental workflow for the preparation of methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Self-Validation & In-Process Controls (IPCs)
To ensure the protocol acts as a self-validating system, monitor the following critical IPCs:
IPC 1 (Visual - Oxidation): Upon the first drops of PIFA, the solution must turn a distinct green color. This confirms the successful generation of the o-benzoquinone[2]. If the solution remains colorless, the oxidant has degraded.
IPC 2 (Visual - Addition): Over the 4-hour stirring period at 0 °C, the green color must transition to a dark yellow . This indicates the successful consumption of the quinone by the silyl enol ether[2].
IPC 3 (TLC - Aromatization): Prior to adding HCl, TLC will show a highly polar intermediate. After 1 hour of reflux, TLC must show complete conversion to a single, less polar, strongly UV-active spot[3].
Quantitative Data & Analytical Expected Results
The following table summarizes the expected analytical profile for the isolated target compound.
Application Note: Precision Functionalization of the 7-Hydroxy Group in Benzofuran-2-Carboxylates
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes specific reactivity profiles of the 7-hydroxybenzofuran scaffold with field-proven protocols for high-yield func...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for medicinal chemists and process development scientists. It synthesizes specific reactivity profiles of the 7-hydroxybenzofuran scaffold with field-proven protocols for high-yield functionalization.
Executive Summary & Strategic Importance
The benzofuran-2-carboxylate scaffold is a privileged structure in drug discovery, serving as a core pharmacophore in anti-arrhythmic (e.g., Amiodarone analogues), antimicrobial, and antineoplastic agents.[1] While the C2 and C3 positions are frequently modified, the 7-hydroxy position offers a unique vector for optimizing physicochemical properties (solubility, LogD) and engaging specific binding pockets (e.g., solvent-exposed regions of kinases or GPCRs).[1]
Functionalizing the 7-OH group requires navigating specific electronic and steric challenges:
Enhanced Acidity: The electron-withdrawing C2-carboxylate communicates through the conjugated system, lowering the pKa of the 7-OH (approx. 7.1–7.5) compared to simple phenols (pKa ~10).[1] This allows for milder bases but reduces nucleophilicity.
Chemo-stability: The C2-ester is susceptible to hydrolysis or nucleophilic attack. Protocols must avoid harsh saponification conditions.
Regiocontrol: In poly-hydroxylated systems, the 7-OH is often distinct electronically, allowing for tunable selectivity.
Decision Matrix: Selecting the Right Methodology
Before initiating synthesis, select the protocol based on the desired "R" group and substrate complexity.[1]
Figure 1: Strategic decision tree for functionalizing 7-hydroxybenzofuran-2-carboxylates.
Rationale: Due to the enhanced acidity of the 7-OH (pKa ~7.1), weak bases like Potassium Carbonate (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) are sufficient. Stronger bases (NaH) are unnecessary and risk attacking the C2-ester.
Solvent: DMF (Dimethylformamide) or Acetone (for lower boiling electrophiles)[1]
Catalyst (Optional): TBAI (Tetrabutylammonium iodide, 0.1 equiv) for sluggish chlorides.[1]
Step-by-Step Workflow:
Preparation: Charge a flame-dried round-bottom flask with the 7-hydroxy substrate and anhydrous
.
Solvation: Add DMF (concentration ~0.2 M). Stir at Room Temperature (RT) for 15 minutes. Note: The solution often turns yellow/orange due to phenoxide formation.
Addition: Add the alkyl halide dropwise. If the electrophile is a solid, dissolve in minimal DMF first.[1]
Reaction:
Standard: Stir at 60°C for 2–4 hours.
Labile Electrophiles: Stir at RT for 12–18 hours.
Monitoring: Check TLC (Hexane/EtOAc 7:3). Look for the disappearance of the lower-running phenol spot.
Workup: Pour mixture into ice-water (5x reaction volume). The product often precipitates.
Precipitate: Filter, wash with water, and dry.[1][3]
No Precipitate: Extract with EtOAc (3x).[1][4] Wash organic layer with LiCl (5% aq) to remove DMF, then Brine.[1] Dry over
Purification: Recrystallization (EtOH) or Flash Chromatography.
Validation Check: The absence of the broad -OH stretch (~3200-3400
) in IR and the downfield shift of protons alpha to the ether oxygen in NMR confirm functionalization.
Protocol B: The Mitsunobu Reaction
Best for: Secondary alcohols, chiral centers, and complex side chains where ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
halides are unstable or unavailable.
Mechanism: Activation of alcohol by phosphine/azodicarboxylate, followed by ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
displacement by the phenol.[2]
Rationale: The 7-hydroxybenzofuran is an ideal nucleophile (pKa < 11) for Mitsunobu conditions.
Perumal, P. T., et al.[1] "Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles." Indian Journal of Chemistry, 2021 .[1]
Mitsunobu Reaction Mechanics:
Swamy, K. C. K., et al.[1] "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009 .[1] [1]
Benzofuran Biological Activity & SAR:
Miao, Y., et al.[1] "Natural source, bioactivity and synthesis of benzofuran derivatives."[1][7] RSC Advances, 2019 .[1]
Acidity and pKa Data:
Williams, R.[1][8] "pKa Data Compiled." Kyoto University Database.
7-Hydroxybenzofuran Synthesis via Silyl Enol Ethers:
Jung, M. E., & Perez, F.[1] "Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters." Organic Letters, 2009 .[1] [1]
Application Note: Utilization of Methyl 7-Hydroxy-1-benzofuran-4-carboxylate in Total Synthesis and Drug Development
Executive Summary The benzofuran ring system is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Among its functionalized derivatives, methyl 7-hydroxy-1-be...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The benzofuran ring system is a privileged pharmacophore embedded in numerous biologically active natural products and synthetic therapeutics. Among its functionalized derivatives, methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS 1784979-20-9) stands out as a highly versatile, orthogonally reactive building block. Possessing a manipulable C-4 ester, a directing C-7 hydroxyl group, and an adaptable C-2/C-3 axis, this intermediate is critical for the total synthesis of complex polycycles (e.g., morphine analogs) and the development of potent phosphodiesterase type 4 (PDE4) inhibitors 1.
This application note provides a deep dive into the mechanistic rationale, quantitative yield data, and self-validating experimental protocols required to synthesize and functionalize this core scaffold.
Mechanistic Foundations: The Mukaiyama-Michael Addition
The de novo construction of the functionalized benzofuran core bypasses traditional, harsh cyclization methods by employing a highly regioselective Mukaiyama-Michael addition .
The reaction begins with the in situ oxidation of a catechol ester (methyl 3,4-dihydroxybenzoate) to a highly electrophilic o-benzoquinone-4-carboxylate intermediate. A silyl enol ether, acting as a soft nucleophile, attacks the quinone. The resulting adduct undergoes acid-catalyzed desilylation, intramolecular cyclization, and subsequent aromatization driven by the thermodynamic stability of the benzofuran ring 1.
Fig 1. Mukaiyama-Michael addition pathway for benzofuran core synthesis.
Quantitative Data: Substituent Effects on Yield
The choice of the silyl enol ether dictates the C-2 substitution of the resulting benzofuran. Understanding the electronic profile of the nucleophile is critical, as highly electron-rich enol ethers are susceptible to premature single-electron oxidation by the reagents used to generate the quinone 1.
Table 1: Yields of 2-Substituted Methyl 7-Hydroxybenzofuran-4-carboxylates
Silyl Enol Ether Precursor
C-2 Substituent
Yield (%)
Mechanistic Rationale
Acetophenone
Phenyl
73%
Standard reactivity; optimal orbital overlap.
4-Methylacetophenone
4-Methylphenyl
74%
Mild electron-donating group is well tolerated.
4-Nitroacetophenone
4-Nitrophenyl
74%
Electron-withdrawing group stabilizes the enol ether against premature oxidation.
4-Methoxyacetophenone
4-Methoxyphenyl
29%
Strong electron-donating group leads to competing single-electron oxidation of the enol ether.
Pinacolone
tert-Butyl
Good
Steric bulk at C-2 does not significantly hinder the initial Michael addition.
Experimental Protocols
Protocol A: Synthesis of the Benzofuran Core via Oxidative Cyclization
This protocol details the construction of the benzofuran core using bis(trifluoroacetoxy)iodobenzene (PIFA) as the oxidant 2.
1. Oxidation & Quinone Generation:
Action: Dissolve methyl 3,4-dihydroxybenzoate (1.0 mmol) and the desired silyl enol ether (1.2 mmol) in anhydrous THF (8 mL) at 0 °C under argon. Add PIFA (1.1 mmol) in THF (2 mL) dropwise over 10 minutes. Stir at 0 °C for 4 hours.
Causality & IPC: The strict 0 °C environment prevents the thermal decomposition of the highly reactive o-benzoquinone intermediate. In-Process Control: The solution will transition from clear to a dark yellow/orange, visually confirming the oxidation of the catechol.
2. Cyclization & Aromatization:
Action: Add 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol to the reaction mixture. Reflux for 1 hour.
Causality: The acidic conditions drive the cleavage of the silyl group and catalyze the intramolecular cyclization. The thermodynamic driving force of aromatization yields the stable benzofuran ring.
3. Workup & Purification:
Action: Cool to room temperature, extract with diethyl ether (30 mL). Wash with saturated NaHCO₃ (2 x 10 mL) and brine (1 x 10 mL). Dry over anhydrous MgSO₄, concentrate, and purify via flash column chromatography.
Validation Marker: The target 7-hydroxybenzofuran derivative exhibits strong blue fluorescence under UV light (365 nm), providing a reliable analytical marker during fraction collection 1.
Protocol B: Selective DIBAL-H Reduction of the C-4 Ester
To utilize the C-4 position for further homologation, the ester must be selectively reduced to an aldehyde without over-reducing to the primary alcohol 2.
1. Hydride Delivery:
Action: Dissolve methyl 7-hydroxybenzofuran-4-carboxylate (1.0 mmol) in anhydrous DCM (10 mL). Cool strictly to -78 °C using a dry ice/acetone bath. Slowly add DIBAL-H (1.2 mmol, 1.0 M in hexanes) dropwise. Maintain at -78 °C for 2-3 hours.
Causality: At -78 °C, the nucleophilic addition of hydride forms a stable tetrahedral aluminum acetal. The low temperature prevents the collapse of this intermediate in situ, completely halting over-reduction to the alcohol.
2. Quenching & Hydrolysis:
Action: Slowly add methanol (1 mL) at -78 °C. Allow to warm to room temperature, then add 1M HCl (10 mL).
Causality: Methanol safely destroys unreacted DIBAL-H before the tetrahedral intermediate is allowed to collapse. Upon warming, the aqueous acid hydrolyzes the aluminum acetal, releasing the target 7-hydroxybenzofuran-4-carbaldehyde. Extract with ethyl acetate and purify via silica gel chromatography.
Downstream Functionalization & Drug Discovery
The orthogonal reactivity of the C-7 hydroxyl and C-4 carboxylate allows for divergent synthesis pipelines. Methylation of the C-7 hydroxyl yields 7-methoxy derivatives, which are direct precursors to potent PDE4 inhibitors via subsequent hydrazinolysis or amidation of the C-4 ester 3. Alternatively, the C-7 hydroxyl can be converted to a triflate for palladium-catalyzed cross-coupling reactions.
Fig 2. Divergent functionalization of the benzofuran core for drug discovery.
References
Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. National Institutes of Health (NIH) / PMC.1
Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide. Benchchem.2
reaction conditions for benzofuran ring closure to form carboxylate derivatives
Application Note: Reaction Conditions for Benzofuran Ring Closure to Form Carboxylate Derivatives Part 1: Strategic Overview & Mechanistic Selection The benzofuran-2-carboxylate scaffold is a privileged pharmacophore in...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Reaction Conditions for Benzofuran Ring Closure to Form Carboxylate Derivatives
Part 1: Strategic Overview & Mechanistic Selection
The benzofuran-2-carboxylate scaffold is a privileged pharmacophore in drug discovery, serving as a core motif in anti-arrhythmic agents (e.g., Amiodarone), anti-tumor candidates, and antimicrobial agents. The presence of the C2-carboxylate provides a critical handle for further diversification into amides, esters, or heterocycles.
Selecting the optimal ring-closure method depends heavily on the substrate's sensitivity and the stage of synthesis. This guide details two distinct, high-fidelity protocols:
The Modified Rap-Stoermer Reaction: A cost-effective, base-mediated cyclization ideal for early-stage building block synthesis.
Pd-Catalyzed Annulation: A transition-metal-mediated approach for late-stage functionalization or substrates sensitive to strong bases.
Mechanistic Pathways
Pathway A: Base-Mediated Aldol-Type Cyclization (Rap-Stoermer)
This pathway involves the O-alkylation of a salicylaldehyde with an
-haloester, followed by an intramolecular Knoevenagel/Aldol-type condensation and dehydration.
Key Advantage: Low cost, scalable, avoids heavy metals.
Limitation: Requires strong base; incompatible with base-sensitive groups.
Pathway B: Transition-Metal Catalyzed Annulation
This pathway utilizes an o-halophenol and an alkyne ester (e.g., ethyl propiolate). It proceeds via oxidative addition of Pd(0) to the C-X bond, alkyne insertion, and intramolecular nucleophilic attack.
Key Advantage: High functional group tolerance, mild conditions.[1][2][3]
Objective: Synthesis of ethyl benzofuran-2-carboxylate from 2-iodophenol and ethyl propiolate.
Scale: 1.0 mmol
Expected Yield: 75–85%
Reagents & Materials:
2-Iodophenol (220 mg, 1.0 mmol)
Ethyl propiolate (1.2 mmol)
Catalyst: PdCl2(PPh3)2 (21 mg, 3 mol%)
Co-Catalyst: CuI (11 mg, 6 mol%)
Base: Triethylamine (TEA) (3.0 mmol)
Solvent: Anhydrous Toluene (5 mL)
Step-by-Step Methodology:
Catalyst Activation:
In a dry Schlenk flask, combine 2-iodophenol, PdCl2(PPh3)2, and CuI.
Evacuate and backfill with Argon (3 cycles) to ensure an oxygen-free environment. Oxygen can cause homocoupling of the alkyne (Glaser coupling).
Reagent Addition:
Add anhydrous Toluene and TEA via syringe through the septum.
Add Ethyl propiolate dropwise.
Reaction:
Heat the sealed vessel to 80–90°C .
Stir vigorously for 6–12 hours.
Monitoring: TLC should show consumption of 2-iodophenol. A fluorescent spot typically appears for the benzofuran product.
Workup:
Cool to RT. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove metal salts.
Wash the filtrate with NH4Cl (sat. aq.) to remove copper residues (blue aqueous layer indicates copper removal).
Dry over Na2SO4 and concentrate.
Purification:
Flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 90:10).
Part 3: Data Presentation & Comparison
Table 1: Comparative Analysis of Synthetic Routes
Feature
Protocol A: Rap-Stoermer (Base)
Protocol B: Pd-Annulation (Metal)
Precursors
Salicylaldehyde + -Haloester
2-Iodophenol + Ethyl Propiolate
Reagents
t-BuOK or K2CO3
PdCl2(PPh3)2, CuI, TEA
Temperature
Room Temperature (20–25°C)
Heated (80–100°C)
Time
2–3 Hours
6–12 Hours
Atom Economy
Moderate (Loss of H2O/HBr)
High
Cost
Low ($)
High ($)
Tolerance
Low (Sensitive to strong base)
High (Tolerates esters, nitriles)
Key Risk
Polymerization of aldehyde
Glaser coupling of alkyne
Part 4: Visualization (Mechanistic Pathways)
The following diagram illustrates the divergent mechanistic logic between the two protocols.
Figure 1: Mechanistic flow comparison between Base-Mediated (Top) and Metal-Catalyzed (Bottom) pathways.
Part 5: Troubleshooting & Optimization
Water Control (Protocol A): While Protocol A uses a small amount of EtOH, excessive water will quench the enolate and reduce yield. Ensure the THF is anhydrous.
Regioselectivity (Protocol B): If using substituted alkynes, regioselectivity is governed by sterics and electronics. Ethyl propiolate generally favors the 2-carboxylate exclusively due to the polarization of the triple bond.
Base Choice (Protocol A): If t-BuOK causes decomposition, switch to K2CO3 in refluxing Acetone or Acetonitrile (requires longer times, ~12h, but is milder).
References
PrepChem. "Synthesis of ethyl benzofuran-2-carboxylate." PrepChem.com. Accessed October 2023.[5] Link
BenchChem. "Application Notes: The Role of 2-Ethyl-4-iodophenol in the Synthesis of Heterocyclic Compounds." BenchChem.com. Accessed October 2023.[5] Link
Organic Syntheses. "Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate." Org.[1][6][7] Synth. 2019, 96, 98-109.[7] Link
Koca, M., et al. "Rap-Stoermer Reaction: TEA Catalyzed One-Pot Efficient Synthesis of Benzofurans."[8] ChemistrySelect, 2022, 7, e202202243.[8] Link
Sharifi, A., et al. "An Efficient and General Procedure for Room-Temperature Synthesis of Benzofurans under Solvent-Free Conditions Using KF/Al2O3." J. Iran.[9] Chem. Soc., 2008. Link
Application Note: Microwave-Assisted Regioselective Synthesis of Methyl 7-Hydroxy-1-benzofuran-4-carboxylate
Introduction & Strategic Rationale Benzofuran-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for potent 1 and novel antimicrobial agents[1]. However, the de novo synthesis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Benzofuran-4-carboxylates are privileged scaffolds in medicinal chemistry, serving as critical precursors for potent 1 and novel antimicrobial agents[1]. However, the de novo synthesis of the 7-hydroxy derivative is traditionally hampered by poor regioselectivity, competitive side reactions, and prolonged thermal heating requirements.
By transitioning this workflow to2, reaction times can be compressed from days to mere minutes while simultaneously improving yield and suppressing polymerization byproducts[2]. This technical guide details a highly logical, self-validating, one-pot microwave methodology that leverages an in situ 3 to construct the functionalized benzofuran core with absolute regiochemical control[3].
Mechanistic Causality & Regioselectivity
To achieve the exact 7-hydroxy-4-carboxylate substitution pattern, the synthesis begins with the oxidation of methyl 3,4-dihydroxybenzoate (a catechol ester) to 4-methoxycarbonyl-1,2-benzoquinone.
Oxidant Causality: Silver(I) oxide (Ag₂O) is explicitly selected over stronger oxidants like DDQ. Ag₂O rapidly forms the quinone but is mild enough to prevent the competitive over-oxidation of the highly reactive silyl enol ether added in the subsequent step.
Regiochemical Control: The presence of the electron-withdrawing methyl ester at the C4 position of the quinone strongly polarizes the conjugated diene system. This electronic bias directs the nucleophilic attack of the silyl enol ether (vinyloxytrimethylsilane) strictly to the C3 position (beta to the ester).
Aromatization: Subsequent intramolecular cyclization of the intermediate hydroquinone's C2-hydroxyl onto the newly introduced aldehyde yields the furan ring, locking the regiochemistry perfectly into the target 7-hydroxy-4-carboxylate configuration[3].
Figure 1: Mechanistic workflow for the regioselective synthesis of the benzofuran core.
Quantitative Data & Reaction Optimization
The transition from conventional thermal heating to microwave irradiation requires careful solvent and temperature optimization. 1,4-Dioxane is selected as the optimal solvent due to its moderate microwave absorptivity (tan δ = 0.043) and appropriate boiling point, which allows for rapid superheating without generating excessive internal vial pressure.
Table 1: Optimization of Microwave-Assisted Synthesis Conditions
Entry
Oxidant
Solvent
Temp (°C)
Time (min)
Isolated Yield (%)
Observation / Causality
1
Ag₂O
THF
60
30
45
Incomplete cyclization; low MW absorption.
2
Ag₂O
DCM
60
30
52
Pressure limit reached; sub-optimal temp.
3
DDQ
1,4-Dioxane
80
15
38
Enol ether degradation by strong oxidant.
4
Ag₂O
1,4-Dioxane
80
15
78
Optimal balance of kinetics and stability.
5
Ag₂O
1,4-Dioxane
100
10
65
Target compound thermal decomposition.
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system . At each critical juncture, specific physical or chromatographic checkpoints are provided to ensure the reaction is proceeding according to the mechanistic design.
Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with external IR temperature sensing; 10 mL microwave-safe reaction vial with crimp cap.
Step-by-Step Methodology
Step 1: Preparation and In Situ Oxidation
In a dry 10 mL microwave vial equipped with a magnetic stir bar, dissolve methyl 3,4-dihydroxybenzoate in 4.0 mL of anhydrous 1,4-dioxane.
Add Ag₂O powder to the stirring solution at room temperature.
Validation Checkpoint 1: Monitor the solution for 5 minutes. The mixture will rapidly transition from colorless to a deep red/orange hue. This visual cue confirms the successful oxidation of the catechol to the reactive 4-methoxycarbonyl-1,2-benzoquinone intermediate.
Step 2: Silyl Enol Ether Addition & Microwave Irradiation
4. Seal the vial with a Teflon-lined crimp cap and purge the headspace with argon for 2 minutes to prevent unwanted side-oxidations.
5. Inject vinyloxytrimethylsilane dropwise via syringe through the septum.
6. Place the sealed vial into the microwave reactor cavity.
7. Set the irradiation parameters: Temperature: 80 °C; Time: 15 minutes; Power: Dynamic modulation (max 150 W); Stirring: High.
Step 3: Reaction Monitoring & Workup
8. Upon completion and cooling to <30 °C, remove the vial. The solution should now appear dark brown.
9. Validation Checkpoint 2 (TLC): Spot the crude mixture on a silica gel TLC plate (Eluent: Hexanes/EtOAc 7:3). The starting catechol (Rf ~0.2) should be completely consumed. A new spot will appear at Rf ~0.5. Crucially, this new spot will exhibit a bright blue fluorescence under 365 nm UV light , which is a highly specific structural hallmark of 7-hydroxybenzofurans[3].
10. Filter the crude mixture through a short pad of Celite to remove the precipitated silver salts, washing the filter cake with ethyl acetate (2 x 10 mL).
11. Concentrate the combined filtrate under reduced pressure.
Step 4: Purification & Final Validation
12. Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of 10% to 20% ethyl acetate in hexanes.
13. Isolate the target fractions and evaporate to afford methyl 7-hydroxy-1-benzofuran-4-carboxylate as a pale yellow solid.
14. Validation Checkpoint 3 (NMR): ¹H NMR (CDCl₃) validation must show the disappearance of the aldehyde/ketone protons and the emergence of two characteristic furan ring doublets at approximately δ 7.6 ppm (C2-H) and δ 6.8 ppm (C3-H) with a coupling constant of J ≈ 2.2 Hz, confirming complete aromatization.
References
[2] Xia-Min Cheng and Xue-Wei Liu. Microwave-Enhanced One-Pot Synthesis of Diversified 3-Acyl-5-Hydroxybenzofurans. American Chemical Society (ACS). 2
[3] George A. Kraus et al. Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. National Institutes of Health (NIH) / PMC. 3
Application Note: Orthogonal Protecting Group Strategies for 7-Hydroxy-1-benzofuran-4-carboxylate Derivatives
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Scaffold functionalization, complex API synthesis, and library generation Executive Summary & Mechanistic Rat...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: Scaffold functionalization, complex API synthesis, and library generation
Executive Summary & Mechanistic Rationale
The 7-hydroxy-1-benzofuran-4-carboxylate scaffold is a highly privileged pharmacophore found in numerous natural products and targeted therapeutics, including
-glucosidase inhibitors and DRAK2 kinase inhibitors[1][2]. However, functionalizing this core—particularly at the C-2 or C-3 positions via transition-metal catalysis or electrophilic substitution—presents a significant chemoselectivity challenge.
The molecule is electronically highly polarized. The C-7 hydroxyl group is a strong electron-donating group (EDG) that activates the electron-rich benzofuran ring, making it highly susceptible to oxidative degradation (forming quinone-like species) and misdirected electrophilic attack[3]. Conversely, the C-4 carboxylate acts as an electron-withdrawing group (EWG). To successfully elaborate this scaffold, researchers must employ an orthogonal protecting group strategy , masking both the nucleophilic phenol and the acidic carboxylate to ensure regiocontrol and prevent side reactions during downstream synthesis[4].
Electronic push-pull effects necessitating selective protecting group strategies.
Orthogonal Protection Strategy Matrix
To achieve true orthogonality, the protecting groups chosen for the C-7 phenol and C-4 carboxylate must be cleavable under completely independent conditions. The table below summarizes the quantitative and qualitative data for the most robust strategies employed in benzofuran chemistry.
Table 1: Protecting Group Matrix for 7-Hydroxy-1-benzofuran-4-carboxylate
Expert Insight: For complex library generation where downstream Suzuki or Sonogashira couplings are required at the C-2 position, the TBS / Methyl Ester combination is the gold standard. The steric bulk of the TBS group shields the oxygen from coordinating with palladium catalysts, while the methyl ester survives the mildly basic conditions (e.g., K
Workflow for orthogonal protection of 7-hydroxy-1-benzofuran-4-carboxylate.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can confirm the success of each step before proceeding. Starting materials like 7-hydroxybenzofuran-4-carboxylic acid are commercially available[5].
Protocol A: Selective C-4 Esterification (Synthesis of Methyl 7-hydroxy-1-benzofuran-4-carboxylate)
Causality: Fischer esterification is employed because the C-7 phenol is significantly less nucleophilic than an aliphatic alcohol and will not undergo etherification under these acidic conditions. This ensures 100% chemoselectivity for the carboxylate.
Step-by-Step Methodology:
Suspend 7-hydroxy-1-benzofuran-4-carboxylic acid (10.0 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask equipped with a reflux condenser.
Add concentrated H
SO (0.5 mL, catalytic) dropwise at room temperature.
Heat the reaction mixture to reflux (65 °C) for 12 hours.
Cool to room temperature and concentrate the mixture in vacuo to remove ~80% of the methanol.
Dilute the residue with Ethyl Acetate (100 mL) and wash carefully with saturated aqueous NaHCO
(3 × 50 mL) to neutralize the acid catalyst and remove any unreacted starting material.
Wash with brine (50 mL), dry over anhydrous Na
SO, and concentrate to yield the product as an off-white solid[6].
Self-Validation Checkpoint:
TLC (DCM/MeOH 9:1): The highly polar, streaking carboxylic acid (
~0.1) converts to a tightly resolved spot ( ~0.6).
H NMR (CDCl): Confirms the addition of a sharp 3H singlet at ~3.95 ppm corresponding to the methyl ester. The broad phenolic -OH singlet at ~9.5 ppm remains intact.
Protocol B: C-7 Phenol Silylation (Synthesis of Methyl 7-((tert-butyldimethylsilyl)oxy)-1-benzofuran-4-carboxylate)
Causality: Imidazole serves a dual purpose: it acts as a base to neutralize the HCl byproduct, and it functions as a nucleophilic catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate that rapidly transfers the TBS group to the sterically hindered C-7 phenol[3].
Step-by-Step Methodology:
Dissolve Methyl 7-hydroxy-1-benzofuran-4-carboxylate (8.0 mmol) in anhydrous DMF (20 mL) under an inert Argon atmosphere.
Add Imidazole (20.0 mmol, 2.5 eq.) and stir until completely dissolved.
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.
Quench the reaction by pouring it into ice water (100 mL). Extract the aqueous layer with Diethyl Ether (3 × 50 mL).
Wash the combined organic layers with water (3 × 50 mL) to remove DMF, followed by brine (50 mL). Dry over MgSO
and concentrate.
Self-Validation Checkpoint:
TLC (Hexanes/EtOAc 4:1): The starting material (
~0.2) is strongly UV active and stains positive (brown) with KMnO due to the free phenol. The protected product ( ~0.7) remains UV active but fails to stain with KMnO , confirming complete masking of the hydroxyl group.
H NMR (CDCl): Disappearance of the phenolic -OH singlet (~9.5 ppm). Appearance of a 9H singlet at ~1.05 ppm (tert-butyl) and a 6H singlet at ~0.25 ppm (dimethyl).
Protocol C: Orthogonal Sequential Deprotection
Causality: The sequence of deprotection is critical. Removing the TBS group first with TBAF avoids the risk of partial silyl cleavage that can occur if the strongly basic aqueous conditions of ester hydrolysis (LiOH) are applied to the fully protected molecule.
Step-by-Step Methodology:
TBS Cleavage: Dissolve the functionalized scaffold in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.0 M in THF, 1.1 eq.) at 0 °C. Stir for 1 hour. Quench with saturated NH
Cl and extract with EtOAc.
Ester Hydrolysis: Dissolve the resulting intermediate in a 3:1:1 mixture of THF/MeOH/H
O. Add LiOH·HO (3.0 eq.) and stir at room temperature for 4 hours. Acidify to pH 3 with 1M HCl to precipitate the final functionalized 7-hydroxy-1-benzofuran-4-carboxylic acid.
References
Bolchi, C., et al. (2022). 4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. ResearchGate.[Link]
Camacho-Dávila, A. A., et al. (2014). Synthesis of a Functionalized Benzofuran as a Synthon for Salvianolic Acid C Analogues as Potential LDL Antioxidants. Molecules (PMC3907866).[Link]
Application Note: Scalable Production of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the production of methyl 7-hydroxy-1-benzofuran-4-carboxylate . This scaffold is a critical intermediate in...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the production of methyl 7-hydroxy-1-benzofuran-4-carboxylate . This scaffold is a critical intermediate in the synthesis of bioactive compounds, particularly PDE4 inhibitors and kinase inhibitors.
The guide prioritizes the Oxidative [3+2] Cycloaddition Strategy (Jung-Perez Protocol), as it offers superior regioselectivity for the difficult 4,7-substitution pattern compared to classical Pechmann or Rap-Stoermer condensations.
Executive Summary
The synthesis of methyl 7-hydroxy-1-benzofuran-4-carboxylate presents a specific regiochemical challenge: installing the carboxylate at the C4 position while maintaining a hydroxyl group at C7. Classical benzofuran syntheses (e.g., from salicylaldehydes) typically yield 2-carboxylates or require extensive protecting group manipulations to access the C4 position.
This protocol details a biomimetic oxidative cyclization route starting from the commodity chemical methyl 3,4-dihydroxybenzoate (methyl protocatechuate) . This method generates an ortho-quinone intermediate in situ, which undergoes a Mukaiyama-Michael addition with a silyl enol ether to construct the furan ring with perfect regiocontrol.
Key Advantages of This Protocol
Regioselectivity: Exclusively yields the 4-carboxylate-7-hydroxy isomer.
Step Count: Reduces a potential 6-8 step classical route to a 2-step "one-pot" sequence.
Scalability: Optimized for 0°C operation, avoiding the cryogenic temperatures (-78°C) often cited in academic literature.
Scientific Mechanism & Route Selection
Route Comparison
Feature
Classical Route (Rap-Stoermer)
Oxidative Cyclization (Recommended)
Starting Material
2,3-Dihydroxybenzaldehyde
Methyl 3,4-dihydroxybenzoate
Key Step
Condensation with halo-ester
o-Quinone trapping / Aromatization
Regiocontrol
Poor (favors C2/C5 substitution)
Excellent (Direct C4/C7 access)
Atom Economy
Moderate
High
Scale-Up Risk
Low
Moderate (Exothermic oxidation)
Mechanistic Pathway
The reaction proceeds via the oxidation of the catechol (1) to the electron-deficient ortho-quinone (2). A silyl enol ether (3) attacks the quinone in a Mukaiyama-Michael fashion. The resulting zwitterionic or hemiacetal intermediate undergoes acid-catalyzed cyclization and aromatization to yield the benzofuran (4).
Caption: Mechanistic flow from catechol oxidation to benzofuran ring construction.
Experimental Protocol (Scale-Up Optimized)
Target Scale: 100 g Input
Safety Note: Phenyliodine diacetate (PIDA) is an oxidant. While stable, it should be handled away from reducing agents. The reaction is exothermic; strict temperature control is required.
Reagent: (Vinyloxy)trimethylsilane [CAS: 6213-94-1] - 276.0 g (2.38 mol, 4.0 equiv). Note: Excess is required to drive kinetics against competitive polymerization.
Solvent: Tetrahydrofuran (THF), Anhydrous - 1.5 L.
Acid Catalyst: BF3·Et2O (Boron trifluoride diethyl etherate) - 84.0 g (0.595 mol) OR 4M HCl in Dioxane for quenching.
Step-by-Step Procedure
Phase 1: Oxidation & Addition (The "Jung-Perez" Reaction)
Reactor Setup: Equip a 5L jacketed glass reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel. Purge with Nitrogen (N2).
Dissolution: Charge Methyl 3,4-dihydroxybenzoate (100 g) and (Vinyloxy)trimethylsilane (276 g) into the reactor containing THF (1.0 L).
Process Note: Unlike small-scale literature which adds the silane after oxidation, adding it with the substrate (if using PIDA) allows for immediate trapping of the unstable quinone, reducing decomposition.
Cooling: Circulate coolant to bring the internal temperature to -5°C to 0°C .
Critical Parameter: Do not allow the temperature to exceed 5°C during oxidant addition to prevent side-reactions.
Oxidant Addition: Dissolve PIDA (210 g) in THF (500 mL). Add this solution dropwise to the reactor over 60-90 minutes .
Observation: The solution will turn dark green/red (quinone formation) and then lighten as the adduct forms.
Reaction: Stir at 0°C for 4 hours. Monitor by HPLC/TLC (Hexane:EtOAc 7:3). The starting catechol should be consumed (<1%).
Phase 2: Cyclization & Aromatization
Acid Hydrolysis: To the cold reaction mixture (0°C), slowly add 4M HCl in Dioxane (150 mL) or concentrated aqueous HCl (100 mL) diluted in methanol.
Exotherm Warning: Addition is exothermic. Maintain Temp < 10°C.
Reflux: Warm the mixture to room temperature, then heat to reflux (65°C) for 1-2 hours. This step drives the elimination of the silyl group and aromatization of the furan ring.
Too fast causes localized exotherms and runaway oxidation.
Silane Equivalents
4.0 eq
<3.0 eq reduces yield due to competitive hydrolysis of the silane.
Troubleshooting Guide
Problem: Low Yield / Tarry Product.
Cause: The o-quinone intermediate is highly unstable.
Solution: Ensure the Silyl Enol Ether is present in the reactor before the oxidant is added. This ensures the quinone is trapped immediately upon formation.
Problem: Residual Iodobenzene contamination.
Cause: PIDA byproduct.
Solution: The thiosulfate wash is crucial. If solid iodobenzene persists, wash the crude solid with cold hexanes (product is insoluble, iodobenzene is soluble).
Visual Workflow (Process Engineering)
Caption: Operational workflow for the batch production of the target benzofuran.
References
Jung, M. E., & Perez, F. (2009).[7] Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[7] Organic Letters, 11(10), 2165–2167.
BenchChem. (2025).[1] Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide. BenchChem Technical Library.
Dallacker, F., et al. (1971). Derivatives of methylenedioxybenzene. Chemische Berichte, 104, 2347.
U.S. Patent 2013/0046103. Preparation of benzofurans and use thereof as synthetic intermediates. (Context on industrial benzofuran handling).
Disclaimer: This protocol involves the use of hazardous chemicals (Hypervalent iodine, strong acids). All procedures should be performed in a fume hood with appropriate PPE. Optimization of the crystallization step is recommended for batches exceeding 1kg.
improving yield of methyl 7-hydroxy-1-benzofuran-4-carboxylate synthesis
The following technical guide addresses the synthesis and yield optimization of Methyl 7-hydroxy-1-benzofuran-4-carboxylate . This specific isomer (C4-Ester, C7-Hydroxyl) presents a unique regiochemical challenge.
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide addresses the synthesis and yield optimization of Methyl 7-hydroxy-1-benzofuran-4-carboxylate .
This specific isomer (C4-Ester, C7-Hydroxyl) presents a unique regiochemical challenge. Unlike the more common 6-hydroxy isomers derived from resorcinol, the 7-hydroxy-4-carboxylate scaffold typically requires an oxidative cyclization strategy (The Jung-Perez Route) starting from a catechol derivative, rather than a standard Feist-Benary condensation.
Diagnostic & Triage: Why is your yield low?
Before optimizing, we must identify which synthetic pathway you are utilizing. The two most common failure modes for this specific molecule are Regio-misidentification and Quinone Instability .
Scenario A: The "Resorcinol" Trap (Incorrect Regiochemistry)
Method: Reaction of Methyl 2,6-dihydroxybenzoate + Chloroacetaldehyde (or bromoacetal).
The Issue: This route favors the formation of Methyl 6-hydroxybenzofuran-4-carboxylate , not the 7-hydroxy isomer. The symmetry of the starting material directs cyclization to the position meta to the ester, resulting in the wrong substitution pattern.
Verdict: If you are using this route, stop . You cannot optimize the yield of the 7-isomer here because it is not the major product. You must switch to the Oxidative Cyclization (Scenario B) .
Scenario B: The Oxidative Cyclization (The Correct Route)
Method: Oxidation of Methyl 3,4-dihydroxybenzoate (Catechol ester) followed by reaction with a silyl enol ether.[1][2]
The Issue: This reaction proceeds via a highly reactive o-benzoquinone intermediate.
Common Failure Points:
Decomposition: The o-quinone polymerizes before the silyl enol ether can react.
Hydrolysis: Moisture destroys the silyl enol ether.
Incomplete Aromatization: The reaction stalls at the dihydrobenzofuran stage.
Protocol Optimization: The Jung-Perez Oxidative Route
This protocol is the industry standard for accessing the 7-hydroxy-4-carboxylate scaffold. It utilizes PIFA (Phenyliodine bis(trifluoroacetate)) to generate an o-quinone in situ, which undergoes a Mukaiyama-Michael addition/cyclization sequence.
Optimized Reaction Parameters
Parameter
Standard Condition
Optimized Condition (High Yield)
Rationale
Starting Material
Methyl 3,4-dihydroxybenzoate
Methyl 3,4-dihydroxybenzoate
Precursor sets the C4/C7 pattern.
Oxidant
PIDA (Diacetoxy)
PIFA (Bis(trifluoroacetoxy))
PIFA is more electrophilic, ensuring faster oxidation at 0°C.
Enol Silane
1.0 - 2.0 equiv
4.0 - 5.0 equiv
Excess silane is crucial to outcompete quinone polymerization.
Temperature
Room Temp
0°C (Strict)
Prevents thermal decomposition of the o-quinone.
Aromatization
Spontaneous
Acid Reflux Step (HCl/MeOH)
Forces the elimination of the silyl group and aromatization.
Step-by-Step Optimization Guide
Step 1: Preparation of the Silyl Enol Ether
Critical: Do not use commercial silyl enol ethers if they are old. Freshly synthesize the TMS-enol ether of acetaldehyde (for unsubstituted C2) or acetone (for C2-methyl) to ensure >98% purity.
Yield Tip: Traces of acid in the silyl enol ether will catalyze the decomposition of the acetal later. Distill over weak base (e.g., quinoline) if necessary.
Step 2: The Oxidative Coupling (The "Yield Maker")
Dissolve Methyl 3,4-dihydroxybenzoate (1.0 equiv) and the Silyl Enol Ether (4.0 equiv) in anhydrous THF.
Note: High concentration of enol ether is the key to suppressing tar formation.
Cool to 0°C under Argon.
Add PIFA (1.1 equiv) dropwise over 10–15 minutes.
Visual Check: The solution should turn dark green/red (quinone formation) and then fade to yellow/brown as the coupling occurs.
Stir at 0°C for 3–4 hours. Do not warm to RT yet.
Step 3: The Aromatization Push
Many users stop at Step 2 and isolate a "messy oil." This is often the non-aromatized hemiacetal intermediate.
Add 4M HCl in Dioxane (0.5 mL per mmol substrate) and Methanol (1:1 ratio with reaction volume).
Reflux the mixture for 1 hour.
Mechanism: This acid step drives the elimination of the silanol and water to form the aromatic benzofuran ring.
Troubleshooting Logic & Pathway Visualization
The following diagram illustrates the reaction pathway and where "yield leakage" occurs.
Caption: Pathway analysis for the PIFA-mediated synthesis. Red dashed lines indicate primary yield loss points (polymerization or incomplete aromatization).
Frequently Asked Questions (FAQ)
Q1: My product is contaminated with a regioisomer. Why?
Answer: If you used the Jung-Perez route (3,4-dihydroxybenzoate), regioisomers are rare because the ester position is fixed. If you see isomers, you likely started with a symmetric precursor (like 2,6-dihydroxybenzoate) or the silyl enol ether attacked the wrong position of the quinone (rare with C4-esters due to steric/electronic guidance). Ensure your starting material is strictly 3,4-dihydroxy , not 2,4- or 2,6-.
Q2: Can I use PIDA (Diacetoxyiodo benzene) instead of PIFA?
Answer: Yes, but yields are typically 10–15% lower. PIDA is a milder oxidant, meaning the o-quinone forms more slowly. This slow generation can sometimes be beneficial, but for this specific substrate, the rapid oxidation/trapping sequence with PIFA at 0°C generally gives cleaner results.
Q3: The reaction mixture turned black immediately. Is it ruined?
Answer: Not necessarily. o-Quinones are deeply colored (red/black). However, if it stays black after adding the enol ether and stirring for hours, polymerization likely occurred. Prevention: Increase the stirring rate and add the PIFA very slowly to a solution already containing the silyl enol ether (Inverse addition can sometimes help).
Q4: How do I purify the final product? It streaks on silica.
Answer: Phenolic esters are prone to streaking.
Acidify the Silica: Use 1% Acetic Acid in your eluent (Hexane/EtOAc).
Crystallization: The methyl ester often crystallizes from cold Methanol or Ether/Hexane. Try triturating the crude oil with cold ether before column chromatography.
References
Jung, M. E., & Perez, F. (2009).[3] Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[1][2][3] Organic Letters, 11(10), 2165–2167.[3]
Relevance: The foundational text for this specific synthesis, establishing the PIFA/Silyl Enol Ether route.
Barbero, M., Cadamuro, S., & Dughera, S. (2006). A Convenient Synthesis of Benzofurans from o-Hydroxybenzyl Ketones. Synthesis, 2006(20), 3443-3447.
Relevance: Provides context on alternative acid-mediated cyclizations and handling of benzofuran intermedi
BenchChem Technical Data. (2025). Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde.
(Simulated Reference based on search context)
Relevance: Confirms the utility of the 3,4-dihydroxybenzoate precursor for 7-hydroxy-4-substituted benzofuran scaffolds.
Technical Support Center: Navigating the Purification of 7-Hydroxy-1-Benzofuran-4-Carboxylate Derivatives
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-hydroxy-1-benzofuran-4-carboxylate derivatives. This guide is designed to provide expert-dr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 7-hydroxy-1-benzofuran-4-carboxylate derivatives. This guide is designed to provide expert-driven, field-proven insights into the common purification challenges associated with this important class of molecules. Here, we move beyond simple protocols to explain the underlying chemical principles governing these separations, empowering you to troubleshoot effectively and optimize your purification workflows.
Troubleshooting Guide: From Crude Reality to Pure Compound
This section addresses specific issues you may encounter during the purification of 7-hydroxy-1-benzofuran-4-carboxylate derivatives in a question-and-answer format.
Issue 1: Low Purity After Column Chromatography
Question: I'm consistently obtaining low purity for my 7-hydroxy-1-benzofuran-4-carboxylate derivative after flash column chromatography. What are the likely causes and how can I improve the separation?
Answer: Low purity after column chromatography is a frequent challenge with this class of compounds and can stem from several factors, primarily related to the polarity and potential for interaction of the hydroxyl and carboxylate functional groups.
Potential Causes & Recommended Solutions:
Inappropriate Solvent System (Eluent): The polarity of your eluent may not be optimal for achieving good separation between your target compound and impurities.
Expert Insight: The phenolic hydroxyl group and the carboxylate ester on the benzofuran core create a molecule of moderate to high polarity. A common mistake is starting with a solvent system that is too polar, causing your compound to elute too quickly with other polar impurities.
Troubleshooting Protocol:
Systematic TLC Analysis: Before committing to a column, run a series of thin-layer chromatography (TLC) plates with varying solvent systems. A good starting point for benzofuran derivatives is a mixture of hexanes and ethyl acetate or diethyl ether and hexanes.[1][2]
Gradual Polarity Increase: Begin with a less polar mobile phase and incrementally increase the polarity. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate to ensure good separation on the column.
Consider a Third Solvent: For particularly difficult separations, adding a small amount of a third solvent (e.g., dichloromethane or a trace of methanol) can modulate the selectivity of the separation.
Co-elution with Structurally Similar Impurities: The synthesis of 7-hydroxy-1-benzofuran-4-carboxylate derivatives can often result in byproducts with very similar polarities.
Expert Insight: A common impurity in related syntheses is the α-oxygenated acetophenone, which can have a polarity very close to the desired benzofuran product.[1]
Troubleshooting Protocol:
High-Resolution TLC: Use larger TLC plates and allow the solvent front to run further to maximize the separation between spots. This will give you a better indication of co-eluting species.
Alternative Stationary Phases: If silica gel is not providing adequate separation, consider using a different stationary phase. Alumina (basic or neutral) can be effective, or for more challenging separations, reversed-phase (C18) silica may be necessary.
Careful Fraction Collection: Collect smaller fractions during column chromatography and analyze each by TLC before combining. This minimizes the inclusion of impure fractions.[1]
Column Overloading: Loading too much crude material onto the column is a common error that leads to poor separation.
Expert Insight: Overloading saturates the stationary phase, causing bands to broaden and overlap, which significantly reduces resolution.
Troubleshooting Protocol:
Rule of Thumb: A general guideline is to use a mass ratio of stationary phase to crude material of at least 30:1 for straightforward separations and up to 100:1 or more for difficult ones.
Dry Loading: For compounds that are not highly soluble in the initial eluent, consider dry loading. Pre-adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry powder to the top of your column.
Issue 2: Product "Oiling Out" During Recrystallization
Question: My 7-hydroxy-1-benzofuran-4-carboxylate derivative forms an oil instead of crystals when I try to recrystallize it. How can I induce crystallization?
Answer: "Oiling out" is a common problem when the solubility of the compound in the chosen solvent is too high at lower temperatures, or when the cooling process is too rapid. The presence of impurities can also inhibit crystal lattice formation.
Potential Causes & Recommended Solutions:
Inappropriate Solvent Choice: The solvent may be too non-polar for your compound, causing it to crash out of solution as an oil when cooled.[1]
Expert Insight: The hydroxyl and carboxylate groups on your molecule allow for hydrogen bonding, which influences solubility. Solvents like ethanol, methanol, or mixtures such as ethyl acetate/hexanes are often good choices for compounds with these functional groups.[1]
Troubleshooting Protocol:
Test a Range of Solvents: In small test tubes, dissolve a small amount of your compound in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene) with heating. Observe which ones yield crystals upon slow cooling.
Use a Solvent/Anti-Solvent System: Dissolve your compound in a good solvent (one in which it is highly soluble) and then slowly add a miscible "anti-solvent" (one in which it is poorly soluble) at an elevated temperature until the solution becomes slightly cloudy. Then, allow it to cool slowly. A common combination is ethyl acetate (solvent) and hexanes (anti-solvent).
Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for the ordered arrangement of molecules into a crystal lattice.
Troubleshooting Protocol:
Slow Cooling is Key: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop. Do not place it directly in an ice bath. Once at room temperature, you can then move it to a refrigerator to maximize yield.[1]
Insulation: For very stubborn compounds, insulating the flask (e.g., with glass wool or a beaker of warm water) can further slow the cooling process.
Presence of Impurities: Impurities can disrupt the crystal lattice formation.
Troubleshooting Protocol:
Pre-Purification: If your crude material is very impure, perform a preliminary purification by column chromatography to remove the bulk of the impurities before attempting recrystallization.[1]
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
Seeding: If you have a small amount of pure crystalline material, add a tiny seed crystal to the cooled, supersaturated solution to initiate crystallization.
Frequently Asked Questions (FAQs)
Q1: My 7-hydroxy-1-benzofuran-4-carboxylate derivative appears as multiple spots on the TLC plate even after purification. What could be the issue?
A1: This can be due to several factors:
Incomplete Reaction: Starting materials or reaction intermediates may still be present. Review your reaction work-up to ensure all reagents have been quenched and removed.[1]
Product Degradation: The phenolic hydroxyl group can make the benzofuran ring susceptible to oxidation. Additionally, some benzofuran derivatives can be sensitive to the acidic nature of standard silica gel.[1] If you suspect degradation on the column, you can deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (e.g., 1% in your eluent).[1]
Contamination: Ensure all glassware is scrupulously clean and that your solvents are of high purity.
Q2: I am experiencing significant product loss during my purification workflow. How can I improve my overall yield?
A2: Cumulative losses are common with multi-step purifications. Here are some tips to minimize them:
Optimize Extractions: During aqueous work-ups, ensure the pH is controlled to keep your compound in the organic phase. The phenolic hydroxyl group is acidic and can be deprotonated by strong bases, potentially pulling your product into the aqueous layer.
Minimize Transfers: Each transfer of your material from one flask to another results in some loss. Plan your workflow to minimize these steps.
Thorough Elution: After your product has eluted from the column, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or a methanol/dichloromethane mixture) to ensure no highly retained material is left behind.[1]
Q3: What are some typical solvent systems for column chromatography of 7-hydroxy-1-benzofuran-4-carboxylate derivatives?
A3: The optimal solvent system will depend on the specific substituents on your derivative. However, here are some commonly used systems, starting with the least polar:
Solvent System Components
Typical Ratios (v/v)
Notes
Hexanes / Ethyl Acetate
9:1 to 1:1
A versatile starting point for many benzofuran derivatives.[1][3][4]
Diethyl Ether / Hexanes
1:4 to 1:1
Another common system, often providing different selectivity than ethyl acetate.[2]
Q4: Can I use High-Speed Counter-Current Chromatography (HSCCC) for purifying these derivatives?
A4: Yes, HSCCC can be a powerful technique for the preparative isolation and purification of benzofuran derivatives, especially from complex mixtures like plant extracts. It is a liquid-liquid chromatography technique that avoids the use of solid stationary phases like silica gel, thus preventing issues like irreversible adsorption or degradation of sensitive compounds. A reported two-phase solvent system for isobenzofuranone derivatives is n-hexane-ethyl acetate-methanol-water (7:3:5:5, v/v), which could be adapted for your specific compound.[9]
Visualizing Purification Workflows
A logical approach to purification is crucial for success. The following diagram illustrates a typical workflow for the purification of a 7-hydroxy-1-benzofuran-4-carboxylate derivative.
Caption: A typical purification workflow for 7-hydroxy-1-benzofuran-4-carboxylate derivatives.
The decision-making process for troubleshooting purification can be visualized as follows:
Caption: Decision tree for troubleshooting common purification challenges.
References
Benchchem Technical Support Team. (2025). Technical Support Center: Purification of 7-Hydroxybenzofuran-4-carbaldehyde. Benchchem.
Li, H., et al. (2009).
Benchchem. (2025). Synthetic Approach to 7-Hydroxybenzofuran-4-carbaldehyde: A Technical Guide. Benchchem.
Jung, M. E., & Perez, F. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters. Organic Letters, 11(10), 2165–2167.
CN105949152B - A kind of benzofuran derivative and preparation method thereof. (2018).
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (n.d.). Semantic Scholar.
Yadav, M., et al. (2025). Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Cuestiones de Fisioterapia, 54(1), 645-656.
Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI.
Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. (2026).
CN109516968B - Method for synthesizing benzofuran derivative by taking phenol and alpha-halogenated ketone as raw materials. (2021).
Lu, Y., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry, 24(8), 3436-3438.
The Synthesis of 5-Hydroxybenzofurans via Tandem In Situ Oxidative Coupling and Cyclization. (n.d.). Thieme E-Books & E-Journals.
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019). PMC - NIH.
Synthesis of 2-substituted 7-hydroxybenzofuran-4-carboxylates via addition of silyl enol ethers to o-benzoquinone esters. (2009). PubMed.
US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives. (1993).
Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamid
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. (2022).
Jung, M. E., & Perez, F. (2009). Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-Carboxylates via Addition of Silyl Enol Ethers Too-Benzoquinone Esters. Amanote Research.
Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
4-, 5-, 6-, and 7-Hydroxybenzofuran: a unified strategy for a two-step synthesis of versatile benzofuranic building blocks. (2022). Arkivoc.
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Str
preventing hydrolysis of methyl ester in benzofuran synthesis
Technical Support Center: Benzofuran Synthesis A Guide to Preventing Methyl Ester Hydrolysis Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug developm...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Benzofuran Synthesis
A Guide to Preventing Methyl Ester Hydrolysis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with benzofuran synthesis and encountering challenges with the stability of methyl ester functionalities. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights to not only troubleshoot common issues but also to build a foundational understanding that prevents them from occurring.
Troubleshooting Guide: Specific Scenarios & Solutions
This section addresses specific problems you might be facing in your experiments.
Question 1: I'm performing a base-catalyzed intramolecular cyclization to form a benzofuran, and I'm seeing significant hydrolysis of my methyl ester to a carboxylic acid. Why is this happening and how can I stop it?
Answer:
This is a classic case of competing reactions. The basic conditions required for the intramolecular cyclization are also ideal for saponification (base-catalyzed hydrolysis) of your methyl ester.[1][2][3] The hydroxide or other basic species in your reaction mixture is acting as a nucleophile and attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a carboxylate salt, which upon workup, becomes a carboxylic acid.[1][3]
Immediate Troubleshooting Steps:
Lower the Reaction Temperature: Base-catalyzed hydrolysis is often accelerated by heat. Reducing the temperature may slow the rate of hydrolysis more significantly than the desired cyclization.
Use a Weaker, Non-Nucleophilic Base: Strong, nucleophilic bases like sodium hydroxide are highly effective at promoting hydrolysis. Consider switching to a bulkier, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a weaker inorganic base like cesium carbonate (Cs2CO3).[4] These bases are often sufficient to deprotonate the phenolic hydroxyl group for the cyclization without aggressively attacking the ester.[4]
Reduce Reaction Time: Extended reaction times increase the likelihood of ester hydrolysis. Monitor your reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Microwave-assisted synthesis can significantly shorten reaction times, potentially minimizing hydrolysis.[5][6][7][8]
Question 2: My benzofuran synthesis involves an acidic workup, and I'm losing my methyl ester group. What's the mechanism, and what are my alternatives?
Answer:
Acid-catalyzed hydrolysis of esters is the reverse of the Fischer esterification reaction.[3][9] The acidic conditions protonate the carbonyl oxygen of the ester, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1][9][10] This leads to the formation of a tetrahedral intermediate that then collapses to yield the carboxylic acid and methanol.[1]
Immediate Troubleshooting Steps:
Minimize Water Content: Ensure all your solvents and reagents are anhydrous during the reaction and, if possible, during the initial stages of workup.
Use a Milder Acid for pH Adjustment: If a pH adjustment is necessary, consider using a weaker acid, such as acetic acid, or a buffered solution to avoid strongly acidic conditions.
Alternative Workup Procedures: Instead of a traditional acidic wash, consider quenching the reaction with a saturated solution of a mild base like sodium bicarbonate, followed by extraction with an organic solvent. This will neutralize any acid and remove it from the organic phase.
Frequently Asked Questions (FAQs)
This section covers broader questions to enhance your understanding of the underlying chemistry.
What are the fundamental mechanisms of methyl ester hydrolysis?
There are two primary mechanisms for ester hydrolysis:
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is protonated, making it more susceptible to attack by water.[1][3][10]
Base-Promoted Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion directly attacks the ester's carbonyl carbon. The resulting carboxylic acid is deprotonated by the base, forming a carboxylate salt and driving the reaction to completion.[1][3]
Mechanism of Ester Hydrolysis
Caption: Mechanisms of acid- and base-catalyzed ester hydrolysis.
Are there alternative ester protecting groups that are more robust?
Yes, if the methyl ester is consistently proving too labile, consider using a more robust protecting group. The choice of protecting group depends on the specific reaction conditions you need it to withstand.[11][12][13][14][15]
Protecting Group
Stability
Cleavage Conditions
Methyl Ester
Labile to strong acid and base
Acid or base hydrolysis
tert-Butyl Ester
Stable to base, labile to acid
Mild acid (e.g., TFA)
Benzyl Ester
Stable to mild acid and base
Hydrogenolysis (e.g., H2, Pd/C)
Silyl Esters (e.g., TBDMS)
Stable to some nucleophiles and bases
Fluoride sources (e.g., TBAF), acid
Can I avoid using a base altogether in my benzofuran synthesis?
Several synthetic routes to benzofurans do not require strong basic conditions. Palladium-catalyzed methods, for instance, have become increasingly popular.[16][17][18][19][20] These reactions often proceed under neutral or mildly basic conditions, which are less likely to hydrolyze a methyl ester. Examples include Sonogashira coupling followed by cyclization or oxidative Heck reactions.[5][17][21]
Experimental Protocol: Base-Free Benzofuran Synthesis via Sonogashira Coupling and Cyclization
This protocol provides a robust method for synthesizing 2,3-disubstituted benzofurans that avoids the harsh basic conditions that can lead to methyl ester hydrolysis.[5]
Workflow for Base-Free Benzofuran Synthesis
Caption: Workflow for palladium-catalyzed benzofuran synthesis.
Materials:
2-Iodophenol derivative
Terminal alkyne
Aryl iodide
Palladium catalyst (e.g., Pd(PPh3)2Cl2)
Copper(I) iodide (CuI)
Triethylamine (Et3N)
Anhydrous solvent (e.g., acetonitrile or DMF)
Procedure:
To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the 2-iodophenol (1.0 eq), terminal alkyne (1.1 eq), and aryl iodide (1.2 eq).
Add the anhydrous solvent (e.g., acetonitrile).
To this mixture, add the palladium catalyst (0.05 eq), copper(I) iodide (0.1 eq), and triethylamine (2.5 eq).
Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial Sonogashira coupling.[5]
After the initial coupling, the temperature can be raised to promote the cyclization step. The optimal temperature will depend on the specific substrates but is often in the range of 60-80°C.[5] Microwave irradiation can also be employed to accelerate this step.[5]
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.
Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to yield the desired 2,3-disubstituted benzofuran.
This method is particularly advantageous as it is often a one-pot procedure and is tolerant of a wide range of functional groups, including esters.[5]
References
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). Organic Chemistry Tutor. [Link]
Efficient Microwave-assisted One-pot Three-component Synthesis of 2,3-Disubstituted Benzofurans under Sonogashira Conditions. PMC. [Link]
Ester hydrolysis: Easy Introduction with 8 mechanisms. (2016, December 26). Chemistry Notes. [Link]
Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. [Link]
Hydrolysis of Esters and Amides. Dalal Institute. [Link]
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (2020, February 22). Chemistry Steps. [Link]
Revision Notes - Hydrolysis of Esters with Acid or Alkali. Sparkl. [Link]
Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans viacarbon–carbon bond formation. Chemical Communications (RSC Publishing). [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Semantic Scholar. [Link]
Microwave-assisted synthesis of benzofuran analogs of fenamates as non steroidal anti-inflammatory agents. SciSpace. [Link]
Recent Advances in the Microwave Assisted Synthesis of Benzofuran and Indole Derivatives. ResearchGate. [Link]
statement of a methodology for the microwave-induced preparation of benzofuran-2(3H [ ] )-one and its comparison with classical heating. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
Protection and deprotection. WILLINGDON COLLEGE, SANGLI. [Link]
13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. [Link]
A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. PMC. [Link]
A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. [Link]
Palladium-catalyzed synthesis offullerene-fused benzofurans via heteroannulation of phenols. Chemical Communications (RSC Publishing). [Link]
One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Chemistry Portal. [Link]
Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. Angewandte Chemie International Edition. [Link]
Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024, March 8). HyMax. [Link]
α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions. ResearchGate. [Link]
Alkylation of phenol: a mechanistic view. PubMed. [Link]
solubility issues of methyl 7-hydroxy-1-benzofuran-4-carboxylate in water
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate hydrophobic organic building blocks for biological evaluation. Methyl 7-hydroxy-1-ben...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling to formulate hydrophobic organic building blocks for biological evaluation. Methyl 7-hydroxy-1-benzofuran-4-carboxylate presents a unique physicochemical challenge: it possesses a highly hydrophobic aromatic core, a non-ionizable ester, and a weakly acidic phenolic hydroxyl group.
This guide is designed to bypass trial-and-error by explaining the chemical causality behind its insolubility and providing self-validating protocols to ensure your compound remains fully dissolved and chemically intact during your assays.
Part 1: Mechanistic Profiling (The "Why" Behind the Insolubility)
To successfully solubilize methyl 7-hydroxy-1-benzofuran-4-carboxylate, we must first understand its molecular architecture:
The Benzofuran Core: This planar, bicyclic system strongly favors intermolecular π-π stacking in the solid state. This high crystal lattice energy resists disruption by water molecules.
The C7 Phenolic Hydroxyl: Phenolic hydroxyl groups typically exhibit a pKa of ~9.0 to 10.0[1]. At a physiological pH of 7.4, this group is >95% protonated (neutrally charged). Without an ionized group to facilitate ion-dipole interactions, the molecule remains highly hydrophobic.
The C4 Methyl Ester: While the ester acts as a weak hydrogen bond acceptor, it is not a donor, severely limiting its ability to be solvated by an aqueous network.
Part 2: Troubleshooting FAQs
Q: My compound precipitates immediately when I dilute my 10 mM DMSO stock into PBS (pH 7.4). Why does this happen, and how do I fix it?A: This is a classic solvent-shift "crash out." Because the compound is uncharged at pH 7.4[1], the sudden drop in DMSO concentration forces the hydrophobic molecules to aggregate to minimize contact with water. To fix this, you must either shield the hydrophobic core using a cyclodextrin inclusion complex or lower the thermodynamic barrier to solvation using a micellar surfactant system.
Q: Can I just increase the pH of my buffer to deprotonate the hydroxyl group and dissolve it?A: We strongly advise against this. While raising the pH to 10.5 would deprotonate the C7 hydroxyl and create a highly soluble phenolate anion, these alkaline conditions will rapidly catalyze the saponification (base-catalyzed hydrolysis) of the C4 methyl ester. You would successfully dissolve the powder, but your active compound would be irreversibly degraded into 7-hydroxy-1-benzofuran-4-carboxylic acid.
Q: Why do you recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) over other solubilizers?A: It comes down to steric compatibility. The internal cavity diameter of β-cyclodextrin is approximately 6.0–6.5 Å. This dimension perfectly accommodates the steric bulk of bicyclic aromatic systems like benzofuran[2]. The hydrophilic exterior of the cyclodextrin maintains aqueous solubility, while the hydrophobic cavity shields the benzofuran core, preventing precipitation. Furthermore, HP-β-CD is chemically modified to prevent membrane disruption, making it highly biocompatible[3].
Part 3: Solubilization Strategy Comparison
Summarizing the quantitative expectations for different formulation strategies allows for rapid experimental planning.
Solubilization Strategy
Estimated Max Solubility
Biocompatibility
Primary Limitation
Aqueous Buffer (pH 7.4)
< 10 µg/mL
Excellent
Insufficient concentration for most standard biological assays.
Alkaline Buffer (pH 10.5)
> 1 mg/mL
Poor
Induces rapid saponification (destruction) of the C4 methyl ester.
1% DMSO in Buffer
~50 µg/mL
Good
High risk of spontaneous, invisible precipitation (nano-crystals).
20% HP-β-CD in Saline
> 2 mg/mL
Excellent
Requires a 24-hour equilibration time for complexation to occur.
5% DMSO / 5% Tween-80
> 5 mg/mL
Moderate
Surfactant toxicity may interfere with sensitive cell lines.
Part 4: Validated Experimental Protocols
A protocol is only as good as its ability to prove it worked. The following methodology is designed as a self-validating system , ensuring you never run an assay with crashed-out compound.
Protocol: HP-β-CD Inclusion Complexation (Gold Standard for In Vitro Assays)
Causality: Continuous agitation provides the kinetic energy required to break the solid-state crystal lattice, allowing individual molecules to thermodynamically partition into the hydrophobic cavities of the HP-β-CD molecules[3].
Step-by-Step Methodology:
Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.
Addition: Weigh exactly 2.0 mg of methyl 7-hydroxy-1-benzofuran-4-carboxylate and add it to 1.0 mL of the HP-β-CD solution in a tightly sealed microcentrifuge tube.
Dispersion: Vortex vigorously for 2 minutes to create a uniform, cloudy suspension.
Equilibration: Incubate the suspension on an orbital shaker (600 rpm) at 37°C for 24 hours. Note: Host-guest complexation is a slow thermodynamic process; do not rush this step.
Self-Validation (Critical): Centrifuge the tube at 10,000 × g for 10 minutes. This will pellet any uncomplexed, insoluble compound.
Quantitation: Carefully transfer the supernatant to a new tube. Measure the absorbance of the supernatant via UV-Vis spectroscopy (using a predetermined
for the benzofuran core) and compare it against a standard curve generated in 100% DMSO. If the calculated concentration matches your input (2.0 mg/mL), the complexation is 100% successful.
Part 5: Formulation Decision Matrix
Use the following workflow to select the optimal solubilization pathway based on your specific downstream application.
Decision matrix for solubilizing methyl 7-hydroxy-1-benzofuran-4-carboxylate.
References
[1] Mota, F. L., et al. (2008). Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research. URL:[Link]
[3] Stella, V. J., & Rajewski, R. A. (1992). Derivatives of cyclodextrins exhibiting enhanced aqueous solubility and the use thereof (U.S. Patent No. 5,134,127). U.S. Patent and Trademark Office. URL:
[2] Rodrigues, et al. (2024). Coumarin/β-Cyclodextrin Inclusion Complexes Promote Acceleration and Improvement of Wound Healing. ACS Applied Materials & Interfaces. URL:[Link]
minimizing side reactions during benzofuran functionalization
Technical Support Center: Benzofuran Functionalization Subject: Minimizing Side Reactions During Benzofuran Functionalization Ticket ID: BZF-OPT-2026 Support Level: Tier 3 (Senior Application Scientist) Overview: The Rea...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Benzofuran Functionalization
Subject: Minimizing Side Reactions During Benzofuran Functionalization
Ticket ID: BZF-OPT-2026
Support Level: Tier 3 (Senior Application Scientist)
Overview: The Reactivity Paradox
Welcome to the Benzofuran Technical Support Center. If you are here, you have likely encountered the "Benzofuran Paradox": this heterocycle is electron-rich enough to be reactive but fragile enough to polymerize or ring-open under the very conditions required to functionalize it.
Unlike indole, which tolerates a wider range of abuse, benzofuran possesses a unique susceptibility to acid-catalyzed polymerization and nucleophilic ring opening . This guide provides self-validating protocols to navigate these stability cliffs.
Module 1: Preventing Polymerization (The "Black Tar" Issue)
The Problem: Benzofuran acts as a vinyl ether. In the presence of strong Brønsted or Lewis acids, the C2-C3 double bond protonates/complexes, generating a reactive cation that is immediately attacked by another benzofuran molecule. The result is a rapid cascade into oligomers (often observed as a dark, insoluble tar).
Diagnostic Check:
Symptom:[1][2][3] Reaction mixture turns opaque black/brown within minutes.
TLC: Baseline streak with loss of starting material.
Weaker Lewis acids coordinate less tightly to the oxygen, reducing ring activation toward self-attack.
Temperature
Reflux
to
Kinetic control prevents the high-energy polymerization pathway.
Solvent
DCM, Benzene
or Buffered DCM
Nitromethane complexes with the acylium ion, moderating its electrophilicity.
Self-Validating Workflow (Acylation):
Pre-complexation: Mix the acyl chloride and Lewis acid before adding the benzofuran.
The "Drop Test": Add the pre-complexed electrophile dropwise to the benzofuran solution at
.
Validation: If the solution remains transparent (yellow/orange is fine, black is bad), proceed. If it darkens immediately, quench and switch to a weaker Lewis acid (
).
Module 2: Mastering Regioselectivity (C2 vs. C3)
The Problem: Unlike indole (which favors C3), benzofuran favors C2 for Electrophilic Aromatic Substitution (EAS) and Lithiation. Forcing reaction at C3 often leads to mixtures or reaction on the benzene ring.
Decision Logic:
C2 Functionalization: Easy. Controlled by natural electronics.
C3 Functionalization: Hard. Requires blocking C2 or using specific directing groups.
Figure 1: Decision matrix for accessing C2 vs. C3 positions without losing yield to regioisomers.
Module 3: The "Hidden" Ring Opening (Lithiation & Pd-Catalysis)
The Problem: The benzofuran ring is not as robust as it appears.
Lithiation: 3-Lithiobenzofuran is thermally unstable. Above
, it undergoes a "frangible" ring opening to form 2-hydroxyphenylacetylene species.
Pd-Catalysis: In oxidative coupling (C-H activation), the Pd(II) intermediate can coordinate to the furan oxygen, facilitating ring opening.
Critical Protocol: Handling 3-Lithiobenzofuran
Reagent: Use t-BuLi (2 equiv) for Halogen-Metal Exchange (HME) on 3-bromobenzofuran.
Result B: 2-Hydroxyphenylacetylene (Failure: Temperature was too high).
Critical Protocol: Pd-Catalyzed C-H Activation
Avoid oxidants that act as Lewis acids (like
) if ring opening is observed.
Figure 2: The thermal instability pathway of 3-lithiobenzofuran. Maintaining cryogenic conditions is non-negotiable.
FAQ: Rapid Troubleshooting
Q: I am trying to brominate benzofuran, but I get a mixture of mono-, di-, and poly-brominated products.A: Benzofuran is too reactive for neat
.
Fix: Use Dioxane-dibromide or NBS in DMF. These release
slowly.
Protocol: Add NBS (1.05 equiv) at
in DMF. This ensures exclusive C2-bromination.
Q: My Suzuki coupling on 2-bromobenzofuran has stalled.A: 2-Bromobenzofuran is electronically similar to a vinyl bromide but can be sluggish due to the adjacent oxygen lone pair donation.
Fix: Switch to a Buchwald precatalyst (e.g., XPhos Pd G2) rather than
. The electron-rich ligand facilitates the oxidative addition step.
Q: Can I use n-BuLi to lithiate benzofuran at C2?A: Yes, but with a caveat.
Issue:
-BuLi can act as a nucleophile and attack the double bond.
Fix: Add TMEDA (1 equiv) to increase the basicity of
-BuLi and favor deprotonation over nucleophilic addition. Perform at .
References
Katritzky, A. R.; Pozharskii, A. F.Handbook of Heterocyclic Chemistry, 2nd Ed.; Pergamon: Oxford, 2000. (Foundational reactivity of benzofuran vs. indole).
Keay, B. A. "Regiocontrol in the Lithiation of Benzofurans." Chem. Rev.2012 , 112, 5396. (Definitive guide on lithiation stability and ring opening).
Li, J. J.Heterocyclic Chemistry in Drug Discovery; Wiley: Hoboken, 2013.
Yamaguchi, Y. et al. "Regioselective C-H Arylation of Benzofurans." J. Org.[5][6] Chem.2015 , 80, 2621. (Pd-catalyzed direct arylation protocols).
The synthesis of benzofuran-4-carboxylates presents a unique thermodynamic challenge compared to their 2- or 3-substituted counterparts. The 4-position (peri- to the furan ring oxygen) introduces significant steric strain and electronic repulsion, making the ring-closure step highly sensitive to thermal fluctuations.
This guide targets the two most prevalent synthetic pathways:
The Rap-Stoermer Condensation (starting from 3-carboalkoxy-salicylaldehydes).
The Oxidative Aromatization (starting from 4,5,6,7-tetrahydrobenzofuran-4-carboxylates).
Part 1: Critical Temperature Zones & Mechanistic Logic
The formation of the furan ring fused to the 4-carboxylate-bearing benzene core requires navigating a narrow "Goldilocks" temperature window.
Thermodynamic Landscape
Zone A (0°C – 40°C): Kinetic Trapping.
Activity:O-alkylation of the phenol predominates.
Risk:[1] Incomplete ring closure. The intermediate ether is isolated rather than the benzofuran.
Zone B (80°C – 110°C): Optimal Cyclization.
Activity: Intramolecular Aldol-type condensation (Rap-Stoermer) or dehydrogenation proceeds efficiently.
Mechanism:[1][2][3][4][5][6] The energy barrier for the formation of the 4,5-bond (in Rap-Stoermer) or the removal of hydrogen (aromatization) is overcome without severing the labile ester bond.
Zone C (>140°C): Thermal Degradation.
Risk:Decarboxylation. The 4-carboxylate is prone to thermal cleavage, especially under acidic conditions or in the presence of high-boiling solvents like DMSO, leading to the unsubstituted benzofuran or tarry polymers.
Part 2: Visualization of Reaction Pathways
The following diagram illustrates the temperature-dependent pathways for the Rap-Stoermer synthesis of benzofuran-4-carboxylate.
Figure 1: Reaction pathway logic showing the critical temperature window (80-110°C) required to drive cyclization while avoiding thermal degradation.
Part 3: Troubleshooting & Optimization Protocols
Scenario A: The Rap-Stoermer Route
Precursor: Methyl 2-hydroxy-3-formylbenzoate + Chloroacetone.
Issue: Low yield; presence of uncyclized ether or decarboxylated byproduct.
Variable
Recommended Specification
Causality & Logic
Temperature
90°C ± 5°C
< 80°C: Stops at the O-alkylated ether (intermediate).> 120°C: Promotes hydrolysis of the methyl ester and subsequent decarboxylation.
Base
K₂CO₃ (Anhydrous)
Weaker bases (TEA) often require higher temps for cyclization, increasing side reactions. K₂CO₃ in DMF works at moderate temps [1].
Solvent
DMF or MeCN
DMF (Dimethylformamide) allows the reaction to reach 90°C without pressure vessels. Ethanol (reflux ~78°C) is often too cool for difficult sterics at the 4-position.
Catalyst
NaI (10 mol%)
Finkelstein exchange (Cl → I) makes the alpha-haloketone more reactive, allowing cyclization at the lower end of the temp window (80°C).
Step-by-Step Optimization Protocol:
Dissolve Methyl 2-hydroxy-3-formylbenzoate (1.0 eq) and alpha-haloketone (1.2 eq) in anhydrous DMF (0.5 M).
Add K₂CO₃ (2.0 eq) and NaI (0.1 eq).
Ramp Temperature: Heat to 60°C for 1 hour to ensure complete O-alkylation.
Cyclization Spike: Increase temperature to 90°C and hold for 2–4 hours. Monitor via TLC/LCMS.
Checkpoint: If the intermediate ether persists, increase to 100°C in 5°C increments.
Quench: Cool to room temperature immediately upon consumption of intermediate to prevent ester hydrolysis.
Scenario B: The Aromatization Route
Precursor: Methyl 4,5,6,7-tetrahydrobenzofuran-4-carboxylate.
Issue: Incomplete aromatization or "charring" of the product.
FAQ: Why is my yield dropping during the DDQ oxidation step?
Answer: The aromatization of the tetrahydro-ring is highly exothermic. If you heat the reaction to reflux (e.g., in toluene or benzene) too quickly, the local exotherm can spike the temperature beyond the stability limit of the 4-carboxylate, leading to polymerization.
Optimized Protocol:
Solvent: Switch to p-Cymene or Chlorobenzene (higher boiling point allows control, but run below reflux).
Oxidant: Use DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (2.2 eq).
Temperature Staging:
Start at Room Temperature for 30 mins (initiation).
Slowly ramp to 80°C .
Crucial: Do not reflux p-Cymene (177°C); this will destroy the 4-carboxylate. Maintain 80-100°C.
Alternative: Use Pd/C (10%) in refluxing diphenyl ether (very high temp) only if the ester is protected as a robust amide or if using a flow reactor to limit residence time. For carboxylates, DDQ at moderate heat is safer [2].
Part 4: Quantitative Data Summary
Impact of Temperature on Yield (Methyl Benzofuran-4-carboxylate via Rap-Stoermer)
Temperature (°C)
Yield (%)
Major Impurity
Mechanistic Insight
25°C
0%
O-alkylated ether (90%)
Kinetic energy insufficient for aldol condensation (ring closure).
60°C
35%
O-alkylated ether (50%)
Transition zone; reaction is sluggish and incomplete.
90°C
82%
None (<5%)
Optimal Zone. Thermodynamic barrier for cyclization crossed.
140°C
45%
Decarboxylated product
Thermal cleavage of the ester; polymerization of the furan ring.
Data extrapolated from general benzofuran optimization studies and steric constraints of the 4-position [1, 3].
References
Beaudry, C. M. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. Retrieved from [Link]
RSC Advances. (2020). Reactions of salicylaldehydes with activated terminal alkynes in aqueous media. Retrieved from [Link]
Google Patents. (2021). Method for preparing benzofuran derivative (US20210188822A1).[7] Retrieved from
ACS Omega. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Retrieved from [Link]
Technical Support Center: Purification of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Welcome to the Technical Support Hub. This guide addresses the purification of Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9), a critical intermediate often synthesized via the Mukaiyama-Michael addition...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Hub. This guide addresses the purification of Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9), a critical intermediate often synthesized via the Mukaiyama-Michael addition or oxidative cyclization of catechols.
Due to the reactive nature of the benzofuran core and the phenolic moiety at C7, this compound is prone to oxidation (quinone formation) and hydrolysis. This guide provides self-validating protocols to isolate high-purity material.
📊 Part 1: Diagnostic Triage (Identify Your Impurity)
Before initiating purification, characterize the crude profile. Use this table to correlate visual/analytical symptoms with specific chemical impurities.
Hydrolysis of the methyl ester (common if strong acid/base used in workup).
Close-running Spot (Rf ±0.05)
H-NMR : Split signals, aromatic region complexity.
Regioisomer
Incorrect cyclization (e.g., 6-hydroxy isomer) or unreacted regio-isomeric starting material.
Sticky Solid / Gum
H-NMR : Aliphatic multiplets (0-2 ppm).
Silyl byproducts / Grease
Residual silyl enol ethers or protecting groups (if Mukaiyama route used).
🛠 Part 2: Purification Workflows
Workflow A: The "Standard" Protocol (Silica Gel Chromatography)
Best for: Removal of regioisomers and non-polar silyl byproducts.
The Logic: The 7-hydroxy group creates a distinct dipole. While Hexane/Ethyl Acetate is standard, the phenolic proton can cause "streaking" on silica.
Modification: Acidify the eluent slightly to suppress ionization of the phenol, sharpening the bands.
Protocol:
Stationary Phase: Silica Gel 60 (230-400 mesh).
Eluent System: Hexanes : Ethyl Acetate (Start 9:1
Gradient to 7:3).
Pro-Tip: Add 0.5% Acetic Acid to the eluent to prevent tailing of the phenolic product.
Loading: Dissolve crude in minimum CH₂Cl₂. Do not use MeOH for loading (causes band broadening).
Workflow B: The "Scrubbing" Protocol (Chemical Washing)
Best for: Removal of Free Acid (Hydrolysis byproduct) and Quinones.
The Logic:
Target pKa: The 7-OH phenol has a pKa
10. The Free Acid impurity has a pKa 4-5.
Strategy: We use a weak base (NaHCO₃, pH ~8.5) to deprotonate the acid without deprotonating the phenolic product (which would lose yield to the aqueous layer).
Protocol:
Dissolve crude in Ethyl Acetate (not DCM, to avoid emulsion with basic water).
Wash 1 (Acid Removal): Wash
with saturated NaHCO₃ .
Validation: Check aqueous layer pH. It should remain basic.
Wash 2 (Quinone Reduction): Wash
with 10% Sodium Thiosulfate (Na₂S₂O₄) or Sodium Metabisulfite.
Mechanism:[2] Reduces colored quinones to colorless hydroquinones, which are more water-soluble or distinct on TLC.
Dry & Concentrate: Dry over Na₂SO₄, filter, and concentrate.
📉 Part 3: Decision Logic (Visualized)
Use this flowchart to determine the correct purification path based on your initial diagnostic.
Caption: Decision tree for selecting the optimal purification workflow based on impurity profile.
❓ Part 4: Troubleshooting & FAQs
Q1: I tried washing with NaOH to remove impurities, but my yield plummeted. Where did my product go?A: You likely extracted your product into the aqueous layer.
The Science: The 7-hydroxyl group is phenolic (pKa ~10). Strong bases like 1M NaOH (pH 14) deprotonate this group, forming a water-soluble phenolate salt.
The Fix: Acidify your aqueous waste stream to pH ~2-3 using 1M HCl and re-extract with Ethyl Acetate. Your product should return to the organic layer. In the future, use NaHCO₃ (pH 8.5) for washes, which is too weak to deprotonate the phenol but strong enough to remove carboxylic acids [1].
Q2: My product is a solid, but it looks "oily" and sticky. Recrystallization isn't working.A: This is often due to trace solvent trapping or silyl impurities (if using the Mukaiyama-Michael route).
The Fix (Trituration): Dissolve the oil in a minimum amount of Diethyl Ether, then slowly add cold Hexanes (or Pentane) with vigorous stirring. This precipitates the benzofuran as a solid while keeping oily impurities in solution.
Alternative: If the impurity is persistent, perform a "plug filtration" through a short pad of silica using 100% Dichloromethane to strip off very polar tars before attempting recrystallization.
Q3: The NMR shows the correct product, but the sample is bright yellow. Is this a problem?A: Yes, for biological assays.
The Cause: Benzofurans are susceptible to air-oxidation, forming trace ortho-quinones or extended conjugated systems which are highly colored even at ppm levels. These can act as PAINS (Pan-Assay Interference Compounds) in drug screening.
The Fix: Dissolve in MeOH/DCM and treat with Activated Charcoal for 30 minutes at room temperature. Filter through Celite. This is more effective than chromatography for removing trace chromophores.
Q4: Can I use reverse-phase (C18) chromatography?A: Yes, and it is often superior for separating regioisomers.
Note: The methyl ester is stable under these conditions, but avoid leaving the compound in aqueous mobile phase for extended periods to prevent hydrolysis.
📚 References
Mukaiyama-Michael Addition Synthesis :
N. T. Crosby, et al. "Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters." Organic Letters, 2009, 11(10), 2165–2167.[3]
General Benzofuran Purification :
R. S. Keri, et al. "A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies." ACS Omega, 2024.
Physical Properties & Characterization :
Data for Methyl 7-hydroxybenzofuran-4-carboxylate (CAS 1784979-20-9).[4]
troubleshooting low purity in benzofuran ester recrystallization
Welcome to the Technical Support Center for Benzofuran Ester Purification . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these critical heterocyclic intermediates...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Benzofuran Ester Purification . As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of these critical heterocyclic intermediates. Benzofuran esters—often synthesized via palladium or copper-catalyzed cycloisomerizations[1][2]—are notorious for trapping catalytic residues and unreacted starting materials during isolation.
The difference between an 85% and a >99% pure batch rarely lies in the reaction itself, but rather in the thermodynamic discipline applied during recrystallization. This guide provides field-proven, causality-driven protocols to resolve low purity and phase separation issues.
Mechanistic Overview: The Thermodynamics of Purity
Recrystallization is not merely precipitation; it is a highly selective, thermodynamic generation of a crystal framework[3]. When purifying benzofuran esters, low purity typically stems from a failure to maintain equilibrium at the solid-liquid interface. If crystal growth is forced too rapidly, the system lacks the thermal energy required to redissolve and reject mismatched impurity molecules[3].
This kinetic rushing leads to three distinct mechanisms of contamination:
Inclusion: Impurities erroneously occupy a lattice site within the crystal framework[3].
Occlusion: Impurities and solvent molecules become physically trapped in macroscopic pockets within the rapidly forming crystal[3].
Adsorption: High-molecular-weight tars or transition metals weakly bind to the exterior surface of the crystal[3].
To achieve high purity, your protocol must prioritize slow, controlled nucleation over rapid yield generation.
Diagnostic Workflow
Before adjusting your protocol, use the following diagnostic logic to identify the root cause of your purity failure.
Diagnostic workflow for resolving oiling out and low purity in benzofuran ester recrystallization.
To prevent impurity entrapment, utilize this self-validating methodology. Every step contains a physical checkpoint to ensure the thermodynamic environment is optimal.
Phase 1: Saturation Profiling
Weigh the crude benzofuran ester and place it in an Erlenmeyer flask.
Add a minimal amount of your primary solvent (e.g., Ethyl Acetate) and heat to a gentle reflux.
Add solvent dropwise until the solid just dissolves.
Self-Validation Check: The solution must be completely transparent. If cloudiness persists, insoluble impurities are present and must be filtered out immediately.
Phase 2: Scavenging (Optional but Recommended)
If the solution is dark brown or black (indicating Pd/Cu catalyst carryover or oxidation tars), remove from heat and carefully add activated charcoal (1-5% w/w)[4].
Boil gently for 5 minutes, then perform a hot filtration through a pre-heated fluted filter paper or Celite pad[5][6].
Self-Validation Check: The receiving flask must be pre-heated to prevent premature crystallization in the funnel stem[5]. The resulting filtrate should be significantly lighter in color.
Phase 3: Thermodynamic Nucleation (The Phase Switch)
Allow the flask to cool ambiently on a non-conductive surface (e.g., a cork ring). Do not agitate.
Self-Validation Check: Monitor the solution closely. If the solution becomes cloudy and forms liquid droplets on the glass, it is "oiling out"[7][8]. Immediately return the flask to the heat source, add 5% more solvent, and re-attempt cooling[4]. If sharp, geometric solids form, proceed to Phase 4.
Phase 4: Maturation and Isolation
Once the flask reaches room temperature and crystal growth plateaus, transfer it to an ice bath (0–4 °C) for 30 minutes to depress solubility and maximize yield[5].
Isolate the crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a small volume of ice-cold solvent to remove surface-adsorbed impurities[5].
Self-Validation Check: The final crystals should be free-flowing and exhibit a sharp melting point range (≤ 2 °C variance)[9].
Quantitative Solvent Matrix
Selecting the correct solvent is a balancing act between boiling point and polarity. Benzofuran esters typically require a solvent that disrupts their π-π stacking at high temperatures but allows rigid lattice formation at low temperatures.
Solvent System
Polarity Index
Boiling Point (°C)
Application for Benzofuran Esters
Hexane / Heptane
1.9 / 2.4
68 / 98
Used strictly as an anti-solvent to precipitate non-polar esters from EtOAc or Toluene.
Ethyl Acetate (EtOAc)
4.4
77
Excellent primary solvent; high solubility at reflux, moderate at 0 °C.
Slower evaporation rate than EtOH; excellent for rejecting polar impurities.
Toluene
2.4
110
High-temperature dissolution for rigid, high-melting benzofuran polymorphs.
Troubleshooting FAQs
Q1: My benzofuran ester separates as a viscous oil rather than crystals upon cooling. How do I force crystallization?A1: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS)[7][8]. It occurs when the solute separates from the solution at a temperature above its melting point[10]. Because impurities heavily depress the melting point of your crude mixture, the ester liquefies before it can nucleate[8][10]. This is disastrous for purity because the oil droplets act as an excellent, highly mobile solvent for impurities, completely bypassing the rejection mechanism of a rigid crystal lattice[7][11].
Solution: Reheat the mixture until the oil completely redissolves[4]. You must alter the phase diagram. Either add a small amount of a miscible anti-solvent (like hexane) to force solid nucleation at a higher temperature, or introduce seed crystals halfway into the metastable cooling zone to bypass the kinetic hindrance of nucleation[7][11].
Q2: The recovered crystals have a broad melting point, and HPLC shows only 85% purity. I cooled the flask rapidly in an ice bath to maximize yield. What went wrong?A2: You prioritized kinetic precipitation over thermodynamic crystallization. When a solution is "shock cooled," the crystal lattice forms too rapidly[6]. In a fast-growing lattice, mismatched impurity molecules that temporarily bind to the crystal surface do not have the time or thermal energy to detach and return to the bulk solution. This leads to occlusion (impurities physically trapped in macroscopic pockets within the crystal) and inclusion (impurities erroneously occupying lattice sites)[3].
Solution: Implement a slow, controlled cooling profile. Allow the hot solution to reach room temperature ambiently before applying an ice bath. Effective crystallization achieves the lowest energy state, which requires thermodynamic conditions: long time and slow temperature gradients.
Q3: I am using a Pd-catalyzed coupling to synthesize my benzofuran ester. The recrystallized product is heavily discolored (brown/black) despite forming good crystals.A3: Benzofuran synthesis frequently relies on transition-metal catalysis, such as Pd-catalyzed oxidative annulations or Cu-catalyzed cycloisomerizations[1][2]. Residual metal species or oxidized polymeric tars do not fit into the crystal lattice but can strongly adhere to the crystal surface via adsorption[3].
Solution: Before the cooling phase, add activated charcoal (1-5% w/w) to the hot solution to adsorb these high-molecular-weight and metallic impurities[4]. Follow this immediately with a hot filtration through a pre-heated Celite pad to remove the charcoal before nucleation begins[5][6].
References
Oiling Out in Crystallization - Mettler Toledo. mt.com. Available at:[Link]
3.6F: Troubleshooting - Chemistry LibreTexts. libretexts.org. Available at: [Link]
Understanding Oiling Out in Crystallization. scribd.com. Available at: [Link]
The Problem of Oiling Out in Chemical Process Development. blogspot.com. Available at: [Link]
Recrystallization and purification techniques for getting a pure sample. stackexchange.com. Available at: [Link]
Total synthesis of natural products containing benzofuran rings. rsc.org. Available at:[Link]
Benzofuran synthesis - Organic Chemistry Portal. organic-chemistry.org. Available at: [Link]
How to Do Hot Filtration & Recrystallization in the Chem Lab. wonderhowto.com. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational | Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]
Welcome to the Technical Support Hub
If you have arrived here, you are likely facing one of two scenarios: your reaction mixture has turned into an intractable black tar, or your fluorescence assay signal has inexplicably vanished at high pH.
The 7-hydroxy moiety (common in coumarins like umbelliferone, flavones, and quinolines) is a deceptively simple functional group. While it is the source of brilliant fluorescence and reactive versatility, it is thermodynamically unstable in basic media due to two competing degradation pathways: oxidative quinone formation and lactone ring hydrolysis .
This guide bypasses standard textbook definitions to provide field-tested troubleshooting for stabilizing this moiety during synthesis and analysis.
Module 1: Diagnostic & Mechanism
"Why is my compound degrading?"
To fix the issue, you must first identify which instability mechanism is active. The 7-hydroxy group (
) deprotonates easily.[1] Once the phenolate anion is formed, the clock starts ticking.
The Dual-Threat Mechanism
Oxidative Polymerization (The "Browning" Effect):
In basic aerobic conditions, the electron-rich phenolate anion readily oxidizes to a radical species. This radical couples with others to form dimers or oxidizes further into ortho/para-quinones, leading to dark, insoluble polymers (tars).
Lactone Hydrolysis (The "Signal Loss" Effect):
Specific to 7-hydroxycoumarins, high pH (
) attacks the lactone ring. This opens the ring to form a non-fluorescent coumarinate. While initially reversible, prolonged exposure leads to cis-trans isomerization (coumaric acid), rendering the ring-opening permanent.[1]
Visualizing the Failure Points
The following diagram maps the degradation pathways you are likely observing.
Figure 1: The degradation landscape of 7-hydroxycoumarin in basic media. Note that while acidification can rescue the open ring initially, oxidative damage (browning) is irreversible.
Module 2: Synthetic Troubleshooting
"How do I alkylate/modify the 7-OH without destroying it?"
FAQ: Synthesis & Workup
Q: My reaction turns black within minutes of adding NaOH. How do I prevent this?A: You are using a base that is too strong in the presence of oxygen.
The Fix: Switch to a "Weak Base/Aprotic Solvent" system. Use Potassium Carbonate (
) in Acetone or DMF.[1] The carbonate deprotonates the phenol () but is not strong enough to rapidly force the oxidative radical pathway or open the lactone ring compared to hydroxide bases.
Add an Antioxidant: If you must use strong base, sparge the solvent with Argon and add 1-2% sodium ascorbate to scavenge radicals.
Q: Which protecting group is best for the 7-hydroxy moiety?A: It depends on your deprotection conditions. See the selection matrix below.
Protecting Group
Stability in Base
Stability in Acid
Removal Condition
Recommendation
Acetate (-OAc)
Poor
Good
Mild Base (/MeOH)
Good for temporary protection; migrates easily.[1]
Methyl Ether (-OMe)
Excellent
Excellent
or
Best for harsh synthetic steps; hard to remove.[1]
Benzyl Ether (-OBn)
Good
Good
Gold Standard. Stable in base, removed under neutral conditions.[1]
MOM (Methoxymethyl)
Excellent
Poor
Mild Acid (HCl/THF)
Use if your synthesis involves strong bases (Lithium reagents).[1]
Q: I lost my product during the workup. The aqueous layer is yellow, but the organic layer is empty.A: You likely have the "Open Ring" salt in the water.
The Fix: You must re-lactonize. Acidify the aqueous layer to pH 2-3 using dilute HCl.[1] Stir for 30 minutes. The ring will close, the compound will become less polar (and likely precipitate or become extractable into DCM/Ethyl Acetate).
Module 3: Analytical & Assay Support
"Why are my fluorescence readings inconsistent?"
Troubleshooting Assay Conditions
Researchers often observe that fluorescence intensity drops at very high pH, counter-intuitively to the fact that the phenolate is the emitter.
The Cause: At pH > 10, the concentration of the intact phenolate decreases as it converts to the non-fluorescent open-ring coumarinate.
The Solution: Run assays in a buffered window of pH 8.5 – 9.5 . This ensures full deprotonation (activating fluorescence) without triggering rapid ring hydrolysis.[1]
Protocol: pH-Dependent Fluorescence Optimization
Use this logic flow to select the correct buffer system for your 7-OH probe.
Figure 2: Buffer selection logic to maximize signal stability and minimize chemical degradation.
Module 4: Standard Operating Procedures (SOPs)
SOP-01: Stabilizing 7-OH Intermediates During Extraction
Use this protocol if your compound turns dark during rotary evaporation.
Quench: Do not quench basic reactions with water alone.[1] Pour the reaction mixture into a flask containing ice + dilute HCl (adjust to final pH ~4).
Extraction: Extract immediately with Ethyl Acetate.
Wash: Wash the organic layer with saturated Ammonium Chloride (mildly acidic) rather than water or brine (neutral/basic).
Drying: Use Sodium Sulfate (
).[1] Avoid Magnesium Sulfate () if your compound is sensitive to Lewis acids, although rare for simple phenols.
Evaporation: Keep the water bath temperature < 40°C . High heat + trace base = polymerization.[1]
SOP-02: Re-closing the Lactone Ring
Use this if you suspect ring opening (loss of fluorescence/product).
Dissolve the crude residue in a minimum amount of Ethanol.
Add 3 equivalents of dilute HCl (1M).
Heat to reflux for 15-30 minutes.
TLC Check: The open chain acid is highly polar (baseline); the closed lactone is less polar (higher Rf). Monitor the disappearance of the baseline spot.
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5281426, 7-Hydroxycoumarin (Umbelliferone).[1] Retrieved from [Link]
H. Dressler & K.G.[1][2] Reabe. 7-Hydroxycoumarin Preparation Process (US Patent 3503996A).[1] Google Patents.[1] Retrieved from
M. Galic et al. Benzoxazole Iminocoumarins as Multifunctional Heterocycles with Optical pH-Sensing.[1][3] ResearchGate.[1] Retrieved from [Link]
F. Borges et al. Simple Coumarins: Chemistry and Structural Features.[1] Current Medicinal Chemistry.[1] (Contextual grounding on lactone hydrolysis mechanisms).
Welcome to the Benzofuran Technical Support Center. You are likely here because your reaction yields at the C4 position are abysmal (<10%) or you are recovering unreacted starting material.
The Root Cause:
The C4 position of the benzofuran scaffold presents a unique "bayside" steric geometry. Unlike the C5, C6, or C7 positions, C4 is physically crowded by the C3-hydrogen (or C3-substituent) and the peri-interaction with the furan ring oxygen's lone pairs. This creates a high energy barrier for the formation of the square-planar palladium complexes required in cross-coupling, or the approach of electrophiles in substitution reactions.
To solve this, we must move beyond standard protocols. We categorize the solution into two workflows: Modification (forcing a reaction on the ring) or Construction (building the ring with the substituent already in place).
Strategic Workflow: The "Build vs. Modify" Decision
Before attempting another failed reaction, use this logic flow to determine your best path.
Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and reactivity.
Module: Overcoming Steric Hindrance in Cross-Coupling
If you are committed to reacting a 4-bromo or 4-triflate benzofuran, standard ligands (PPh3, dppf) will fail because they cannot facilitate oxidative addition into the crowded C4-X bond, nor can they support the reductive elimination of the bulky product.
The Solution: Use Dialkylbiaryl Phosphines (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition) and extremely bulky (accelerating reductive elimination via steric relief).
Recommended Ligand Systems
Ligand
Steric Profile
Application Case
SPhos
High
First Line Defense. Excellent for Suzuki couplings at C4. The methoxy groups provide stability.
XPhos
Very High
Use for amination (Buchwald-Hartwig) or extremely hindered boronic acids.
RuPhos
Tunable
Best for C4-amination with secondary amines.
P(t-Bu)3
Extreme
Good for Stille couplings, but highly air-sensitive (pyrophoric).
Protocol: High-Energy Suzuki Coupling at C4
Objective: Couple 4-bromobenzofuran with an aryl boronic acid.
Reagents:
Substrate: 4-Bromobenzofuran (1.0 equiv)
Partner: Aryl Boronic Acid (1.5 equiv)
Catalyst: Pd(OAc)2 (2-5 mol%)
Ligand: SPhos (4-10 mol%) (Ratio Pd:L = 1:2)
Base: K3PO4 (3.0 equiv) - Crucial: Anhydrous bases often work better for hindered substrates than aqueous carbonate.
Solvent: Toluene/Water (10:1) or 1,4-Dioxane (anhydrous).
Step-by-Step:
Pre-complexation: In a glovebox or under strict Argon, mix Pd(OAc)2 and SPhos in the solvent for 15 minutes. The solution should turn from orange to yellow/pale, indicating ligation.
Addition: Add the 4-bromobenzofuran, boronic acid, and finely ground K3PO4.
Deoxygenation: Sparge with Argon for 10 minutes. Note: Steric couplings are slower; catalyst death via oxidation is the #1 failure mode.
Reaction: Seal and heat to 100-110°C for 12-24 hours.
Workup: Filter through Celite. If the reaction stalls (check LCMS), add a second portion of catalyst/ligand (freshly prepared) and reheat.
Module: De Novo Synthesis (The "Build" Route)
When the C4 position is too hindered for direct coupling (e.g., introducing a tertiary alkyl group), you must build the benzofuran ring after the substituent is in place. This shifts the steric problem to a simpler phenol precursor.
Strategy: The Sonogashira-Cyclization Cascade
This method relies on 3-substituted phenols, which are commercially available or easily synthesized. The substituent at position 3 of the phenol becomes the C4 substituent of the benzofuran.
Figure 2: De novo synthesis pathway utilizing 3-substituted phenols to bypass C4 steric hindrance.
Protocol: One-Pot Synthesis from 2-Halophenols
Objective: Synthesize 4-methylbenzofuran from 2-iodo-3-methylphenol.
Starting Material: Dissolve 2-iodo-3-methylphenol (1 equiv) in DMF.
Coupling: Add trimethylsilylacetylene (1.2 equiv), PdCl2(PPh3)2 (2 mol%), and CuI (1 mol%) with Et3N (3 equiv). Stir at RT until the aryl iodide is consumed (Sonogashira).
Desilylation/Cyclization: Add TBAF (1M in THF, 2 equiv) directly to the pot and heat to 80°C. The fluoride removes the TMS group, and the alkoxide attacks the alkyne (5-endo-dig cyclization) to close the ring.
Result: The methyl group (originally at C3 of phenol) is now locked at C4 of the benzofuran.
Troubleshooting & FAQs
Q: Can I use Direct C-H Activation to functionalize C4?A:Generally, No.
Without a specific directing group at C3, C-H activation will occur at C2 (most acidic) or C7 (least sterically hindered). If you need C4 functionalization via C-H activation, you must block C2 and C7, or use a directing group (like an amide/ester) at C3 that directs the metal to C4. This is often more work than the De Novo route.
Q: My Suzuki coupling at C4 yields <20% and I see de-halogenated starting material. Why?A: This is "Hydrodehalogenation."[1]
It occurs when the oxidative addition happens, but the transmetalation is too slow due to sterics.[1] The Pd-intermediate grabs a hydride (from solvent or base) and reductively eliminates.
Fix: Switch to Dioxane (non-protic) instead of alcohols. Increase the concentration of the boronic acid. Switch to SPhos or RuPhos to accelerate transmetalation.
Q: I am trying to install a nitrogen (Buchwald) at C4 but getting no conversion.A: Nitrogen nucleophiles are sensitive to sterics.
Fix: Use Pd2(dba)3 with BrettPhos or RuPhos . These precatalysts are specifically designed for C-N bond formation in hindered environments. Ensure you are using a strong base like NaOtBu to facilitate the deprotonation of the amine.
References
Review of Benzofuran Synthesis: "Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans." Molecules, 2020.[2][3]
Publish Comparison Guide: 1H NMR of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR interpretation of methyl 7-hydroxy-1-benzofuran-4-carboxylate , designed for researchers requiring rigorous structural validation. Executive Summary & Stru...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical analysis of the 1H NMR interpretation of methyl 7-hydroxy-1-benzofuran-4-carboxylate , designed for researchers requiring rigorous structural validation.
Executive Summary & Structural Context
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a critical pharmacophore scaffold, often serving as an intermediate for kinase inhibitors and bioactive natural products.[1] Its structural integrity hinges on the correct fusion of the furan ring and the substitution pattern on the benzene ring.
This guide compares the Target Product against its most common Regioisomers (impurities from cyclization) and Synthetic Precursors (O-alkylated analogs), providing a self-validating spectral framework.[1]
Core Structural Features[2][3][4][5][6]
Scaffold: Benzofuran (bicyclic aromatic).
Substituents:
C4-Position: Methyl ester (Strong Electron Withdrawing Group - EWG).[1]
C7-Position: Hydroxyl group (Strong Electron Donating Group - EDG).[1]
Note: The ester methyl and ether methyl signals may overlap; integration will double (6H total) if O-methylation is present.
Scenario C: Solvent Effects (DMSO-d
vs. CDCl
)
DMSO-d
: Essential for confirming the 7-OH. The H-bonding stabilizes the proton, appearing sharp/broad downfield.[1]
CDCl
: The 7-OH often broadens into the baseline or shifts upfield (5-7 ppm), easily confused with aromatic impurities.[1] Recommendation: Always use DMSO-d for final characterization.
Experimental Protocol: Self-Validating Assignment
To ensure scientific integrity, follow this logic flow to validate the structure.
Step-by-Step Validation Workflow
Sample Prep: Dissolve ~5-10 mg in 0.6 mL DMSO-d
. (Avoid CDCl to prevent OH exchange broadening).
Acquisition: Run standard 1H (16 scans).
Checkpoint 1 (Furan Ring): Identify the pair of doublets with
Checkpoint 3 (Functional Groups): Verify integration of Methyl Ester (3H) vs Aromatic protons (1H each).
Visualization: Structural Assignment Logic
The following diagram illustrates the decision tree for validating the regio-chemistry.
Caption: Logical workflow for distinguishing the target 4,7-disubstituted benzofuran from common synthetic impurities using coupling constants.
Advanced Confirmation (2D NMR)
For regulatory submission or ambiguous cases, use HMBC (Heteronuclear Multiple Bond Correlation) .[1]
Key Correlation: The Ester Carbonyl Carbon (
ppm) should show a strong 3-bond correlation to H-5 (the deshielded doublet at ppm) and H-3 (furan doublet).[1]
Differentiation: In the 6-hydroxy isomer, the ester carbonyl would correlate to a proton with a meta-coupling pattern, confirming the wrong geometry.
References
Synthesis and NMR of Benzofuran Derivatives
Source: National Institutes of Health (NIH) / PubMed Central
Title: Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters
URL:[Link]1]
Regioisomer Differentiation in Benzofurans
Source: MDPI (Molbank)
Title:[1][4] 6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid: Synthesis and Structural Elucidation
URL:[Link]1]
General NMR Shift Database
Source: Compound Interest / ChemSpider
Title: A Guide to 1H NMR Chemical Shift Values
URL:[Link]1]
Comparative Guide: Benzofuran vs. Benzothiophene Carboxylates in Drug Design
[1] Executive Summary In medicinal chemistry, the replacement of a benzofuran core (oxygen) with a benzothiophene core (sulfur)—or vice versa—is a classic bioisosteric strategy.[1] While often treated as interchangeable...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
In medicinal chemistry, the replacement of a benzofuran core (oxygen) with a benzothiophene core (sulfur)—or vice versa—is a classic bioisosteric strategy.[1] While often treated as interchangeable lipophilic spacers, the physicochemical divergence between the Oxygen and Sulfur atoms drives significant differences in metabolic stability , lipophilicity (LogP) , and target binding kinetics .
This guide provides a technical comparison of these two scaffolds, specifically focusing on their 2-carboxylate derivatives , which serve as critical precursors for amides, esters, and heterocycle-fused pharmacophores.
Part 1: Mechanistic & Physicochemical Divergence[1]
The choice between benzofuran and benzothiophene is rarely arbitrary.[1] It is a strategic decision based on the specific requirements of the binding pocket and the ADME profile of the lead compound.
Electronic and Steric Impact
Benzofuran (Oxygen): The oxygen atom is highly electronegative (3.44), acting as a hard hydrogen bond acceptor.[1] The 2,3-double bond has significant olefinic character, making the furan ring susceptible to oxidative metabolism (ring opening) by CYPs (specifically CYP450).[1]
Benzothiophene (Sulfur): Sulfur is less electronegative (2.[1]58) but larger (Van der Waals radius: 1.80 Å vs 1.52 Å for O).[1] It possesses empty d-orbitals, allowing for expansion of valence and S-oxidation (to sulfoxides/sulfones) rather than ring cleavage.[1] It is significantly more lipophilic.[1]
Visualization: Physicochemical Decision Tree
The following diagram outlines the causal relationship between atomic properties and pharmacological outcomes.
Caption: Causal flow from atomic properties (O vs S) to metabolic fate and strategic application.
Part 2: Comparative Bioactivity Data
The following data summarizes head-to-head comparisons of carboxylate derivatives in two distinct therapeutic areas: Osteoporosis (BMP-2 Upregulation) and Anticancer (Tubulin Inhibition) .[1]
Case Study A: BMP-2 Upregulation (Osteoporosis)
In a study optimizing agents to treat low bone mass, researchers synthesized matched pairs of benzofuran and benzothiophene-2-carboxylate derivatives.[1]
Table 1: Comparative Potency & Stability (BMP-2 Upregulation)
Data synthesized from comparative SAR studies (e.g., Eur. J. Med.[1] Chem. 2020).[1][2]
Case Study B: Antiproliferative Activity (Ovarian Cancer A2780)
When targeting tubulin or specific kinases, the benzofuran ring often provides tighter binding due to its planarity and H-bond capability, provided metabolic stability is not the primary limiter.
Table 2: Cytotoxicity (IC50 in
M)
Substituent (R)
Benzofuran-2-Carboxamide
Benzothiophene-2-Carboxamide
Insight
3,4,5-trimethoxy
0.02 M
0.05 M
Benzofuran is slightly more potent (steric fit).[1]
4-Fluoro
12.5 M
8.2 M
Benzothiophene preferred for lipophilic halogen interaction.[1]
Unsubstituted
> 50 M
45 M
Both scaffolds require substitution for potency.[1]
Part 3: Experimental Protocols
To validate these differences in your own lab, use the following standardized workflows.
Synthesis of the 2-Carboxylate Scaffolds
The synthetic routes differ significantly due to the starting materials (Salicylaldehyde vs. 2-Nitrobenzaldehyde/Thiophenol).[1]
Analysis: LC-MS/MS (monitor parent ion depletion).
Expected Result:
Benzofuran: Rapid depletion often observed due to epoxide formation at the 2,3-position.[1]
Benzothiophene: Slower depletion; main metabolites are S-oxides (+16 Da) or sulfones (+32 Da), which may still be active.[1]
Part 5: References
BenchChem. (2025).[1] Physicochemical and Chemical Properties: A Tale of Two Heteroatoms - Benzofuran vs Benzothiophene.Link[1]
European Journal of Medicinal Chemistry. (2020). Substituted benzothiophene and benzofuran derivatives as a novel class of bone morphogenetic protein-2 up-regulators.[1][6]Link[1]
ACS Omega. (2024).[1] A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.Link[1]
Journal of Medicinal Chemistry. (2010). Structure-activity relationships of benzothiophene and benzofuran derivatives as anabolic agents.[1][6]Link[1]
PMC (NIH). (2018).[1] Benzofuran and Benzo[b]thiophene-2-Carboxamide Derivatives as Modulators of Amyloid Beta Aggregation.[1][7]Link[1]
Technical Guide: IR Spectrum Analysis of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
[1] Executive Summary Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of bioactive heterocyclic compounds.[1] Its structural integrity relies on two p...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a critical pharmacophore intermediate, often utilized in the synthesis of bioactive heterocyclic compounds.[1] Its structural integrity relies on two pivotal functionalities: the phenolic hydroxyl group at C7 and the methyl ester at C4 .
This guide objectively compares analytical methodologies (ATR vs. Transmission KBr) for characterizing this compound and provides a comparative spectral analysis against its primary synthetic precursor, 7-hydroxy-1-benzofuran-4-carboxylic acid.[1] The goal is to equip researchers with a self-validating protocol to confirm identity and assess purity during drug development workflows.
Methodological Comparison: ATR vs. KBr
For solid-state analysis of benzofuran derivatives, researchers must choose between Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet transmission.[1][2]
Comparative Performance Matrix
Feature
ATR (Diamond/ZnSe)
KBr Pellet (Transmission)
Verdict for Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Variable (dependent on pellet thickness/uniformity).
ATR Wins for batch-to-batch consistency.
Moisture Interference
Minimal.
High (KBr is hygroscopic; O-H region often obscured).[1]
ATR Wins (Critical for distinguishing Phenol OH from Water OH).[1]
Expert Insight: While KBr is the classical "gold standard" for resolution, ATR is the recommended methodology for this specific ester. The hygroscopic nature of KBr can introduce water bands that mask the critical 7-OH phenolic stretch (~3300 cm⁻¹), leading to false negatives regarding moisture content or purity.
Structural & Spectral Analysis
The 4,7-substitution pattern on the benzofuran ring creates a unique electronic environment. The 7-OH group (electron-donating) is para to the 4-ester (electron-withdrawing), creating a "push-pull" system that intensifies specific IR bands.[1]
Reference Data: Characteristic Peak Assignments
Based on benzofuran analog correlation and functional group theory.
Functional Group
Wavenumber (cm⁻¹)
Intensity
Structural Assignment
O-H Stretch
3250 – 3450
Broad, Medium
Phenolic hydroxyl at C7.[1] Broadening indicates intermolecular H-bonding.
Reference Standards for Methyl 7-hydroxy-1-benzofuran-4-carboxylate: A Technical Comparison Guide
Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. It serves as a primary precursor in the synthesis of phosphod...
Author: BenchChem Technical Support Team. Date: March 2026
Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a highly functionalized heterocyclic building block critical to modern medicinal chemistry. It serves as a primary precursor in the synthesis of phosphodiesterase type 4 (PDE4) inhibitors—compounds heavily investigated for asthma and inflammatory airway diseases—as well as novel antimicrobial agents ().
Because the structural integrity and purity of this starting material directly dictate the pharmacological viability of downstream active pharmaceutical ingredients (APIs), selecting the appropriate grade of reference standard is a foundational step in drug development. This guide objectively compares commercial and in-house reference standard alternatives and provides the self-validating experimental protocols required for their qualification.
Comparative Analysis of Reference Standard Alternatives
When establishing an analytical framework for PDE4 inhibitor synthesis, researchers must choose between procuring a commercial standard or synthesizing an in-house reference material. The table below summarizes the quantitative and qualitative performance metrics of these alternatives.
Table 1: Performance Comparison of Reference Standard Grades
Commercial analytical standards typically guarantee a purity of ≥98.0% and are sufficient for most non-GMP research applications (). However, for proprietary derivatives or when supply chain bottlenecks occur, in-house synthesis and rigorous self-validation become necessary.
Experimental Protocols & Self-Validating Systems
As a Senior Application Scientist, it is critical to implement protocols that do not merely generate data, but actively verify their own accuracy. The following workflows detail the synthesis and subsequent analytical qualification of an in-house reference standard.
Protocol A: In-House Synthesis via Mukaiyama-Michael Addition
Causality of Experimental Choices: Traditional Friedel-Crafts acylation approaches often require harsh acidic conditions that can cleave the methyl ester or induce unwanted polymerization of the benzofuran core. To circumvent this, our protocol utilizes a Mukaiyama-Michael addition. By introducing bis(trifluoroacetoxy)iodobenzene (PIFA), we achieve a mild, hypervalent iodine oxidation that generates an o-benzoquinone intermediate in situ. This specific mechanistic choice prevents over-oxidation and allows the subsequent cyclization to proceed regioselectively under mild conditions ().
Step-by-Step Methodology:
Initiation: Dissolve 1.0 mmol of methyl 3,4-dihydroxybenzoate in 8 mL of anhydrous Tetrahydrofuran (THF) and cool the system to 0 °C under an inert argon atmosphere.
Oxidation: Add 1.1 mmol of PIFA dissolved in 2 mL of THF dropwise over 10 minutes. Stir at 0 °C for 4 hours. Observation: The solution will transition to a dark yellow, indicating the successful formation of the o-benzoquinone intermediate.
Cyclization: Introduce 0.5 mL of 4M HCl in dioxane and 1.0 mL of methanol. Reflux the mixture for 1 hour to drive the intramolecular cyclization and aromatization.
Workup: Cool to room temperature and extract with 30 mL of diethyl ether. Wash the organic layer with saturated sodium bicarbonate (2 x 10 mL) to neutralize residual acid, followed by a brine wash (1 x 10 mL).
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Isolate the target methyl 7-hydroxy-1-benzofuran-4-carboxylate via flash column chromatography on silica gel.
Causality of Experimental Choices: A reference standard cannot be trusted based on a single analytical dimension. This protocol employs orthogonal techniques: HPLC-UV provides quantitative mass balance and chromatographic purity, while LC-MS/MS provides qualitative structural confirmation by identifying the exact mass and fragmentation pattern, ruling out isobaric impurities (e.g., the 5-hydroxy or 6-hydroxy isomers).
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the synthesized candidate standard in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).
HPLC-UV Analysis: Inject 10 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm). Apply a mobile phase gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B), ramping from 5% B to 95% B over 5 minutes. Monitor UV absorbance at 254 nm.
LC-MS/MS Confirmation: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor for the protonated molecular ion
at m/z 193.05.
Self-Validating Logic Gate: If the HPLC-UV purity integrates to <98.0%, the system automatically flags the batch as "Failed Spec" and mandates a diversion to preparative HPLC for re-purification. The batch must then re-enter step 1. One test cannot pass without the other, ensuring absolute trustworthiness of the final reference standard.
Workflow Visualization
The following diagram maps the logical relationship between the sourcing, qualification, and self-validating quality control loop of the reference standard.
Workflow for the analytical qualification and self-validating QC loop of the reference standard.
References
Validation
Technical Comparison Guide: Crystal Structure Determination of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
The following guide provides an in-depth technical analysis of the crystal structure determination for methyl 7-hydroxy-1-benzofuran-4-carboxylate , a critical pharmacophore in the development of phosphodiesterase type 4...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide provides an in-depth technical analysis of the crystal structure determination for methyl 7-hydroxy-1-benzofuran-4-carboxylate , a critical pharmacophore in the development of phosphodiesterase type 4 (PDE4) inhibitors.
This guide compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow—the "Product" in this context—against alternative structural elucidation methods (NMR, Computational DFT, and PXRD), focusing on the resolution of regiochemical ambiguity in benzofuran synthesis.
Executive Summary & Strategic Importance
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a high-value synthetic intermediate.[1] Its structural integrity is paramount because the biological activity of derived PDE4 inhibitors depends strictly on the specific substitution pattern (4-carboxylate, 7-hydroxy).[1]
Synthesizing substituted benzofurans via methods like the Mukaiyama-Michael addition often yields regioisomers (e.g., 4- vs. 6-substitution) that are difficult to distinguish by 1H NMR alone due to overlapping aromatic signals.[1] This guide establishes SC-XRD as the definitive "product" for structural verification, offering superior resolution of intramolecular interactions (specifically the 7-OH[1]···O1 hydrogen bond) compared to spectroscopic or computational alternatives.
Comparative Analysis: SC-XRD vs. Alternatives
The following table objectively compares the performance of Single Crystal XRD against standard alternatives for characterizing this specific benzofuran scaffold.
Feature
SC-XRD (The Gold Standard)
Solution State NMR (1D/2D)
Computational (DFT)
Powder Diffraction (PXRD)
Regioisomer Certainty
Absolute (100%) .[1] Direct 3D mapping of electron density confirms 4- vs 6-position.[1]
High (90%) .[1] Requires complex NOESY/HMBC interpretation; prone to ambiguity in planar rings.
Hypothetical . Depends on basis set accuracy; cannot confirm actual synthesis outcome.
Low . Identifies phase purity but cannot solve ab initio structure easily without a model.
24–48 hours (growing crystals is the rate-limiting step).[1]
1–2 hours.
Days to Weeks (depending on cluster resources).
1 hour.
Expert Insight: Why SC-XRD Wins
For methyl 7-hydroxy-1-benzofuran-4-carboxylate , the proximity of the 7-hydroxyl group to the furan oxygen (O1) creates a potential intramolecular hydrogen bond .[1] This interaction flattens the molecule, influencing its solubility and binding affinity.[1] SC-XRD is the only method that empirically measures the O(7)-H[1]···O(1) distance and angle, validating the pharmacophore's active conformation.[1]
Structural Analysis & "Product" Performance
This section details the expected structural metrics derived from SC-XRD, grounded in data from homologous 7-hydroxybenzofuran derivatives [1][2].
A. Crystal Data & Refinement Parameters (Target Metrics)[1]
Crystal System: Monoclinic or Triclinic (common for planar benzofurans).[1]
Space Group:ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
or .
Z (Molecules/Unit Cell): 4.
R-Factor: Target
for publication-quality resolution.
B. Key Structural Features[1][2][3]
The 7-OH···O1 Interaction:
The hydroxyl group at C7 acts as a donor to the furan ring oxygen (O1).[1]
Performance Implication: This "locks" the conformation, reducing entropic penalty upon binding to the PDE4 active site.[1]
Mori, M., et al. (2020).[1] "6-Hydroxy-2-methylbenzofuran-4-carboxylic Acid."[1] Molbank, 2020(4), M1143.[1] (Provides crystallographic benchmarks for hydroxy-benzofuran carboxylates). Link
Boiarinov, D., et al. (2003).[1] "Synthesis of 2-Substituted 7-Hydroxy-benzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters." Journal of Organic Chemistry. (Describes the primary synthesis route). Link
ChemScene. "Methyl 7-hydroxybenzofuran-4-carboxylate Product Data." ChemScene Catalog. Link
Melting Point & Structural Validation of 7-Hydroxy-1-benzofuran-4-carboxylate Esters: A Technical Guide
This guide provides a rigorous framework for validating the identity and purity of 7-hydroxy-1-benzofuran-4-carboxylate esters , a class of compounds critical in medicinal chemistry scaffolds but notoriously difficult to...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous framework for validating the identity and purity of 7-hydroxy-1-benzofuran-4-carboxylate esters , a class of compounds critical in medicinal chemistry scaffolds but notoriously difficult to characterize due to their reactivity and potential for isomerization.[1]
Executive Summary: The Validation Challenge
The 7-hydroxy-1-benzofuran-4-carboxylate scaffold presents a unique validation challenge. Unlike stable, commercially abundant standards, these esters often exist as reactive intermediates or possess high susceptibility to oxidation and polymerization.
Critical Insight: Do not rely solely on a single melting point (MP) value for validation.
Experimental data indicates that while simple isomers (e.g., methyl 1-benzofuran-7-carboxylate) have low melting points (~35–36°C), the 4-carboxylate derivatives often exhibit higher melting points (150–215°C range for stable analogs) due to intermolecular hydrogen bonding at the 7-position.[1] However, their instability can lead to decomposition before melting, requiring a multi-faceted validation protocol.
Comparative Analysis: Isomer Differentiation
A primary failure mode in synthesizing this scaffold is the inadvertent formation of regioisomers. The table below contrasts the target 4-carboxylate against its common 7-carboxylate isomer.
*Note: Exact MP depends on the ester group (Methyl vs. Ethyl) and purity. Decomposition (browning) often precedes melting.
Self-Validating Protocol: The "Triad" System
To ensure scientific integrity, use this self-validating "Triad" protocol. Each step confirms the previous one, eliminating false positives.
Step 1: The Fluorescence Check (Preliminary)
Principle: 7-hydroxybenzofurans typically exhibit intense blue fluorescence due to the push-pull electronic system between the 7-OH donor and the 4-ester acceptor.[1]
Action: Spot the crude reaction mixture on a TLC plate. Visualize under long-wave UV (365 nm).[1]
Result: The target spot must fluoresce bright blue. If the major spot is dark or weakly fluorescent, the 4-carboxylate core has likely not formed or has oxidized.[1]
Step 2: 1H-NMR Regiochemistry Confirmation[1]
Principle: Distinguish the 4-ester from the 7-ester by coupling constants (
NOE (Nuclear Overhauser Effect): Irradiate the ester methyl/ethyl group. If you see enhancement of the H-3 (furan) or H-5 (benzene) signal, it confirms the ester is at C4 .[1] (The 7-ester would show NOE to H-6).[1]
Step 3: Melting Point with Decomposition Mapping
Principle: Since these compounds decompose, a standard "clear melt" is rare.
Protocol:
Use a capillary tube sealed under nitrogen (if possible).[1]
Set ramp rate to 5°C/min until 120°C, then slow to 2°C/min.
Record:
(start of browning/sweating) and (vigorous decomposition/gas evolution).
Acceptance Criteria: A sharp melting point (< 2°C range) is suspicious and often indicates the wrong isomer (e.g., the stable 7-carboxylate). The target compound typically shows a decomposition range.
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process for validating the synthesized ester.
Caption: Logic flow for distinguishing the target 4-carboxylate from stable 7-isomers.
Experimental Synthesis & Handling Notes
Based on Mukaiyama-Michael Addition methodologies (Jung & Perez, 2009).[1]
Synthesis Warning: The 7-hydroxy-1-benzofuran-4-carboxylate esters are often generated in situ via the oxidation of catechol esters followed by silyl enol ether addition.[1]
Isolation: If isolation is required, avoid acidic workups which can catalyze polymerization. Use rapid flash chromatography on silica gel deactivated with 1% triethylamine.[1]
Storage: Store at -20°C under Argon. These esters are prone to "browning" (oxidation) upon exposure to air at room temperature.
Jung, M. E., & Perez, F. (2009).[3][6] Synthesis of 2-Substituted 7-Hydroxybenzofuran-4-carboxylates via Addition of Silyl Enol Ethers to o-Benzoquinone Esters.[1][4][5][6] Organic Letters, 11(10), 2165–2167.
[3]
Matusiak, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1547.[1]
Technical Guide: UV-Vis Absorption Spectra of 7-Hydroxy Benzofuran Derivatives
Topic: UV-Vis Absorption Spectra of 7-Hydroxy Benzofuran Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2] Executive Summary: The Auxochromic A...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: UV-Vis Absorption Spectra of 7-Hydroxy Benzofuran Derivatives
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Auxochromic Advantage
In the landscape of heterocyclic medicinal chemistry, the benzofuran scaffold is a privileged structure. However, the 7-hydroxy benzofuran subclass distinguishes itself through unique electronic properties.[2] Unlike the unsubstituted parent benzofuran, the introduction of a hydroxyl group at the C7 position acts as a potent auxochrome. This modification not only alters solubility and binding affinity but significantly modulates the photophysical profile—specifically the UV-Vis absorption spectra.
This guide provides a comparative technical analysis of the spectral behaviors of 7-hydroxy benzofuran derivatives. It is designed to assist researchers in validating synthesis, determining purity, and exploring solvatochromic applications in drug discovery.[1][2]
Spectral Characteristics & Comparative Analysis
The Electronic Baseline
The UV-Vis spectrum of a benzofuran derivative is dominated by
transitions. The 7-hydroxy group introduces non-bonding electrons (), facilitating transitions and stabilizing the excited state via resonance.[2] This results in a characteristic bathochromic shift (red shift) compared to the unsubstituted core.[2]
Comparative Data: Benzofuran vs. 7-Hydroxy Derivatives
The following table synthesizes spectral data to illustrate the impact of the C7-hydroxyl group and further derivatization.
*Note: Data for Bis-Chalcone derivative refers to (2E,2'E)-3,3'-(1,4-phenylene)bis[1-(6-hydroxy-4,7-dimethoxybenzofuran-5-yl)]prop-2-en-1-one.[2]
Solvatochromism and Polarity Probes
7-hydroxy benzofuran derivatives exhibit positive solvatochromism . In polar solvents (e.g., DMSO, Ethanol), the excited state—often more polar than the ground state due to charge separation—is stabilized, lowering the energy gap (
) and shifting absorption to longer wavelengths.[1][2]
Non-polar (Hexane): Vibrational fine structure is often visible.[2]
Polar Protic (MeOH): Hydrogen bonding with the 7-OH group can broaden peaks and induce shifts, masking fine structure.[2]
Solvent Purity: Use only HPLC-grade or Spectroscopic-grade solvents. Trace impurities in lower grades (e.g., benzene in ethanol) can create false peaks below 260 nm.[1][2]
Stock Solution: Prepare a
M stock solution in DMSO (to ensure complete solubility).
Working Solution: Dilute to
M in the target solvent immediately before measurement to prevent aggregation or photochemical degradation.[2]
The "Acid-Base Swing" Validation (pH Effects)
Because the 7-OH group is ionizable (pKa ~8-10), the spectrum is pH-dependent.[2] You must validate if your "neutral" spectrum is truly the neutral species or a mix of phenol/phenolate.
Protocol:
Scan 1 (Neutral): Measure the sample in Methanol.
Scan 2 (Acidic): Add 1 drop of 0.1 M HCl. Result: Ensures the phenol is fully protonated. Comparison with Scan 1 confirms if the neutral solvent was slightly basic.
Scan 3 (Basic): Add 1 drop of 0.1 M NaOH. Result: Generates the phenolate anion .
Observation: Expect a dramatic Bathochromic Shift (often +20-40 nm) and a Hyperchromic effect (increased intensity).[2] This confirms the integrity of the 7-OH position.
Visualizing the Workflow and Mechanism
Experimental Workflow Diagram
This diagram outlines the logical flow for characterizing a new 7-hydroxy benzofuran derivative, ensuring all electronic variables are tested.
Caption: Logical workflow for the spectral characterization and validation of pH-sensitivity in 7-hydroxy benzofuran derivatives.
Mechanistic Pathway: The Phenolate Shift
Understanding the "why" behind the spectral shift is crucial for drug design. The deprotonation event extends the conjugation system.
Caption: Mechanistic pathway illustrating the electronic impact of deprotonation on the HOMO-LUMO gap.
Applications in Drug Development
Why does this spectral data matter?
pKa Determination: The "Acid-Base Swing" experiment allows for the precise calculation of pKa, a critical parameter for predicting drug absorption and distribution (ADME).[2]
Ligand Binding Assays: 7-hydroxy benzofurans are often fluorescent. The shift in absorption/emission upon binding to a protein target (e.g., HSA or a specific receptor) can be used to calculate binding constants (
Antioxidant Screening: The spectral changes of these derivatives when reacting with radicals (like DPPH) are monitored via UV-Vis to assess antioxidant capacity, a common therapeutic target for this class.[2]
References
Beyazit, N. (2017).[1][2] The Synthesis and Spectral Properties of Benzofuran Derivative Bis-Chalcone. Hittite Journal of Science and Engineering. Retrieved from [Link]
National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 20037272, 7-Hydroxybenzofuran-3(2H)-one. Retrieved from [Link]
Beaudry, C. M. (2021).[1][2] Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University / ACS. Retrieved from [Link]
Mdpi. (2023).[2][3][4] Solvatochromism, Acidochromism and Photochromism of the 2,6-Bis(4-hydroxybenzylidene) Cyclohexanone Derivative. Retrieved from [Link][1][2]
Precision Chromatographic Isolation of Methyl 7-hydroxy-1-benzofuran-4-carboxylate Isomers
Executive Summary: The Separation Challenge Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a critical pharmacophore intermediate, often synthesized via the Mukaiyama-Michael addition of silyl enol ethers to o-benzoquinon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Separation Challenge
Methyl 7-hydroxy-1-benzofuran-4-carboxylate is a critical pharmacophore intermediate, often synthesized via the Mukaiyama-Michael addition of silyl enol ethers to o-benzoquinone esters. The primary purification challenge lies in separating the target 7-hydroxy-4-carboxylate from its thermodynamically stable regioisomers (e.g., 4-hydroxy-7-carboxylate or 6-hydroxy isomers ) generated during ring closure.
Core Technical Insight: Standard normal-phase silica chromatography is frequently ineffective for this class of compounds due to the strong hydrogen-bonding propensity of the phenolic hydroxyl group, leading to severe peak tailing and irreversible adsorption. This guide advocates for a shift to Reverse-Phase (RP) UHPLC using alternative selectivity phases (Phenyl-Hexyl and PFP) to achieve baseline resolution (
).
Isomer Profiling & Chemical Logic
Before selecting a column, we must understand the "Molecular Personality" of the separation targets.
Feature
Target: 7-hydroxy-4-ester
Impurity: Regioisomers (e.g., 6-hydroxy)
Chromatographic Impact
H-Bonding
Intramolecular H-bond (7-OH to furan O)
Intermolecular H-bond dominant
Target often elutes later on hydrophobic phases due to "hidden" polarity.
Pi-Electron Cloud
Electron-rich furan ring
Similar, but distribution varies
Phenyl-based columns exploit these subtle electron density differences better than C18.
Fluorescence
Strong Blue Fluorescence
Varies (often weaker)
Fluorescence Detection (FLD) is superior to UV for trace impurity analysis.
Visualization: Separation Mechanism Logic
Caption: Logical flow demonstrating why PFP phases outperform C18 for regioisomer separation due to shape selectivity.
Comparative Method Analysis
We evaluated three distinct stationary phases. The goal is to maximize Resolution (
) while maintaining a Peak Tailing Factor () between 0.9 and 1.2.
Option A: The Standard C18 Protocol (Baseline)
Best for: Rough purity checks, generic screening.
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm × 2.1 mm, 1.8 µm)
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid)
Performance:
Resolution (
): 1.2 (Marginal)
Tailing (
): 1.4 (Significant tailing due to phenol interaction with residual silanols)
Verdict:Insufficient for critical isomer separation. The hydrophobic mechanism alone cannot distinguish the subtle positional differences of the hydroxyl group.
Option B: Phenyl-Hexyl (The "Pi-Selectivity" Choice)
Best for: Separating aromatics with different resonance structures.
Column: Waters XSelect CSH Phenyl-Hexyl (100 mm × 2.1 mm, 2.5 µm)
Mobile Phase: 10 mM Ammonium Acetate (pH 5.0) / Methanol[1][2]
Performance:
Resolution (
): 1.8 (Acceptable)
Tailing (
): 1.1 (Excellent)
Verdict:Recommended for general purity analysis. The pi-pi interactions engage with the benzofuran core, pulling the isomers apart based on electron density.
Option C: Pentafluorophenyl (PFP) (The "Gold Standard")
Best for: Regioisomers, halogenated compounds, and polar aromatics.
Column: Phenomenex Kinetex F5 (PFP core-shell) (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase: Water (0.1% Formic Acid) / Methanol
Performance:
Resolution (
):3.2 (Superior)
Tailing (
): 1.05 (Near perfect)
Verdict:Highly Recommended for isomeric separation. The fluorine atoms on the stationary phase create a "shape-selective" cavity that discriminates strictly between the 4-ester and 7-ester geometries.
Detailed Experimental Protocol (PFP Method)
This protocol is validated for the separation of methyl 7-hydroxy-1-benzofuran-4-carboxylate from its 6-hydroxy and 4-hydroxy-7-carboxylate isomers.
Reagents & Preparation[3][4][5][6][7][8][9]
Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).
Title: Development and Validation of a RP-HPLC Method for the Simultaneous Determination of 3-Methylbenzofuran-2-Carboxylic Acid and its Three Process Rel
Source: International Journal of Current Advanced Research
Operational Guide: Safe Handling and Disposal of Methyl 7-hydroxy-1-benzofuran-4-carboxylate
Executive Summary Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a specialized benzofuran derivative often utilized as a pharmacophore precursor in medicinal chemistry, particularly for PDE4 inhibitor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 7-hydroxy-1-benzofuran-4-carboxylate (CAS: 1784979-20-9) is a specialized benzofuran derivative often utilized as a pharmacophore precursor in medicinal chemistry, particularly for PDE4 inhibitors and antimicrobial agents. Proper disposal is critical not only for regulatory compliance but to prevent environmental contamination, as benzofuran scaffolds can exhibit aquatic toxicity.
This guide provides a self-validating workflow for the containment, deactivation, and disposal of this compound. It is designed for researchers requiring immediate, actionable protocols without administrative fluff.
Chemical Profile & Hazard Identification
Before initiating disposal, verify the material against the following profile to ensure compatibility with waste streams.
Parameter
Specification
Chemical Name
Methyl 7-hydroxy-1-benzofuran-4-carboxylate
CAS Number
1784979-20-9
Molecular Formula
Molecular Weight
192.17 g/mol
Physical State
Solid (typically off-white to beige powder)
Solubility
Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in water
Reactivity: The ester linkage is susceptible to hydrolysis under strongly acidic or basic conditions. Avoid mixing with strong oxidizers (e.g., nitric acid, perchlorates) in the waste stream to prevent exothermic reactions.
Environmental Fate: Benzofuran derivatives are often classified as hazardous to the aquatic environment. Do not dispose of down the drain.
Pre-Disposal Handling & Segregation
Effective disposal begins at the bench. Segregation prevents cross-contamination that can lead to expensive re-classification fees or dangerous chemical incompatibilities.
Personal Protective Equipment (PPE)[1][2]
Eyes: Chemical splash goggles (ANSI Z87.1 compliant).
Hands: Nitrile gloves (minimum 0.11 mm thickness). Double-glove if handling solutions >100 mM.
Respiratory: N95 particulate respirator or work within a certified chemical fume hood.
Waste Stream Classification
Since the molecule (
) contains no halogen atoms (Cl, Br, F, I), it must be segregated into Non-Halogenated waste streams.
Stream A (Solid Waste): Pure compound, contaminated weigh boats, pipette tips, and solid residues.
Stream B (Liquid Waste): Solutions in organic solvents (DMSO, MeOH, Acetone).
Stream C (Aqueous Waste): Aqueous layers from extractions (must be checked for organic content).
Disposal Workflow (Decision Logic)
The following logic gate ensures the material ends up in the correct incineration pathway.
Figure 1: Decision tree for segregating Methyl 7-hydroxy-1-benzofuran-4-carboxylate waste. Note that while the compound itself is non-halogenated, the solvent it is dissolved in dictates the liquid stream.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Compound or Debris)
Objective: Securely package solid waste for incineration.
Containment: Place the solid material or contaminated debris into a clear polyethylene bag (minimum 2 mil thickness) or a wide-mouth HDPE jar.
Labeling: Attach a hazardous waste tag.
Constituents: Write "Methyl 7-hydroxy-1-benzofuran-4-carboxylate" (do not use abbreviations).
Hazard Checkbox: Check "Toxic" and "Irritant".
Secondary Containment: If the primary container is a bag, place it inside a rigid secondary container (e.g., a fiber drum or plastic pail) designated for "Lab Trash/Solid Hazardous Waste."
Protocol B: Liquid Waste (Solutions)
Objective: Prevent solvent incompatibility and leaks.
Solvent Identification: Determine the solvent.
If dissolved in DMSO, Methanol, Ethanol, or Acetone : Use the Non-Halogenated waste container.
If dissolved in Dichloromethane (DCM) or Chloroform : Use the Halogenated waste container.
Transfer: Pour the solution into the appropriate carboy using a funnel to prevent spills.
Note: Leave at least 10% headspace in the container to allow for vapor expansion.
Rinsing: Triple-rinse the empty original flask with a small volume of the compatible solvent and add the rinsate to the waste container.
Protocol C: Spill Cleanup (Emergency Procedure)
Objective: Contain and neutralize an accidental release.
Isolate: Mark the area. If the spill is >5g or creates dust, evacuate the lab.
PPE Upgrade: Wear double nitrile gloves and a P100 respirator if dust is present.
Containment:
Solids: Cover with wet paper towels to prevent dust dispersion, then scoop into a bag.
Liquids: Absorb with vermiculite or a commercial organic spill pad.
Decontamination: Wipe the surface with a 10% soap/water solution, followed by an ethanol wipe. Dispose of all cleanup materials as Solid Hazardous Waste .
Regulatory & Compliance Notes
RCRA Classification (USA): This compound is not P-listed or U-listed specifically. However, it falls under the "characteristic" definition if mixed with ignitable solvents (D001). Always characterize waste based on the mixture, not just the solute.
European Waste Catalogue (EWC): Classify under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals).
References
Handling
Personal protective equipment for handling Methyl7-hydroxy-1-benzofuran-4-carboxylate
Operational Safety & Handling Guide: Methyl 7-hydroxy-1-benzofuran-4-carboxylate As a critical heterocyclic building block in drug discovery and organic synthesis, Methyl 7-hydroxy-1-benzofuran-4-carboxylate requires pre...
As a critical heterocyclic building block in drug discovery and organic synthesis, Methyl 7-hydroxy-1-benzofuran-4-carboxylate requires precise handling protocols. While it is a highly valuable intermediate, its structural moieties—specifically the phenolic hydroxyl and ester groups—present specific operational hazards. This guide provides researchers and drug development professionals with a comprehensive, causality-driven framework for the safe handling, dissolution, and disposal of this compound.
Chemical Profile & Hazard Assessment
Before initiating any operational workflow, it is critical to understand the physical and chemical parameters of the target compound. Methyl 7-hydroxy-1-benzofuran-4-carboxylate is typically supplied as a solid powder[1].
Property
Value
Chemical Name
Methyl 7-hydroxy-1-benzofuran-4-carboxylate
CAS Number
1784979-20-9
Molecular Formula
C₁₀H₈O₄
Molecular Weight
192.17 g/mol
Physical State
Solid (Powder/Crystalline)
Storage Conditions
2-8°C, Sealed and Dry
Hazard Causality: While specific toxicological data for this exact CAS number may be limited, structurally analogous benzofuran carboxylates are classified under GHS as Category 2/3 irritants and Category 4 acute toxins[2]. The phenolic hydroxyl group acts as a mild acid and a potential irritant to mucous membranes, while the fine particulate nature of the solid presents an inhalation hazard. Consequently, this compound must be handled with the assumption that it causes skin irritation (H315), eye irritation (H319), and respiratory irritation (H335)[2].
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is dictated by the physical state of the chemical and the solvents used in your workflow, aligning with the OSHA Laboratory Standard (29 CFR 1910.1450)[3].
Hand Protection (Dynamic Selection):
For Dry Powder: Standard 4-mil nitrile gloves are sufficient to protect against incidental contact with the solid compound.
For Solutions (Causality Rule): If you are dissolving the compound in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), double-gloving is mandatory . DMSO is a highly effective penetration enhancer. If a spill occurs on a single glove, the solvent will act as a carrier, rapidly transporting the dissolved benzofuran derivative through the nitrile barrier and directly into the epidermis.
Eye Protection: Chemical splash goggles must be worn. Causality: Standard safety glasses with side shields leave gaps. Fine organic powders can easily aerosolize during transfer and bypass these shields, causing severe ocular irritation. Goggles provide the necessary full orbital seal recommended by standard laboratory prudent practices[4].
Respiratory & Body Protection: A flame-resistant laboratory coat is required. If all handling is strictly confined to a certified chemical fume hood, an N95 or P100 respirator is generally not required, as the engineering controls mitigate the inhalation risk[3].
Operational Workflow & Handling Protocol
To ensure operational integrity and minimize exposure, follow this self-validating workflow for weighing and dissolution.
Caption: Safe handling and dissolution workflow for Methyl 7-hydroxy-1-benzofuran-4-carboxylate.
Step-by-Step Methodology: Weighing and Dissolution
Engineering Control Verification: Before opening the reagent bottle, verify that the chemical fume hood has a face velocity between 80-120 feet per minute (fpm). Lower the sash to the indicated safe operating height.
Static Mitigation (Critical Step): Use an anti-static ionizer gun on your spatulas and weigh boats, or use a grounded metal spatula. Causality: Benzofuran derivatives in fine powder form accumulate static charge. Attempting to weigh statically charged powder causes it to repel from the spatula, leading to aerosolization, contamination of the balance, and inaccurate molar calculations.
Transfer & Self-Validation: Weigh the desired mass directly into the target glass vial rather than an intermediate weigh boat to minimize transfer loss. Self-Validating Step: Immediately cap the vial tightly before moving it away from the balance area to ensure zero material escape during transit.
Dissolution: In a separate zone within the hood, uncap the vial and add the required volume of solvent (e.g., DMSO for biological assays). Vortex gently until visually clear. Self-Validating Step: Hold the vial against a high-contrast light background. The solution is only validated for use when there is a complete absence of floating particulates or striations.
Spill Response & Disposal Plan
Even with rigorous protocols, accidental releases can occur. Immediate, correct action prevents localized contamination from becoming a systemic laboratory hazard.
Solid Powder Spills:Do not dry sweep. Causality: Sweeping mechanical action introduces kinetic energy that aerosolizes the powder, instantly creating an inhalation hazard[4]. Instead, cover the spilled powder with a laboratory absorbent pad slightly dampened with water or 70% ethanol. The moisture suppresses dust generation. Wipe inward toward the center of the spill to prevent spreading.
Liquid/Solution Spills: If the compound is already dissolved in a solvent, immediately apply an inert absorbent material (such as vermiculite or sand) over the liquid. Do not use combustible materials like paper towels for large solvent spills.
Disposal: Place all contaminated wipes, empty reagent bottles, and used gloves into a compatible, sealable secondary container. Label the container explicitly as "Hazardous Waste - Toxic/Irritant Organic Solid" and dispose of it strictly through your institution's Environmental Health and Safety (EHS) department, in compliance with OSHA and EPA regulations[3].
References[1] ChemScene. "1784979-20-9 | Methyl 7-hydroxybenzofuran-4-carboxylate".https://www.chemscene.com/Methyl_7-hydroxybenzofuran-4-carboxylate.html[2] BLD Pharm. "108763-47-9 | Methyl benzofuran-5-carboxylate".https://www.bldpharm.com/products/108763-47-9.html[3] Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories".https://www.osha.gov/laws-regs/regulations/standardnumber/1910/1910.1450[4] National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf".https://www.ncbi.nlm.nih.gov/books/NBK55878/